molecular formula C6H6N2O2 B017604 5-Methyl-2-pyrazinecarboxylic acid CAS No. 5521-55-1

5-Methyl-2-pyrazinecarboxylic acid

カタログ番号: B017604
CAS番号: 5521-55-1
分子量: 138.12 g/mol
InChIキー: RBYJWCRKFLGNDB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Methyl-2-pyrazinecarboxylic acid is a pyrazine derivative. Simultaneous membrane based solvent extraction (MBSE) and membrane based solvent stripping (MBSS) of 5-methyl-2-pyrazine carboxylic acid (MPCA) has been studied. Mechanism of pertraction of MPCA through layered bulk liquid membranes has been studied. MPCA reacts with Ln(NO3)3·6H2O and K4[W(CN)8]·2H2O to form unique three-dimensional network structure which contains open channels.>

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-methylpyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-4-2-8-5(3-7-4)6(9)10/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBYJWCRKFLGNDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10203707
Record name 5-Methyl-2-pyrazinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10203707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5521-55-1
Record name 5-Methyl-2-pyrazinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5521-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-2-pyrazinecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005521551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyl-2-pyrazinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10203707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methylpyrazine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.251
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Pyrazinecarboxylic acid, 5-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.203
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-METHYL-2-PYRAZINECARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B861RS5NHI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 5-Methyl-2-pyrazinecarboxylic Acid (CAS 5521-55-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 5-Methyl-2-pyrazinecarboxylic acid (CAS 5521-55-1), a key intermediate in the pharmaceutical and flavor industries.

Core Properties

This compound is a pyrazine (B50134) derivative characterized by a carboxylic acid group at the 2-position and a methyl group at the 5-position of the pyrazine ring. It typically appears as a white to off-white or pale brown crystalline powder.[1][2]

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₆H₆N₂O₂[3][4]
Molecular Weight 138.12 g/mol [3][4]
CAS Number 5521-55-1[3]
Appearance White to off-white/pale brown crystalline powder[1][2]
Melting Point 167-171 °C[5][6]
Boiling Point 316-317 °C (estimated)[7]
Density 1.425 g/cm³ (at 20 °C)[3]
pKa 3.53 ± 0.10 (Predicted)[8]
Solubility Data

The solubility of this compound in various solvents is a critical parameter for its application in synthesis and formulation.

SolventSolubilitySource(s)
Water 4.127e+04 mg/L (at 25 °C, estimated)[7]
Alcohol Soluble[7]
DMSO Slightly Soluble[2][6]
Methanol Slightly Soluble[2][6]
Spectroscopic Data

While detailed spectra are not provided here, various sources indicate the availability of spectral data for this compound, which are essential for its characterization.

Spectroscopic TechniqueAvailabilitySource(s)
¹H NMR Available[9]
¹³C NMR Available[9]
IR Available[9]
Mass Spectrometry Available[9]

Synthesis and Experimental Protocols

Synthesis via Oxidation of 2,5-Dimethylpyrazine (B89654) with Potassium Permanganate (B83412)

This method involves the selective oxidation of one of the methyl groups of 2,5-dimethylpyrazine.

G cluster_0 Synthesis Workflow A 2,5-Dimethylpyrazine in aqueous solution B Addition of Potassium Permanganate A->B Step 1 C Oxidation Reaction (Controlled Temperature) B->C Step 2 D Filtration to remove Manganese Dioxide C->D Step 3 E Acidification of Filtrate D->E Step 4 F Crystallization E->F Step 5 G Isolation and Drying of This compound F->G Step 6

Workflow for the synthesis of this compound.

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, dissolve 2,5-dimethylpyrazine in water.

  • Oxidation: While maintaining the temperature between 20-25 °C, slowly add a solution of potassium permanganate to the reaction mixture.[2]

  • Reaction Monitoring: Allow the reaction to proceed for several hours at a controlled temperature.[2]

  • Work-up: After the reaction is complete, filter the hot solution to remove the manganese dioxide precipitate.

  • Acidification and Crystallization: Concentrate the filtrate and then acidify it with an acid such as hydrochloric acid to a pH of approximately 1.0. Cool the solution to induce crystallization.[2]

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry to yield this compound.

Multi-step Synthesis from 3-Hydroxy-5-methylpyrazine-2-carboxamide

This synthetic route involves several intermediate steps.

Experimental Protocol:

  • Synthesis of 3-Hydroxy-5-methylpyrazine-2-carboxamide: React a 40% aqueous solution of acetaldehyde (B116499) with 2-aminopropanamide (B1330713) in the presence of sodium hydroxide (B78521) at approximately 5°C. After 6 hours, adjust the pH to around 6 with 10% hydrochloric acid to precipitate the product. Filter, wash with water, and dry the resulting solid.[3]

  • Synthesis of 3-Hydroxy-5-Methyl-2-pyrazinecarboxylic Acid: Heat the crude product from the previous step in a 50% sulfuric acid solution at 100°C for 12 hours. Cool the mixture to room temperature to precipitate the product. Filter, wash with water, and dry.[3]

  • Synthesis of 3-Chloro-5-Methyl-2-pyrazinecarboxylic Acid: To the product from the previous step, add xylene and DMF. Slowly add thionyl chloride and heat the mixture to 80°C for 6 hours. After cooling, remove the solvent under reduced pressure. Add water and extract the product with butanone. Concentrate the organic phase and recrystallize the crude product from water.[3]

  • Synthesis of 5-Methylpyrazine-2-carboxylic Acid: Place the chlorinated intermediate in a hydrogenation pressure reactor with anhydrous methanol, 10% Pd/C catalyst, and sodium hydroxide. Pressurize the reactor with hydrogen (2.0 MPa) and heat to 60°C for approximately 12 hours. After the reaction, cool, depressurize, and filter the mixture. Concentrate the filtrate and recrystallize the crude product from water to obtain the final product.[3]

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs).[1]

Intermediate for Acipimox

It is a key precursor in the production of Acipimox, a lipid-lowering agent.[2] The synthesis involves the oxidation of this compound with hydrogen peroxide in the presence of a catalyst like sodium tungstate.[4]

Intermediate for Glipizide

This compound also serves as a building block for the synthesis of Glipizide, a second-generation sulfonylurea drug used to treat type 2 diabetes.

Signaling Pathway of a Key Derivative: Acipimox

While a specific signaling pathway for this compound is not well-documented, the mechanism of its derivative, Acipimox, is understood. Acipimox exerts its lipid-lowering effects primarily by inhibiting lipolysis in adipose tissue.

G cluster_1 Acipimox Mechanism of Action Acipimox Acipimox GPR109A GPR109A Receptor (on Adipocytes) Acipimox->GPR109A Binds to AdenylateCyc Inhibition of Adenylyl Cyclase GPR109A->AdenylateCyc cAMP Decreased intracellular cAMP AdenylateCyc->cAMP PKA Decreased PKA activity cAMP->PKA HSL Inhibition of Hormone-Sensitive Lipase (B570770) (HSL) PKA->HSL Lipolysis Reduced Lipolysis in Adipose Tissue HSL->Lipolysis FFA Decreased Free Fatty Acid (FFA) release to liver Lipolysis->FFA VLDL Decreased VLDL and Triglyceride synthesis in liver FFA->VLDL LDL Lowered LDL levels VLDL->LDL

Signaling pathway for the mechanism of action of Acipimox.

The binding of Acipimox to the GPR109A receptor on fat cells (adipocytes) initiates a cascade that inhibits adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP) levels.[1] This, in turn, decreases the activity of protein kinase A (PKA), which is responsible for activating hormone-sensitive lipase (HSL). The inhibition of HSL reduces the breakdown of triglycerides, thereby decreasing the release of free fatty acids into the bloodstream. This reduction in circulating free fatty acids leads to decreased synthesis of VLDL and triglycerides in the liver, and consequently, lower levels of LDL cholesterol.[7]

Safety and Handling

This compound is classified as causing serious eye damage.[5] When handling this compound, appropriate personal protective equipment, including eye protection, gloves, and a dust mask, should be worn.[5] It should be stored in a well-ventilated, dry place, sealed in its container.[6]

This guide provides a foundational understanding of this compound for professionals in research and drug development. Further investigation into its properties and applications will undoubtedly continue to reveal its full potential.

References

An In-depth Technical Guide to 5-Methyl-2-pyrazinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties and synthesis of key chemical entities is paramount. This document provides a detailed overview of 5-Methyl-2-pyrazinecarboxylic acid, a significant intermediate in the synthesis of various pharmaceuticals.[1][2]

Core Molecular Data

This compound is a heterocyclic organic compound with the molecular formula C6H6N2O2.[1][3][4][5] Its molecular structure consists of a pyrazine (B50134) ring substituted with a methyl group and a carboxylic acid group. This compound is also known by several synonyms, including 2-Methyl-5-pyrazinecarboxylic acid and 5-methylpyrazine-2-carboxylic acid.[3][4][5]

Quantitative data for this compound is summarized in the table below for ease of reference and comparison.

PropertyValueSource
Molecular Formula C6H6N2O2[1][3][4][5]
Molecular Weight 138.12 g/mol [1][3][4][6][7]
Melting Point 167-171 °C[1][2]
CAS Number 5521-55-1[1][3][4][5]
SMILES CC1=CN=C(C=N1)C(=O)O[4]
InChI Key RBYJWCRKFLGNDB-UHFFFAOYSA-N[4][7]

Molecular Structure Visualization

The two-dimensional chemical structure of this compound is depicted below, illustrating the arrangement of its constituent atoms and functional groups.

Caption: Molecular structure of this compound.

Experimental Protocols

The synthesis of this compound is a critical process for its application in pharmaceutical manufacturing. Below is a detailed methodology for a key synthetic step.

Synthesis of this compound via Hydrolysis

This protocol describes the acid-catalyzed hydrolysis of a precursor ester to yield the final carboxylic acid product.

  • Reactants and Materials:

  • Procedure:

    • The precursor ester is dissolved in toluene.

    • HCl gas is bubbled through the solution for approximately 90 minutes.

    • The reaction mixture is then stirred at room temperature for 16 hours to ensure complete hydrolysis.

    • Following the reaction period, the toluene solvent is removed by evaporation under reduced pressure.

    • The resulting crude product is triturated with hot ethanol to purify the this compound.

    • The purified product is then dried to remove any residual solvent.[7]

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow of the described experimental protocol for the synthesis of this compound.

Synthesis_Workflow start Start: Dissolve Precursor in Toluene step1 Bubble HCl Gas (90 min) start->step1 Initiate Reaction step2 Stir at Room Temperature (16 hrs) step1->step2 Hydrolysis step3 Evaporate Toluene step2->step3 Work-up step4 Triturate with Hot Ethanol step3->step4 Purification end End: Dried this compound step4->end

Caption: Workflow for the synthesis of this compound.

References

Spectroscopic Profile of 5-Methyl-2-pyrazinecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methyl-2-pyrazinecarboxylic acid (C₆H₆N₂O₂), a key intermediate in the synthesis of various pharmaceuticals. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is intended to support researchers, scientists, and professionals in the fields of drug development and chemical analysis.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
13.5 (broad)Singlet1HCarboxylic acid proton (-COOH)
9.05Singlet1HPyrazine ring proton (H-3)
8.65Singlet1HPyrazine ring proton (H-6)
2.65Singlet3HMethyl group protons (-CH₃)
Solvent: DMSO-d₆
Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
165.5Carboxylic acid carbon (-COOH)
155.0Pyrazine ring carbon (C-5)
145.0Pyrazine ring carbon (C-2)
144.5Pyrazine ring carbon (C-6)
143.0Pyrazine ring carbon (C-3)
21.0Methyl group carbon (-CH₃)
Solvent: DMSO-d₆[1]
Table 3: IR Absorption Data
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3400-2400BroadO-H stretch (Carboxylic acid)
~1700StrongC=O stretch (Carboxylic acid)
~1600, ~1470MediumC=N and C=C stretching (Pyrazine ring)
~1300MediumC-O stretch (Carboxylic acid)
~900MediumO-H bend (out-of-plane)
Table 4: Mass Spectrometry Data (Electron Ionization)
Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment
13895[M]⁺ (Molecular Ion)
94100[M - COOH + H]⁺
9350[M - COOH]⁺
6640[C₄H₄N]⁺
4265[C₂H₂N]⁺
3955[C₃H₃]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to serve as a guide for reproducing these results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of 5-10 mg of this compound was dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (0.00 ppm).[2][3]

  • ¹H NMR Spectroscopy: Proton NMR spectra were acquired on a 400 MHz spectrometer. Data was collected with a sufficient number of scans to achieve a good signal-to-noise ratio, typically 16 to 64 scans. A relaxation delay of 1-2 seconds was used between pulses.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same instrument at a frequency of 100 MHz. A proton-decoupled pulse sequence was utilized to simplify the spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (typically 1024 to 4096) and a longer relaxation delay (2-5 seconds) were employed.[3]

Infrared (IR) Spectroscopy
  • Sample Preparation: The solid sample of this compound was analyzed using the Attenuated Total Reflectance (ATR) technique. A small amount of the powdered sample was placed directly onto the diamond crystal of the ATR accessory.

  • Data Acquisition: The IR spectrum was recorded on a Fourier Transform Infrared (FTIR) spectrometer. The spectrum was collected over the range of 4000-400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was recorded prior to the sample analysis and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Electron Ionization (EI) was used as the ionization method. The sample molecules were bombarded with a beam of electrons with an energy of 70 eV.[4]

  • Mass Analysis: The resulting positively charged fragments were separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer. The detector recorded the relative abundance of each fragment.[5]

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_structure Structure Elucidation Sample Pure Compound (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (EI-MS) Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Absorption Bands Functional Groups IR->IR_Data MS_Data Mass-to-Charge Ratios Fragmentation Pattern MS->MS_Data Structure Structural Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

A generalized workflow for spectroscopic analysis.

References

A Technical Guide to the Solubility of 5-Methyl-2-pyrazinecarboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Methyl-2-pyrazinecarboxylic Acid (MPCA) in various organic solvents. Understanding the solubility of this important pharmaceutical intermediate is critical for its synthesis, purification, formulation, and the development of novel drug delivery systems. This document compiles quantitative data from peer-reviewed literature, details the experimental protocols for solubility determination, and presents a logical workflow for these experimental processes.

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in twelve pure solvents across a temperature range of 273.15 K to 313.15 K.[1][2] The data, expressed as the mole fraction (x₁) of MPCA, is summarized in the tables below.

Solubility in Alcohols and Water

The solubility of MPCA was measured in methanol (B129727), ethanol (B145695), n-propanol, isopropanol (B130326), 1-butanol (B46404), and water. The results indicate that solubility increases with rising temperature in all tested solvents.[1][2]

Temperature (K)Methanol (x₁)Ethanol (x₁)n-Propanol (x₁)Isopropanol (x₁)1-Butanol (x₁)Water (x₁)
273.150.01520.02110.01750.01250.01550.0023
278.150.01780.02450.02060.01480.01830.0028
283.150.02080.02850.02430.01750.02160.0033
288.150.02440.03320.02860.02070.02560.0040
293.150.02860.03870.03370.02450.03030.0048
298.150.03360.04520.03980.02900.03590.0058
303.150.03950.05280.04690.03430.04250.0069
308.150.04640.06170.05530.04050.05020.0083
313.150.05450.07220.06510.04780.05930.0100

Data sourced from Yang, Z., et al. (2019). Journal of Chemical & Engineering Data.[1][2]

Solubility in Other Organic Solvents

Solubility was also determined in acetone (B3395972), 2-butanone (B6335102), ethyl acetate (B1210297), acetonitrile (B52724), 1,4-dioxane (B91453), and toluene. Consistent with the alcohol solvents, solubility increased with temperature.[1][2]

Temperature (K)Acetone (x₁)2-Butanone (x₁)Ethyl Acetate (x₁)Acetonitrile (x₁)1,4-Dioxane (x₁)Toluene (x₁)
273.150.01020.00660.00450.00220.02490.0004
278.150.01210.00790.00540.00260.02920.0005
283.150.01430.00950.00650.00310.03420.0006
288.150.01690.01140.00790.00370.04010.0007
293.150.02000.01360.00950.00440.04700.0009
298.150.02370.01630.01140.00530.05510.0011
303.150.02800.01950.01380.00630.06460.0013
308.150.03310.02330.01660.00750.07570.0016
313.150.03910.02780.01990.00900.08880.0020

Data sourced from Yang, Z., et al. (2019). Journal of Chemical & Engineering Data.[1][2]

At a given temperature, the mole fraction solubility of MPCA decreases in the following order: 1,4-dioxane > ethanol > n-propanol > 1-butanol > methanol > isopropanol > acetone > 2-butanone > ethyl acetate > water > acetonitrile > toluene.[1][2]

Experimental Protocols

The quantitative data presented was obtained using the isothermal saturation method.[2] This is a robust and widely accepted technique for determining the equilibrium solubility of a solid in a liquid.[3][4] An alternative, the gravimetric method, is also described.

Isothermal Saturation Method Workflow

The following diagram illustrates the general workflow for the isothermal saturation method used to determine the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess MPCA solid to the selected solvent in a jacketed glass vessel B Seal vessel and place in a thermostatic water bath to maintain constant T (±0.1 K) A->B C Continuously stir the mixture for a sufficient time (e.g., 24h) to reach equilibrium B->C D Stop stirring and allow undissolved solid to settle (e.g., 12h) C->D E Withdraw supernatant using a preheated/precooled syringe D->E F Immediately filter the sample through a 0.45µm syringe filter into a pre-weighed vial E->F G Accurately weigh the filtrate sample F->G H Dilute the sample with the mobile phase for analysis G->H I Quantify MPCA concentration using a calibrated HPLC method H->I J Calculate mole fraction solubility from concentration and mass data I->J

References

The Rising Therapeutic Potential of 5-Methyl-2-pyrazinecarboxylic Acid Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazine (B50134) scaffold, a key heterocyclic motif, has long been a cornerstone in the development of therapeutic agents. Among its many derivatives, those stemming from 5-Methyl-2-pyrazinecarboxylic acid have garnered significant attention for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the current research, focusing on the antimicrobial, anti-tubercular, and anticancer properties of these promising compounds. We delve into the quantitative biological data, detailed experimental methodologies, and the underlying mechanisms of action to equip researchers and drug development professionals with a thorough understanding of this important class of molecules.

Antimicrobial and Antioxidant Activities

Derivatives of this compound have demonstrated notable efficacy against a range of microbial pathogens. A series of novel pyrazine-2-carboxylic acid derivatives incorporating piperazine (B1678402) moieties have been synthesized and evaluated for their antimicrobial and antioxidant potential.

Quantitative Antimicrobial and Antioxidant Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values against various bacterial and fungal strains, as well as the IC50 values for antioxidant activity for a selection of these derivatives.

Compound IDStructureTest OrganismMIC (µg/mL)Antioxidant Activity (DPPH) IC50 (µg/mL)Antioxidant Activity (ABTS) IC50 (µg/mL)
P4 (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanoneC. albicans3.125--
E. coli50--
P10 (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanoneC. albicans3.12560.3756.53
P. aeruginosa25--
P3 E. coli50--
P7 E. coli50--
P. aeruginosa25--
P9 E. coli50--
P. aeruginosa25--
P6 P. aeruginosa25--

Data sourced from a study on novel pyrazine 2-carboxylic acid derivatives of piperazines.

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is a standard procedure for evaluating the antimicrobial activity of novel compounds.

1. Preparation of Media and Inoculum:

  • Mueller-Hinton agar (B569324) is prepared according to the manufacturer's instructions, sterilized by autoclaving, and poured into sterile Petri dishes.
  • Bacterial or fungal strains are cultured in a suitable broth medium to achieve a turbidity equivalent to the 0.5 McFarland standard.

2. Assay Procedure:

  • The microbial inoculum is uniformly spread over the surface of the agar plates.
  • Wells of a defined diameter (e.g., 6 mm) are created in the agar using a sterile borer.
  • A specific concentration of the test compound, dissolved in a suitable solvent like DMSO, is added to each well.
  • A positive control (standard antibiotic) and a negative control (solvent alone) are included on each plate.
  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

3. Data Analysis:

  • The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
  • The Minimum Inhibitory Concentration (MIC) can be determined by testing serial dilutions of the compound. The MIC is the lowest concentration that completely inhibits visible growth of the microorganism.

Anti-tubercular Activity

The emergence of multidrug-resistant tuberculosis has spurred the search for new anti-tubercular agents. Derivatives of 5-methylpyrazine-2-carbohydrazide (B1341549) have shown promising activity against Mycobacterium tuberculosis.

Quantitative Anti-tubercular Data

The table below presents the Minimum Inhibitory Concentration (MIC) values for a series of 5-methylpyrazine-2-carbohydrazide derivatives against the H37Rv strain of M. tuberculosis.[1][2]

Compound IDR Group (Substituent on Benzylidene)MIC (µg/mL)
PM 5 2-chloro25-50
PM 6 3-chloro25-50
PM 7 4-chloro25-50
PM 11 3-hydroxy25-50
PM 12 2-hydroxy25-50
PM 13 4-hydroxy25-50
PM 14 4-dimethylamino10-50

Data extracted from a study on 5-methylpyrazine-2-carbohydrazide derivatives.[1][2]

Experimental Protocol: Anti-tubercular Activity (Microplate Alamar Blue Assay - MABA)

The MABA is a widely used colorimetric method for determining the susceptibility of M. tuberculosis to various compounds.

1. Preparation of Inoculum and Compounds:

  • M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
  • Test compounds are dissolved in DMSO and serially diluted in microplates.

2. Assay Procedure:

  • The bacterial suspension is added to each well of the microplate containing the diluted compounds.
  • The plates are incubated at 37°C for a specified period (typically 5-7 days).
  • A mixture of Alamar Blue reagent and Tween 80 is added to each well.
  • The plates are re-incubated for 24 hours.

3. Data Analysis:

  • A color change from blue (oxidized state) to pink (reduced state) indicates bacterial growth.
  • The MIC is defined as the lowest concentration of the compound that prevents the color change.

Anticancer Activity

The cytotoxic potential of this compound derivatives against various cancer cell lines is an active area of investigation. Studies have shown that certain derivatives can induce apoptosis and inhibit cell proliferation.

Quantitative Anticancer Data

The following table summarizes the IC50 values of selected pyrazine derivatives against different human cancer cell lines.

Compound ClassCell LineIC50 (µM)
Oxazine-linked pyrimidineMCF-7 (Breast Cancer)9.17

Data from a study on oxazine-linked pyrimidines as novel anti-cancer agents.[3]

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

1. Cell Culture and Seeding:

  • Human cancer cell lines are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.
  • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

2. Compound Treatment:

  • The test compounds are dissolved in DMSO and serially diluted in the culture medium.
  • The medium in the wells is replaced with the medium containing the test compounds at various concentrations.
  • Control wells with untreated cells and cells treated with the vehicle (DMSO) are included.

3. MTT Incubation and Formazan (B1609692) Solubilization:

  • After a specific incubation period (e.g., 48 or 72 hours), MTT solution is added to each well.
  • The plates are incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
  • The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

4. Data Analysis:

  • The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
  • The percentage of cell viability is calculated relative to the untreated control.
  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against compound concentration.

Visualizing the Pathways and Processes

To better understand the experimental procedures and potential mechanisms of action, the following diagrams have been generated.

Experimental Workflow: Synthesis and Antimicrobial Screening

G cluster_synthesis Synthesis cluster_screening Antimicrobial Screening start This compound ester Esterification start->ester hydrazide Hydrazinolysis ester->hydrazide condensation Condensation with Aldehydes/Ketones hydrazide->condensation product Target Derivatives condensation->product culture Prepare Microbial Cultures product->culture Test Compounds assay Agar Well Diffusion / Broth Dilution culture->assay incubation Incubation assay->incubation measure Measure Zones of Inhibition / Determine MIC incubation->measure results Biological Activity Data measure->results

Caption: General workflow for the synthesis and antimicrobial evaluation of this compound derivatives.

Signaling Pathway: Inhibition of NF-κB Activation

Some pyrazine derivatives have been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in inflammation and cancer progression.[3][4]

G cluster_pathway Simplified NF-κB Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Activation TNFR->IKK IkBa_p IκBα Phosphorylation IKK->IkBa_p IkBa_d IκBα Degradation IkBa_p->IkBa_d NFkB_r NF-κB Release IkBa_d->NFkB_r NFkB_n NF-κB Nuclear Translocation NFkB_r->NFkB_n Gene Gene Transcription (Inflammation, Proliferation, Survival) NFkB_n->Gene inhibitor Pyrazine Derivative inhibitor->IKK Inhibits inhibitor->NFkB_n Inhibits

Caption: Pyrazine derivatives can inhibit the NF-κB pathway by preventing IKK activation and NF-κB nuclear translocation.

Conclusion and Future Directions

The derivatives of this compound represent a versatile and promising scaffold for the development of new therapeutic agents. The data presented in this guide highlight their significant potential in combating microbial infections, tuberculosis, and cancer. The detailed experimental protocols provide a foundation for researchers to further explore the structure-activity relationships and optimize the pharmacological properties of these compounds.

Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by these derivatives. A deeper understanding of their mechanisms of action will be crucial for designing more potent and selective drug candidates. Furthermore, in vivo studies are warranted to evaluate the efficacy and safety of the most promising compounds in preclinical models. The continued exploration of this compound derivatives holds great promise for addressing unmet medical needs in infectious diseases and oncology.

References

The Therapeutic Promise of Pyrazinecarboxylic Acid Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrazinecarboxylic acid and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their unique structural features and diverse biological activities have established them as privileged scaffolds in the design of novel therapeutic agents. This technical guide provides an in-depth overview of the current landscape of pyrazinecarboxylic acid compounds, focusing on their therapeutic applications, mechanisms of action, and the experimental methodologies used for their evaluation.

Therapeutic Applications

Derivatives of pyrazinecarboxylic acid have demonstrated a broad spectrum of pharmacological activities, with the most prominent applications being in the fields of antimycobacterial, antifungal, and anticancer therapies.[1][2]

Antimycobacterial Activity

Pyrazinamide, a primary antitubercular drug, is a well-known derivative of pyrazine-2-carboxylic acid. Its active metabolite, pyrazinoic acid, is crucial for its efficacy against Mycobacterium tuberculosis. Research has focused on synthesizing novel pyrazinecarboxamides to overcome drug resistance and improve therapeutic outcomes.[1]

Antifungal Activity

Several pyrazinecarboxylic acid derivatives have exhibited potent antifungal properties.[1] The mechanism often involves the inhibition of essential fungal enzymes, leading to the disruption of cell wall synthesis or other vital cellular processes.

Anticancer Activity

The anticancer potential of pyrazinecarboxylic acid compounds is an expanding area of research.[2] These compounds have been shown to induce apoptosis in various cancer cell lines through mechanisms that include targeting the Bcl-2 family of proteins and inducing the generation of reactive oxygen species (ROS).[2]

Quantitative Data Summary

The following tables summarize the in vitro activities of selected pyrazinecarboxylic acid derivatives against various microbial strains and cancer cell lines.

Table 1: Antimicrobial Activity of Pyrazinecarboxylic Acid Derivatives

CompoundTarget OrganismActivityReference
5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamideTrichophyton mentagrophytesMIC = 31.25 µmol·mL⁻¹[1]
3,5-Bromo-4-hydroxyphenyl derivatives of substituted pyrazinecarboxylic acidMycobacterium tuberculosis H₃₇Rv54-72% inhibition[1]
(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone (P4)E. coli, P. aeruginosa, B. subtilis, S. aureus, C. albicansHigh antimicrobial activity[3]
(3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10)C. albicansMIC = 3.125 µgmL⁻¹[3]

Table 2: Anticancer Activity of Pyrazinecarboxylic Acid Derivatives

CompoundCancer Cell LineActivity (IC₅₀)Reference
P16A549 (Lung)6.11 µM[2]
P16MCF-7 (Breast)10.64 µM[2]
P16HT-29 (Colon)14.92 µM[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of pyrazinecarboxylic acid compounds.

Synthesis of N-Aryl-Pyrazine-2-Carboxamides

General Procedure:

  • A mixture of the appropriate pyrazine-2-carboxylic acid (1 equivalent) and thionyl chloride (1.5 equivalents) in a suitable dry solvent (e.g., toluene, benzene) is refluxed for 1-2 hours.

  • The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude pyrazine-2-carbonyl chloride.

  • The crude acyl chloride is dissolved in a dry aprotic solvent (e.g., acetone, THF).

  • This solution is added dropwise to a stirred solution of the desired aniline (B41778) (1 equivalent) and a base (e.g., pyridine, triethylamine) in a dry aprotic solvent at room temperature.

  • The reaction mixture is stirred for several hours to overnight.

  • The solvent is evaporated, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to afford the desired N-aryl-pyrazine-2-carboxamide.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of the synthesized compounds against various microbial strains is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: A suspension of the microbial strain is prepared in sterile saline or broth and adjusted to a turbidity equivalent to the 0.5 McFarland standard. This suspension is then diluted to achieve the desired final inoculum concentration in the test wells.

  • Preparation of Compound Dilutions: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation and Incubation: The prepared microbial inoculum is added to each well containing the compound dilutions. Positive (microbe and broth) and negative (broth only) controls are included. The plates are incubated at the appropriate temperature and duration for the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the pyrazinecarboxylic acid derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Annexin V-FITC Apoptosis Assay

This assay is used to detect apoptosis by measuring the translocation of phosphatidylserine (B164497) (PS) to the outer leaflet of the plasma membrane.

  • Cell Treatment: Cells are treated with the test compound for a specified duration to induce apoptosis.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC and propidium (B1200493) iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC fluorescence (indicating early apoptosis) is detected in the FITC channel, and PI fluorescence (indicating late apoptosis or necrosis) is detected in the PI channel.

Signaling Pathways and Mechanisms of Action

The anticancer activity of certain pyrazinecarboxylic acid derivatives is attributed to their ability to induce apoptosis. Two key signaling pathways implicated are the Bcl-2 family-mediated intrinsic pathway and the ROS-mediated pathway.

Bcl-2 Family-Mediated Apoptosis

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. Pro-apoptotic members like Bax and Bak promote the release of cytochrome c from the mitochondria, while anti-apoptotic members like Bcl-2 and Bcl-xL inhibit this process. Some pyrazinecarboxylic acid compounds are thought to act as BH3 mimetics, inhibiting the anti-apoptotic Bcl-2 proteins and thereby promoting apoptosis.

Bcl2_Pathway cluster_stress Cellular Stress cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade Pyrazinecarboxylic\nAcid Compound Pyrazinecarboxylic Acid Compound Bcl-2 Bcl-2 Pyrazinecarboxylic\nAcid Compound->Bcl-2 inhibits Bax/Bak Bax/Bak Bcl-2->Bax/Bak inhibits Mitochondrion Mitochondrion Bax/Bak->Mitochondrion activates Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes

Bcl-2 family-mediated apoptotic pathway.
ROS-Mediated Apoptosis

Elevated levels of intracellular reactive oxygen species (ROS) can induce oxidative stress and trigger apoptosis through various signaling cascades. Some pyrazinecarboxylic acid derivatives have been shown to increase ROS production in cancer cells, leading to mitochondrial dysfunction and the activation of apoptotic pathways.

ROS_Pathway Pyrazinecarboxylic\nAcid Compound Pyrazinecarboxylic Acid Compound ROS\nProduction ROS Production Pyrazinecarboxylic\nAcid Compound->ROS\nProduction induces Mitochondrial\nDysfunction Mitochondrial Dysfunction ROS\nProduction->Mitochondrial\nDysfunction causes Cytochrome c\nRelease Cytochrome c Release Mitochondrial\nDysfunction->Cytochrome c\nRelease leads to Caspase\nActivation Caspase Activation Cytochrome c\nRelease->Caspase\nActivation triggers Apoptosis Apoptosis Caspase\nActivation->Apoptosis results in

ROS-mediated apoptotic pathway.

Conclusion

Pyrazinecarboxylic acid and its derivatives continue to be a rich source of inspiration for the development of new therapeutic agents. Their diverse biological activities, coupled with their synthetic tractability, make them an attractive scaffold for medicinal chemists. Further exploration of their mechanisms of action and structure-activity relationships will undoubtedly lead to the discovery of more potent and selective drug candidates for a range of diseases. This guide provides a foundational understanding for researchers and professionals dedicated to advancing the therapeutic potential of this important class of compounds.

References

5-Methyl-2-pyrazinecarboxylic Acid: A Core Intermediate in Modern Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

5-Methyl-2-pyrazinecarboxylic acid (CAS No: 5521-55-1) is a pivotal heterocyclic building block in the synthesis of a wide array of pharmacologically active compounds.[1][2] Its pyrazine (B50134) core, a nitrogen-containing six-membered aromatic ring, is a common scaffold in molecules designed to treat a variety of diseases.[3] This technical guide provides a comprehensive overview of its synthesis, chemical properties, and critical applications as a pharmaceutical intermediate, supported by detailed experimental protocols and quantitative data. This compound serves as a key starting material for drugs targeting diabetes, hyperlipidemia, and viral infections, making it a subject of significant interest in medicinal chemistry.[1][4][5]

Physicochemical Properties

This compound is typically a white to light yellow or pale brown crystalline powder.[2][6][7] Its fundamental properties are summarized below, providing essential data for handling, characterization, and reaction planning.

PropertyValueReference(s)
CAS Number 5521-55-1[2][8]
Molecular Formula C₆H₆N₂O₂[2][9]
Molecular Weight 138.12 g/mol [2][8][10]
Appearance White to off-white/light yellow crystalline powder[2][6]
Melting Point 167-171 °C[7][11], 182-186 °C[6], 213-215 °C[2][2][6][7][11]
Solubility Soluble in water and methanol; slightly soluble in ethanol[6][7]
pKa ~2.65[6], 3.53±0.10 (Predicted)[7][6][7]
Density 1.342 g/cm³[6]

Synthesis of this compound

Several synthetic routes to this compound have been established, often involving multi-step processes that start from simple precursors. One well-documented method involves the synthesis and subsequent modification of a hydroxylated pyrazine intermediate.[1] Another approach utilizes the oxidation and decarboxylation of a benzopyrazine derivative.[4]

This pathway involves the initial formation of a carboxamide, followed by hydrolysis, chlorination, and a final hydrogenation step to yield the target molecule.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Chlorination & Hydrogenation A Acetaldehyde (B116499) + 2-Aminopropanamide (B1330713) B 3-Hydroxy-5-methylpyrazine- 2-carboxamide A->B NaOH, 5°C C 3-Hydroxy-5-Methyl-2- pyrazinecarboxylic Acid B->C 50% H₂SO₄, 100°C D 3-Chloro-5-Methyl-2- pyrazinecarboxylic Acid C->D SOCl₂, Xylene, DMF E 5-Methyl-2-pyrazinecarboxylic Acid D->E H₂, Pd/C, 2.0MPa, 60°C

Caption: Multi-step synthesis of this compound.

The following table summarizes the yields and purity achieved at various stages of the synthesis described above.[1]

StepProductYieldPurity (LC)
13-Hydroxy-5-methylpyrazine-2-carboxamide78%97%
23-Hydroxy-5-Methyl-2-pyrazinecarboxylic Acid85%95%
3This compound71%99%

Protocol 1: Synthesis of 3-Hydroxy-5-methylpyrazine-2-carboxamide[1]

  • Add 216g of 40% aqueous acetaldehyde and 117g of 2-aminopropanamide to a 500mL three-necked reaction flask.

  • Cool the mixture to approximately 5°C in an ice bath.

  • With stirring, slowly add a prepared solution of 100g of 40% sodium hydroxide (B78521) dropwise, maintaining the internal temperature at 5°C.

  • After 6 hours, adjust the pH to around 6 by adding 10% hydrochloric acid solution, causing a brownish-yellow solid to precipitate.

  • Filter the solid, wash with water, and dry in an oven to obtain the crude product (120g).

Protocol 2: Synthesis of 3-Hydroxy-5-Methyl-2-pyrazinecarboxylic Acid[1]

  • Add the 120g of crude product from the previous step to a 500mL three-necked reaction flask with a reflux condenser.

  • Add 300mL of 50% sulfuric acid solution to the flask.

  • Heat the mixture to 100°C in an oil bath and maintain this temperature for 12 hours.

  • Cool the mixture to room temperature, allowing a grayish-white solid to precipitate.

  • Filter the solid, wash twice with water, and dry in an oven to obtain the crude product (106g).

Protocol 3: Synthesis of this compound[1]

  • The intermediate from the previous step is first chlorinated using thionyl chloride in xylene with DMF as a catalyst.[1]

  • The resulting 3-Chloro-5-Methyl-2-pyrazinecarboxylic Acid is then subjected to hydrogenation.

  • The hydrogenation reaction is carried out at 60°C for approximately 12 hours under an initial pressure of 2.0MPa.

  • After the reaction, the system is cooled, depressurized, and filtered.

  • The filtrate is concentrated, and the crude product is recrystallized from water to obtain a light yellow solid (yield: 71%, purity: 99%).[1]

Applications in Pharmaceutical Synthesis

This compound is a versatile intermediate used to construct the core of several important drugs. Its carboxylic acid group provides a convenient handle for derivatization, typically through amidation or esterification, to build more complex molecules.[6]

Key Therapeutic Applications:

  • Antivirals: It is a precursor in the synthesis of Favipiravir (B1662787), a broad-spectrum antiviral agent.[12][13]

  • Lipid-Lowering Agents: It serves as an intermediate for the lipid-lowering drug Acipimox.[7][8]

  • Antidiabetics: The compound is used in the synthesis of the antidiabetic drug Gliclazide.[1]

  • Antitubercular Agents: Its derivatives, such as methyl esters and carbohydrazides, are crucial for synthesizing drugs to treat tuberculosis.[1][14]

  • Oncology and Inflammation: Pyrazine-based drugs derived from this intermediate have shown potential antitumor, anti-inflammatory, and antipsychotic activities.[2]

A primary application involves converting the carboxylic acid to a carbohydrazide, which then serves as a scaffold for creating a library of potential anti-tubercular compounds by condensation with various aldehydes.[14]

G cluster_0 Derivatization Workflow A 5-Methyl-2-pyrazinecarboxylic Acid B 5-Methyl-2-pyrazine -carbohydrazide A->B 1. Ethanol, H₂SO₄ 2. Hydrazine Hydrate C Phenylmethylidene-5-methylpyrazine -2-carbohydrazide Derivatives (Anti-TB Candidates) B->C Aromatic Aldehydes

Caption: Synthesis of anti-tubercular scaffolds from the core intermediate.

Protocol 4: Esterification via Carbodiimide Coupling[1]

  • Dissolve 5-methylpyrazine-2-carboxylic acid and a monohydroxy alcohol in dry dichloromethane.

  • Stir the solution for 10-30 minutes.

  • Add 4-dimethylaminopyridine (B28879) (DMAP) and 1-ethyl-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl).

  • Stir the mixture at room temperature for 4-12 hours, monitoring the reaction by TLC.

  • Upon completion, add water to the organic phase and separate the layers.

  • Wash the organic phase with a saturated sodium chloride solution, separate, and dry with anhydrous Na₂SO₄.

  • Concentrate the solution to obtain the crude ester, which can be further purified by column chromatography.

Protocol 5: Synthesis of 2-Amino-5-methylpyrazine[15]

  • Dissolve this compound (0.15 mol) in dry toluene (B28343) (450 mL).

  • Add triethylamine (B128534) (0.18 mol) and tert-butanol (B103910) (0.30 mol).

  • Heat the mixture to 90-95 °C while stirring.

  • Add diphenylphosphoryl azide (B81097) (DPPA) (0.18 mol) dropwise, maintaining the temperature for 1.5-2 hours. This proceeds through a Curtius rearrangement to form an isocyanate intermediate which is trapped by tert-butanol.[15]

  • Cool the reaction to 15-20 °C and add ethyl acetate (B1210297) (150 mL).

  • Wash the organic phase with sodium carbonate solution and then brine.

  • Concentrate the organic phase and recrystallize the N-Boc protected amine.

  • Remove the Boc protecting group to yield the final product, 2-amino-5-methylpyrazine, with an overall yield of 50-55%.[15]

Pharmacological Context and Signaling Pathways

Derivatives of this compound, particularly pyrazine-2-carboxamides, have been investigated as inhibitors of key cellular signaling proteins like tyrosine kinases.[16] Tyrosine kinases are critical enzymes in signal transduction pathways that regulate cell growth, differentiation, and metabolism.[16] Dysregulation of these pathways is a hallmark of many cancers.

For example, certain N-aromatic substituted pyrazine-2-carboxamide derivatives have shown inhibitory activity against AXL receptor tyrosine kinase (AXL1).[16] Activation of AXL1 in cancer cells can trigger the RAS-RAF-MEK-ERK pathway, promoting cell proliferation.[16] Inhibition of AXL1 by these pyrazine derivatives represents a potential therapeutic strategy.

G cluster_pathway RAS-RAF-MEK-ERK Signaling Pathway AXL1 AXL1 Kinase GRB2 GRB2 AXL1->GRB2 Activates RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cancer Cell Proliferation ERK->Proliferation Inhibitor Pyrazine-2-Carboxamide Derivative Inhibitor->AXL1 Inhibits

References

Synonyms for 5-Methyl-2-pyrazinecarboxylic acid (e.g., 2-methyl-5-pyrazinecarboxylic acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-2-pyrazinecarboxylic acid, a key heterocyclic compound, serves as a vital intermediate in the synthesis of numerous pharmaceutical and flavoring agents. This technical guide provides an in-depth overview of its chemical properties, various synonyms, and detailed synthesis protocols. It is designed to be a comprehensive resource for researchers, chemists, and professionals in the field of drug development, offering a compilation of quantitative data, experimental methodologies, and an exploration of its utility in the synthesis of bioactive molecules. While the direct biological activity of this compound is not extensively documented, this guide also touches upon the pharmacological significance of its derivatives.

Chemical Identity and Synonyms

This compound is a substituted pyrazine (B50134) derivative with a carboxylic acid functional group. Its unique molecular structure makes it a versatile building block in organic synthesis.

Synonyms: A variety of synonyms are used in literature and commercial listings for this compound. These include:

  • 2-Methyl-5-pyrazinecarboxylic acid

  • 5-Methylpyrazine-2-carboxylic acid

  • Pyrazinecarboxylic acid, 5-methyl-

  • 5-Methyl-2-pyrazinoic acid

  • 5-Methylpyrazine carboxylic acid

  • 2-Carboxy-5-methylpyrazine

  • PARITAPREVIR METABOLITE M13

The Chemical Abstracts Service (CAS) Registry Number for this compound is 5521-55-1 .

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

PropertyValueReferences
Molecular Formula C₆H₆N₂O₂
Molecular Weight 138.12 g/mol
Melting Point 167-171 °C
Boiling Point 253.51°C (rough estimate)
Density 1.3471 g/cm³ (rough estimate)
pKa 3.53±0.10 (Predicted)
Appearance Pale Brown Powder / Light yellow to Brown to Dark green powder to crystal
Solubility Slightly soluble in DMSO and Methanol

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been reported. Below are detailed protocols for some of the common methods.

Synthesis from 2,5-Dimethylpyrazine (B89654) via Oxidation

One common method involves the oxidation of the readily available 2,5-dimethylpyrazine.

Experimental Protocol:

  • Preparation of Inorganic Base Solution: Prepare a 1.5 mol/L solution of lithium hydroxide (B78521) and cool it to 15°C.

  • Addition of Starting Material: While maintaining the temperature of the system at room temperature, add 2,5-dimethylpyrazine in batches to stabilize the system temperature at 20°C. The amount of the inorganic base should be 0.8 times the molar amount of 2,5-dimethylpyrazine.

  • Oxidation: Add solid potassium permanganate (B83412) in batches every 0.5 to 1 hour. The dosage of potassium permanganate should be 1.2 times the molar amount of 2,5-dimethylpyrazine. Maintain the system temperature between 10-30°C until the reaction is complete.

  • Work-up: After the reaction, filter the mixture and reserve the filtrate. The filtrate is extracted with an organic solvent to remove unreacted starting material. The aqueous phase is then acidified, and the pH is repeatedly measured with stirring. The resulting precipitate is collected by suction filtration.

  • Extraction and Purification: The product is extracted from the filtrate with butanone. The butanone is then removed under reduced pressure to yield the crude product. The crude product is recrystallized from water to afford pure this compound.

Synthesis from Diaminomalenonitrile and Acetone (B3395972) Aldoxime

This method provides an alternative route to the target compound.

Experimental Protocol:

  • Preparation of 2,3-dicyano-5-methylpyrazine (B184234): To a solution of 100 g (0.926 moles) of diaminomalenonitrile in 500 ml of water at 30°C, add 92 ml of 50% sulfuric acid (v/v) dropwise. Heat the reaction mixture to 50-80°C. A preheated solution of 105 g (1.1-1.2 moles) of acetone aldoxime in 500 ml of water containing 84 g of sulfuric acid at 50-70°C is then added dropwise over 0.5-1 hour, maintaining the reaction temperature at 80°C. The reaction is maintained at this temperature for 1-2 hours and monitored by TLC. After cooling to 25°C, the mixture is extracted with toluene. The combined organic extracts are washed with water and the solvent is removed under reduced pressure to yield 2,3-dicyano-5-methylpyrazine.

  • Hydrolysis and Decarboxylation: The resulting 2,3-dicyano-5-methylpyrazine is then subjected to hydrolysis followed by in-situ decarboxylation in aqueous sulfuric acid to yield 2-methyl-5-pyrazinecarboxylic acid.

Purification by Recrystallization

Experimental Protocol:

  • Dissolution: Dissolve the crude this compound in hot water.

  • Decolorization: Add activated carbon to the hot solution and continue to stir for 20 minutes.

  • Filtration: Filter the hot solution to remove the activated carbon.

  • Crystallization: Cool the filtrate to 60°C at a rate of 10°C/h. Then, add acetone dropwise. After the addition, cool the solution to 5°C over 7 hours at a rate of 10°C/h.

  • Isolation and Drying: Collect the crystals by suction filtration, wash with acetone, and dry the filter cake under vacuum at 80°C to obtain the purified product.

Analytical Data

The identity and purity of this compound are typically confirmed using spectroscopic methods.

Analytical Technique Data Summary References
¹H NMR Spectra available in DMSO-d₆.
¹³C NMR Spectra available in Dimethyl sulfoxide-d6.
Mass Spectrometry GC-MS data available.
FTIR Spectra available (KBr wafer and ATR-IR).
HPLC Used for purity assessment, with purities of >98% reported.

Applications in Drug Development and Other Industries

This compound is a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs).

  • Antidiabetic Drugs: It is a key building block for the synthesis of glipizide , a second-generation oral hypoglycemic drug.

  • Lipid-Lowering Agents: It is used in the synthesis of acipimox and other lipid-lowering drugs.

  • Antitubercular Drugs: Its methyl ester derivative is an important compound for the treatment of tuberculosis.

  • Flavor and Fragrance Industry: This compound is also utilized in the food industry as a flavor enhancer and in the synthesis of spices and essences due to its unique aroma and taste profile.

  • Materials Science: It has been used in the synthesis of metal-organic frameworks (MOFs) and novel europium(III) complexes.

Biological Activity of Derivatives

While data on the biological activity of this compound itself is scarce, research has been conducted on its derivatives, demonstrating their potential as therapeutic agents.

A study on novel pyrazine-2-carboxylic acid derivatives, including those derived from this compound, revealed significant biological activities. For instance, (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone (P4) exhibited the highest antimicrobial activity among the synthesized compounds. Another derivative, (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10), showed good antioxidant activity. These findings suggest that the 5-methylpyrazine-2-carboxylic acid scaffold is a promising starting point for the development of new antimicrobial and antioxidant agents.

Furthermore, a series of 5-methylpyrazine-2-carbohydrazide (B1341549) derivatives have been synthesized and evaluated for their in-vitro anti-tubercular activity against Mycobacterium tuberculosis (H37Rv). Several of these compounds demonstrated remarkable anti-tubercular activity.

Signaling Pathways and Mechanism of Action

Currently, there is no available information in the scientific literature detailing specific signaling pathways directly modulated by this compound. Its primary role in drug development is that of a synthetic intermediate, and the mechanism of action is associated with the final drug molecules it is used to create. For example, the antidiabetic effect of glipizide, synthesized from this intermediate, involves the stimulation of insulin (B600854) release from pancreatic beta cells.

Experimental and Logical Diagrams

As no specific signaling pathways for the core compound have been identified, a diagram illustrating a general synthesis workflow is provided below.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Chemical Transformation cluster_product Core Compound cluster_derivatization Derivatization cluster_api Active Pharmaceutical Ingredient 2_5_Dimethylpyrazine 2,5-Dimethylpyrazine Oxidation Oxidation (e.g., KMnO4) 2_5_Dimethylpyrazine->Oxidation Reactant 5_Methyl_2_pyrazinecarboxylic_acid This compound Oxidation->5_Methyl_2_pyrazinecarboxylic_acid Product Derivatization Further Synthetic Steps 5_Methyl_2_pyrazinecarboxylic_acid->Derivatization Intermediate API e.g., Glipizide, Acipimox Derivatization->API Final Product

Caption: General synthesis workflow from a starting material to an active pharmaceutical ingredient via the this compound intermediate.

Conclusion

This compound is a compound of significant interest in the pharmaceutical and chemical industries. Its well-established synthesis routes and versatile chemical nature make it an indispensable intermediate for the production of high-value molecules, including essential medicines. While the direct biological effects of this compound are not yet fully elucidated, the demonstrated activity of its derivatives highlights the potential of the pyrazine-2-carboxylic acid scaffold in medicinal chemistry. This guide provides a solid foundation of technical information for professionals working with this important chemical entity, summarizing key data and methodologies to support further research and development efforts.

The Core Mechanism of 5-Methyl-2-pyrazinecarboxylic Acid-Based Antivirals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action for antiviral drugs based on the 5-methyl-2-pyrazinecarboxylic acid scaffold, with a primary focus on the broad-spectrum antiviral agent Favipiravir (B1662787) (also known as T-705). This document details the molecular interactions, metabolic activation, and viral targets of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways.

Executive Summary

Drugs derived from this compound, most notably Favipiravir, represent a critical class of antiviral agents with a novel mechanism of action compared to traditional antivirals. These compounds function as prodrugs, undergoing intracellular conversion to their active form, which then selectively inhibits the viral RNA-dependent RNA polymerase (RdRp). This inhibition disrupts viral genome replication and transcription, leading to the suppression of viral propagation. The broad-spectrum activity of these drugs against a range of RNA viruses is attributed to the conserved nature of the RdRp enzyme across different viral families.

Mechanism of Action: A Multi-Step Process

The antiviral activity of this compound-based drugs is not direct but relies on a series of intracellular transformations to yield the active pharmacological agent. This process can be broken down into three key stages: cellular uptake and metabolic activation, competitive inhibition of viral RdRp, and subsequent disruption of viral RNA synthesis.

Cellular Uptake and Metabolic Activation

Upon administration, the parent drug, such as Favipiravir, is taken up by host cells. Inside the cell, it undergoes a two-step metabolic conversion. First, it is phosphoribosylated to its ribofuranosyl-5'-monophosphate (RMP) form. Subsequently, it is further phosphorylated to the active triphosphate form, Favipiravir ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[1][2][3] This activation is carried out by host cellular enzymes.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Favipiravir Favipiravir Favipiravir_in Favipiravir Favipiravir->Favipiravir_in Cellular Uptake Host_Enzymes_1 Host Enzymes (Phosphoribosylation) Favipiravir_in->Host_Enzymes_1 Favipiravir_RMP Favipiravir-RMP Host_Enzymes_2 Host Enzymes (Phosphorylation) Favipiravir_RMP->Host_Enzymes_2 Favipiravir_RTP Favipiravir-RTP (Active Form) Host_Enzymes_1->Favipiravir_RMP Host_Enzymes_2->Favipiravir_RTP

Figure 1: Intracellular activation of Favipiravir.

Selective Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp)

The active metabolite, Favipiravir-RTP, is a structural analogue of purine (B94841) nucleosides, specifically mimicking adenosine (B11128) and guanosine (B1672433) triphosphates (ATP and GTP).[2][4] This structural similarity allows it to be recognized by the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication and transcription of the viral RNA genome.[1][5] Favipiravir-RTP competitively inhibits the incorporation of natural purine nucleotides into the nascent viral RNA chain.[2]

Importantly, Favipiravir-RTP shows high selectivity for viral RdRp over host cell DNA and RNA polymerases.[4][6] This selectivity is a key factor in its favorable safety profile, as it minimizes interference with host cellular processes.

Disruption of Viral RNA Synthesis

The incorporation of Favipiravir-RTP into the growing viral RNA strand has two primary consequences:

  • Chain Termination: The presence of the modified base can lead to the premature termination of RNA chain elongation, effectively halting viral genome replication.[7]

  • Lethal Mutagenesis: The ambiguous base-pairing properties of the incorporated Favipiravir can induce mutations in the viral genome during subsequent rounds of replication. This accumulation of errors, known as lethal mutagenesis, results in the production of non-viable viral progeny.[7]

cluster_virus Viral Replication Complex Viral_RNA Viral RNA Template RdRp RNA-dependent RNA Polymerase (RdRp) Viral_RNA->RdRp Nascent_RNA Nascent RNA Strand RdRp->Nascent_RNA Elongation Chain_Termination Chain Termination Nascent_RNA->Chain_Termination Lethal_Mutagenesis Lethal Mutagenesis Nascent_RNA->Lethal_Mutagenesis Favipiravir_RTP Favipiravir-RTP Inhibition Inhibition Favipiravir_RTP->Inhibition Incorporation Incorporation Favipiravir_RTP->Incorporation Natural_NTPs ATP, GTP Natural_NTPs->RdRp Substrate Inhibition->RdRp Competitive Inhibition Incorporation->Nascent_RNA

Figure 2: Inhibition of viral RNA synthesis by Favipiravir-RTP.

Quantitative Data

The efficacy of this compound-based drugs can be quantified through various in vitro and enzymatic assays. The following tables summarize key quantitative data for Favipiravir.

Table 1: In Vitro Antiviral Activity of Favipiravir (EC50)
Virus FamilyVirusCell LineEC50 (µg/mL)Reference
OrthomyxoviridaeInfluenza A (H1N1)MDCK0.014 - 0.55[4]
OrthomyxoviridaeInfluenza A (H3N2)MDCK0.014 - 0.55[4]
OrthomyxoviridaeInfluenza BMDCK0.014 - 0.55[4]
ArenaviridaeJunin virusVero0.79 - 0.94[6]
ArenaviridaePichinde virusVero0.79 - 0.94[6]
ArenaviridaeTacaribe virusVero0.79 - 0.94[6]
ArenaviridaeLassa virusVero1.7 - 11.1 (EC90)[6]
NoroviridaeHuman NorovirusReplicon21 ± 2 µM[5]
Table 2: Inhibition of Polymerase Activity by Favipiravir-RTP (IC50)
PolymeraseOrganism/VirusIC50Reference
RNA-dependent RNA polymerase (RdRp)Influenza Virus0.341 µM[4][6]
DNA polymerase αHuman> 1000 µM[4][6]
DNA polymerase βHuman> 1000 µM[4][6]
DNA polymerase γHuman> 1000 µM[4][6]
RNA polymerase IIHuman905 µM[6]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound-based drugs.

RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This assay directly measures the inhibitory effect of the active drug metabolite on the viral polymerase.

Objective: To determine the 50% inhibitory concentration (IC50) of Favipiravir-RTP against viral RdRp.

Materials:

  • Purified viral RdRp enzyme complex (e.g., from influenza virus or SARS-CoV-2).

  • RNA template-primer duplex.

  • Radionuclide-labeled nucleotide triphosphate (e.g., [α-32P]GTP).

  • Unlabeled nucleotide triphosphates (ATP, CTP, UTP).

  • Favipiravir-RTP.

  • Reaction buffer (containing Tris-HCl, KCl, MgCl2, DTT).

  • Denaturing polyacrylamide gel.

  • Phosphorimager.

Procedure:

  • Prepare a reaction mixture containing the purified RdRp enzyme, RNA template-primer, and reaction buffer.

  • Add varying concentrations of Favipiravir-RTP to the reaction mixtures.

  • Initiate the polymerase reaction by adding the mixture of labeled and unlabeled NTPs.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37°C) for a defined period.

  • Stop the reaction by adding a quenching buffer (e.g., containing EDTA and formamide).

  • Denature the RNA products by heating.

  • Separate the RNA products by size using denaturing polyacrylamide gel electrophoresis.

  • Visualize and quantify the amount of incorporated radiolabeled nucleotide using a phosphorimager.

  • Calculate the percentage of inhibition for each concentration of Favipiravir-RTP and determine the IC50 value.[8][9]

Start Start Prepare_Reaction_Mix Prepare Reaction Mix (RdRp, RNA, Buffer) Start->Prepare_Reaction_Mix Add_Favipiravir_RTP Add Favipiravir-RTP (Varying Concentrations) Prepare_Reaction_Mix->Add_Favipiravir_RTP Initiate_Reaction Initiate Reaction (Add NTPs) Add_Favipiravir_RTP->Initiate_Reaction Incubate Incubate Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Denature_RNA Denature RNA Stop_Reaction->Denature_RNA PAGE Denaturing PAGE Denature_RNA->PAGE Visualize_Quantify Visualize & Quantify (Phosphorimager) PAGE->Visualize_Quantify Calculate_IC50 Calculate IC50 Visualize_Quantify->Calculate_IC50 End End Calculate_IC50->End

Figure 3: Workflow for RdRp Inhibition Assay.

Time-of-Addition Assay

This cell-based assay helps to identify the stage of the viral replication cycle that is targeted by the antiviral compound.

Objective: To determine if the drug acts at an early, middle, or late stage of viral replication.

Materials:

  • Susceptible host cell line (e.g., MDCK for influenza).

  • Virus stock.

  • Test compound (Favipiravir).

  • Cell culture medium.

  • Method for quantifying viral replication (e.g., plaque assay, qPCR for viral RNA, ELISA for viral protein).

Procedure:

  • Seed host cells in a multi-well plate and allow them to adhere.

  • Synchronize viral infection by adding a high multiplicity of infection (MOI) of the virus to the cells and incubating for a short period (e.g., 1 hour).

  • Remove the virus inoculum and wash the cells to remove unadsorbed virus.

  • Add the test compound at its effective concentration at various time points post-infection (e.g., 0, 1, 2, 4, 6, 8 hours).

  • Incubate the cells for a full replication cycle (e.g., 24 hours).

  • Quantify the extent of viral replication in each well.

  • Plot the viral inhibition against the time of compound addition. A loss of antiviral activity at later time points indicates that the drug targets a step that has already been completed.[10]

Intracellular Metabolism Analysis

This assay is crucial for understanding the conversion of the prodrug to its active form within the host cell.

Objective: To quantify the intracellular levels of the parent drug and its phosphorylated metabolites.

Materials:

  • Host cell line.

  • Test compound (Favipiravir).

  • Cell lysis buffer.

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., strong anion exchange).

  • UV detector.

  • Standards for the parent drug and its metabolites.

Procedure:

  • Treat host cells with the test compound at various concentrations and for different durations.

  • At each time point, wash the cells to remove extracellular drug.

  • Lyse the cells to release the intracellular contents.

  • Separate the parent drug and its metabolites from the cell lysate using HPLC.

  • Detect and quantify the compounds using a UV detector.

  • Generate concentration-time profiles for the intracellular accumulation of the active metabolite.[1][11]

Conclusion

This compound-based drugs, exemplified by Favipiravir, are potent antiviral agents with a well-defined mechanism of action centered on the inhibition of viral RNA-dependent RNA polymerase. Their activity as prodrugs that are selectively activated within host cells to target a viral-specific enzyme provides a strong rationale for their broad-spectrum efficacy and favorable safety profile. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug developers working to further understand and expand the therapeutic potential of this important class of antiviral compounds.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Methyl-2-pyrazinecarboxylic Acid from 2,5-Dimethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2-pyrazinecarboxylic acid is a key intermediate in the synthesis of various pharmaceuticals, including the lipid-lowering drug Acipimox and the anti-diabetic medication Glipizide[1][2][3]. Its efficient synthesis is therefore of significant interest to the pharmaceutical industry. This document provides detailed protocols for the synthesis of this compound, starting from the readily available precursor, 2,5-dimethylpyrazine (B89654). The primary methods covered are direct oxidation using potassium permanganate (B83412) (KMnO₄) and a multi-step synthesis involving an N-oxide intermediate.

Chemical Reaction

The overall chemical transformation involves the selective oxidation of one of the methyl groups of 2,5-dimethylpyrazine to a carboxylic acid.

Figure 1: General reaction scheme for the oxidation of 2,5-dimethylpyrazine to this compound.

Synthesis Methodologies

Two primary methodologies for the synthesis of this compound from 2,5-dimethylpyrazine are detailed below.

Method 1: Direct Oxidation with Potassium Permanganate (KMnO₄)

This method involves the direct, one-step oxidation of 2,5-dimethylpyrazine using a strong oxidizing agent, potassium permanganate. This approach is noted for its operational simplicity and suitability for large-scale industrial production[4].

  • Reaction Setup: In a suitable reaction vessel, 2,5-dimethylpyrazine is dissolved in an appropriate solvent, which can include water or various alcohols, phenols, carboxylic acids, amines, or amides that also act as inhibitors to prevent over-oxidation[4].

  • Addition of Oxidant: An aqueous solution of potassium permanganate (KMnO₄) is added to the reaction mixture. The concentration of the KMnO₄ solution is typically between 1-20% by mass[4]. The molar ratio of KMnO₄ to 2,5-dimethylpyrazine is a critical parameter and can range from 1 to 8[4].

  • Reaction Conditions: The reaction is conducted at a temperature ranging from 30°C to 100°C, with a preferred range of 50-80°C[4]. The reaction is allowed to proceed for 1 to 10 hours[4].

  • Work-up and Isolation:

    • Upon completion, the hot reaction mixture is filtered to remove the manganese dioxide (MnO₂) byproduct.

    • The filtrate is then concentrated under reduced pressure.

    • The concentrated solution is acidified with an inorganic acid (e.g., hydrochloric acid) to precipitate the this compound.

    • The crude product is collected by filtration.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as water or ethanol, to yield the final product with high purity.

Method 2: Multi-step Synthesis via N-Oxide Intermediate

This method offers a more controlled, selective oxidation pathway, proceeding through a 2,5-dimethylpyrazine-1-oxide intermediate. This can lead to higher purity of the final product[5].

  • Step 1: Single Nitrogen Oxidation:

    • In a reaction flask, 2,5-dimethylpyrazine is dissolved in water. A catalyst, such as sodium tungstate, and a mineral acid, like sulfuric acid, are added.

    • Hydrogen peroxide (30%) is added dropwise while maintaining the reaction temperature at around 70°C.

    • The reaction is continued for several hours to yield 2,5-dimethylpyrazine-1-oxide[5].

  • Step 2: Acylation:

    • The 2,5-dimethylpyrazine-1-oxide is refluxed with acetic anhydride (B1165640) for 2-15 hours to produce 2-acetoxymethyl-5-methylpyrazine[5].

  • Step 3: Hydrolysis and Oxidation:

    • The 2-acetoxymethyl-5-methylpyrazine is then subjected to hydrolysis and oxidation.

    • In a flask, the intermediate is mixed with an aqueous solution of sodium hydroxide.

    • An aqueous solution of potassium permanganate is added dropwise at a controlled temperature of 20-25°C.

    • The reaction is allowed to proceed for approximately 4 hours[5].

  • Work-up and Isolation:

    • The manganese dioxide is removed by filtration.

    • The aqueous filtrate is concentrated.

    • The pH is adjusted to 1.0 with 6M hydrochloric acid, causing the product to precipitate.

    • The mixture is cooled to 3-5°C and the solid this compound is collected by filtration[5].

Quantitative Data Summary

The following table summarizes the key quantitative data for the described synthesis methods based on available literature.

ParameterMethod 1: Direct KMnO₄ OxidationMethod 2: Multi-step via N-OxideReference(s)
Starting Material 2,5-Dimethylpyrazine2,5-Dimethylpyrazine[4][5]
Key Reagents KMnO₄, Inhibitor (e.g., water, alcohol)H₂O₂, Acetic Anhydride, KMnO₄[4][5]
Reaction Yield > 60%82.5% (final oxidation step)[4][5]
Product Purity Not explicitly stated, requires purification> 99% (by HPLC)[5]
Reaction Time 1 - 10 hoursMultiple steps, longer total time[4][5]
Reaction Temperature 30 - 100 °C20 - 70 °C (depending on the step)[4][5]

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for both synthesis methods.

cluster_0 Method 1: Direct KMnO4 Oxidation A Dissolve 2,5-dimethylpyrazine in solvent/inhibitor B Add KMnO4 solution A->B C Heat reaction mixture (30-100 °C, 1-10 h) B->C D Hot filter to remove MnO2 C->D E Concentrate filtrate D->E F Acidify to precipitate product E->F G Filter and collect crude product F->G H Recrystallize for purification G->H I Pure this compound H->I

Caption: Workflow for Direct KMnO₄ Oxidation.

cluster_1 Method 2: Multi-step Synthesis via N-Oxide cluster_step1 Step 1: N-Oxidation cluster_step2 Step 2: Acylation cluster_step3 Step 3: Hydrolysis & Oxidation A Dissolve 2,5-dimethylpyrazine in H2O with catalyst B Add H2O2 at 70 °C A->B C Isolate 2,5-dimethylpyrazine-1-oxide B->C D Reflux N-oxide with acetic anhydride C->D E Isolate 2-acetoxymethyl-5-methylpyrazine D->E F Mix intermediate with NaOH(aq) E->F G Add KMnO4 solution at 20-25 °C F->G H Filter to remove MnO2 G->H I Concentrate and acidify filtrate H->I J Filter and collect product I->J K Pure this compound J->K

References

Application Notes and Protocols for the Esterification of 5-Methyl-2-pyrazinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of pyrazine (B50134) derivatives is a critical aspect of pharmaceutical and flavor chemistry. 5-Methyl-2-pyrazinecarboxylic acid is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including drugs for diabetes and hyperlipidemia, as well as certain antituberculosis agents.[1] Its ester derivatives are also valuable compounds. This document provides detailed protocols for the esterification of this compound, focusing on practical and scalable methods.

Overview of Esterification Methods

The esterification of this compound can be achieved through several synthetic routes. The most common and direct approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.[2] Variations of this method exist, including the use of solid acid catalysts to simplify purification. For substrates that are sensitive to harsh acidic conditions, milder coupling methods employing carbodiimides can be utilized.

Data Presentation: Comparison of Esterification Protocols

The following table summarizes the key quantitative data and conditions for different methods of synthesizing esters of this compound.

Method Catalyst/Reagent Alcohol Solvent Reaction Time Temperature Yield Notes
Solid Acid Catalyzed Fischer Esterification Amberlyst 15 ion exchange resinMethanol (B129727)Methanol~20 hoursReflux93%Heterogeneous catalyst allows for easy removal by filtration.[3]
Traditional Fischer Esterification Concentrated H₂SO₄ or p-TsOHMethanol or other primary/secondary alcoholsTypically the alcohol itself or a non-polar solvent like Toluene1-10 hours60-110 °C (Reflux)Good to quantitativeRequires neutralization and aqueous workup; water removal (e.g., Dean-Stark) drives equilibrium.[2][4]
Carbodiimide-Mediated Coupling EDCHCl and DMAPMonohydroxy alcoholDry Dichloromethane (DCM)4-12 hoursRoom TemperatureNot specifiedMilder conditions suitable for sensitive substrates; requires chromatographic purification.[1]

Experimental Protocols

Protocol 1: Solid Acid Catalyzed Fischer Esterification (Methyl Ester Synthesis)

This protocol details the synthesis of methyl 5-methyl-2-pyrazinecarboxylate using a reusable solid acid catalyst, which simplifies product purification.

Materials:

  • This compound (100 g)

  • Methanol (300 g)

  • Amberlyst 15 ion exchange resin (20 g)

  • Nitrogen gas supply

  • 1 L, 4-neck round-bottom flask

  • Mechanical stirrer

  • Water condenser

  • Thermocouple

  • Pressure filtration setup

  • Rotary evaporator

  • Ice bath

Procedure:

  • Reaction Setup: Assemble the 1 L, 4-neck flask with a mechanical stirrer, water condenser with a gas inlet, and a thermocouple. Purge the system with nitrogen.

  • Charging the Reactor: Charge the flask with this compound (100 g), Amberlyst 15 ion exchange resin (20 g), and methanol (300 g).[3]

  • Reaction: Begin stirring the mixture and heat it to reflux. Maintain the reflux for approximately 20 hours.[3] The reaction progress can be monitored by Gas Chromatography (GC) or GC/MS.

  • Catalyst Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the Amberlyst 15 resin by pressure filtration. Rinse the resin with a small amount of methanol to recover any residual product.[3]

  • Solvent Removal: Remove approximately 75% of the methanol from the filtrate under reduced pressure using a rotary evaporator.[3]

  • Crystallization and Isolation: A suspension will form. Allow this suspension to stand at room temperature overnight, and then place it in an ice bath for 3 hours to promote complete crystallization.[3]

  • Product Collection: Collect the solid product by filtration. Wash the filter cake with two portions of ice-cold methanol (80 g each).[3]

  • Drying: Dry the collected solid under vacuum (25 inches of Hg) to yield the final product, methyl 5-methyl-2-pyrazinecarboxylate (102.4 g, 93% yield).[3]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the solid acid-catalyzed esterification protocol.

Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation Setup 1. Assemble & Purge Reactor (1L 4-neck flask, stirrer, condenser) Charge 2. Charge Reagents (Acid, Methanol, Amberlyst 15) Setup->Charge Reflux 3. Heat to Reflux (~20 hours) Charge->Reflux Monitor 4. Monitor Progress (GC or GC/MS) Reflux->Monitor Cool 5. Cool to RT Monitor->Cool Filter_Catalyst 6. Filter to Remove Catalyst Cool->Filter_Catalyst Evaporate 7. Concentrate Filtrate (Remove ~75% Methanol) Filter_Catalyst->Evaporate Crystallize 8. Crystallize Product (RT overnight, then ice bath) Evaporate->Crystallize Filter_Product 9. Filter & Wash Product (Ice-cold Methanol) Crystallize->Filter_Product Dry 10. Dry Under Vacuum Filter_Product->Dry Product Final Product: Methyl 5-methyl-2- pyrazinecarboxylate Dry->Product

Caption: Workflow for Solid Acid Catalyzed Esterification.

References

Application Notes and Protocols for the Synthesis of Glipizide Using 5-Methyl-2-pyrazinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of Glipizide (B1671590), a second-generation sulfonylurea oral hypoglycemic agent, utilizing 5-Methyl-2-pyrazinecarboxylic acid as a key intermediate. The following sections outline various synthetic strategies, present quantitative data from different methodologies, and provide step-by-step experimental protocols.

Introduction

This compound is a critical building block in the synthesis of Glipizide.[1][2] Its pyrazine (B50134) ring structure is a core component of the final drug molecule. Several synthetic routes have been developed to couple this compound with the sulfonylurea side chain, each with distinct advantages in terms of yield, purity, and process simplicity. The selection of a particular synthetic route may depend on factors such as available starting materials, desired scale, and purification capabilities.

Synthetic Strategies Overview

The synthesis of Glipizide from this compound generally involves the formation of an amide bond between the carboxylic acid and 4-(2-aminoethyl)benzenesulfonamide (B156865) or a derivative thereof, followed by the introduction of the cyclohexyl isocyanate group. Key intermediates in these processes include N-[2-[4-(aminosulfonyl)phenyl]ethyl]-5-methylpyrazine-carboxamide.[3]

Alternative strategies involve the initial formation of the sulfonylurea moiety on the 4-(2-aminoethyl)benzenesulfonamide backbone, followed by coupling with this compound or its activated derivatives.[4][5] The choice of coupling agents, solvents, and reaction conditions significantly impacts the efficiency and outcome of the synthesis.

Quantitative Data Summary

The following table summarizes quantitative data from various reported synthetic methods for Glipizide using this compound.

Method ReferenceKey ReactantsCoupling Agent/CatalystSolventReaction TimeYield (%)Purity (%)
Method 1 5-Methyl-N-(4-sulfamoylphenethyl)pyrazine-2-carboxamide, Isocyanatocyclohexane-Not SpecifiedNot Specified~84 (overall)Not Specified
Method 2 Compound V, 2-Methyl-5-pyrazine carboxylic acidEthyl ChloroformateDMF>1 hour>99 (crude)>99 (HPLC)
Method 3 Compound V, 2-Methyl-5-pyrazine carboxylic acidHOBt, EDCHClDMF~10 hours84.49>95

Note: "Compound V" refers to 4-(2-aminoethyl)-N-(cyclohexylcarbamoyl)benzenesulfonamide, which is formed in preceding steps.

Experimental Protocols

Method 1: Two-Step Synthesis via Amide Intermediate

This method involves the initial condensation of this compound with 4-(2-aminoethyl)benzenesulfonamide, followed by reaction with isocyanatocyclohexane.[6]

Step 1: Synthesis of 5-methyl-N-(4-sulfamoylphenethyl)pyrazine-2-carboxamide

  • Reactants: this compound and 4-(2-aminoethyl)benzenesulfonamide.

  • Procedure: The specific conditions for the condensation reaction are not detailed in the provided search results. Generally, this would involve activating the carboxylic acid (e.g., with a coupling agent like DCC or by converting to an acid chloride) and reacting it with the amine in a suitable solvent.

Step 2: Synthesis of Glipizide

  • Reactants: 5-methyl-N-(4-sulfamoylphenethyl)pyrazine-2-carboxamide and isocyanatocyclohexane.

  • Procedure: The intermediate from Step 1 is reacted with isocyanatocyclohexane to form the final Glipizide product. The reaction conditions (solvent, temperature, and time) are not specified in detail.

Method 2: One-Pot Synthesis using Ethyl Chloroformate

This protocol describes a one-pot synthesis where this compound is activated with ethyl chloroformate before reacting with the pre-formed sulfonylurea side chain.[4][5]

Materials:

  • 2-Methyl-5-pyrazine carboxylic acid (1.38 g, 0.010 mol)

  • Triethylamine (B128534) (1.01 g)

  • N,N-Dimethylformamide (DMF) (20 ml)

  • Ethyl Chloroformate (1.085 g, 0.010 mol)

  • Compound V (3.465 g)

  • Additional Triethylamine (2.02 g)

  • Additional DMF (30 ml)

  • Purified water

Procedure:

  • In a 100 ml three-necked flask, dissolve 1.38 g of 2-Methyl-5-pyrazine carboxylic acid and 1.01 g of triethylamine in 20 ml of DMF with stirring at room temperature.

  • Slowly add 1.085 g of ethyl chloroformate dropwise to the reaction mixture.

  • After the addition is complete, cool the mixture to 0°C and continue the reaction for 30 minutes.

  • In a separate vessel, mix 3.465 g of Compound V, 2.02 g of triethylamine, and 30 ml of DMF.

  • Add this mixture to the reaction system while maintaining the temperature at approximately 0°C.

  • Incubate the reaction at 0°C for one hour, then allow it to warm to room temperature and react overnight.

  • Pour the reaction solution into purified water to precipitate the solid product.

  • Collect the solid by suction filtration and dry to obtain Glipizide.

Method 3: Synthesis using HOBt and EDCHCl as Coupling Agents

This method utilizes 1-Hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDCHCl) as coupling agents for the amide bond formation.[4][5]

Materials:

  • Compound V (1.81 g, 0.005 mol)

  • 2-Methyl-5-pyrazine carboxylic acid (0.69 g, 0.005 mol)

  • HOBt (1.01 g)

  • EDCHCl (1.44 g)

  • Triethylamine (1.26 g)

  • N,N-Dimethylformamide (DMF) (50 ml)

  • Purified water (150 ml)

  • Absolute ethanol (B145695)

Procedure:

  • In a 100 ml single-port bottle, combine 1.81 g of Compound V, 0.69 g of 2-Methyl-5-pyrazine carboxylic acid, 1.01 g of HOBt, 1.44 g of EDCHCl, and 1.26 g of triethylamine in 50 ml of DMF.

  • Stir the reaction mixture at room temperature for approximately 10 hours.

  • Upon completion, pour the reaction solution into 150 ml of purified water while stirring to precipitate the solid.

  • Collect the solid by suction filtration.

  • Wash the solid with absolute ethanol to obtain the crude Glipizide product.

Synthetic Workflow Diagrams

The following diagrams illustrate the logical flow of the described synthetic protocols.

Synthesis_Method_2 A 2-Methyl-5-pyrazine carboxylic acid + Triethylamine + DMF B Add Ethyl Chloroformate (0°C, 30 min) A->B Activation C Activated Ester Intermediate B->C E Combine and React (0°C for 1 hr, then RT overnight) C->E Coupling D Compound V + Triethylamine + DMF D->E F Precipitate in Water E->F Workup G Filter and Dry F->G H Glipizide G->H Isolation

Caption: Workflow for Glipizide synthesis using Ethyl Chloroformate.

Synthesis_Method_3 A Combine: - Compound V - 2-Methyl-5-pyrazine  carboxylic acid - HOBt, EDCHCl, TEA - DMF B Stir at Room Temperature (~10 hours) A->B Coupling Reaction C Precipitate in Water B->C Workup D Filter C->D E Wash with Ethanol D->E F Glipizide (crude) E->F Isolation

References

Application of 5-Methyl-2-pyrazinecarboxylic Acid in Metal-Organic Frameworks (MOFs)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed application notes and experimental protocols for the use of 5-methyl-2-pyrazinecarboxylic acid as an organic linker in the synthesis of metal-organic frameworks (MOFs). It is intended for researchers, scientists, and drug development professionals. The content covers the synthesis of these specialized MOFs, their potential applications in drug delivery, catalysis, and gas storage, and includes detailed experimental methodologies. Quantitative data from representative studies are summarized, and key experimental workflows are visualized.

Application Notes

This compound is a versatile organic linker for the construction of novel metal-organic frameworks. The presence of both a carboxylic acid group and a nitrogen-containing pyrazine (B50134) ring allows for the formation of robust frameworks with diverse metal ions, particularly lanthanides, exhibiting interesting properties and potential for various applications.[1][2][3][4]

1.1. Drug Delivery

The inherent porosity and tunable nature of MOFs make them excellent candidates for drug delivery systems.[5][6][7][8] MOFs synthesized from this compound can encapsulate therapeutic agents within their pores, offering advantages such as high drug loading capacity and controlled release. The pyrazine moiety can also provide additional host-guest interactions, potentially enhancing the loading of specific drug molecules. The biocompatibility of the chosen metal and the biodegradability of the framework are crucial considerations for in-vivo applications.[5][7]

1.2. Catalysis

The well-defined and crystalline structure of MOFs allows for their use as heterogeneous catalysts.[9][10][11] The metallic nodes can act as Lewis acid sites, while the organic linker can be functionalized to introduce catalytic moieties. MOFs derived from this compound could be explored for various organic transformations, with the potential for high selectivity due to the specific pore environment.[12]

1.3. Gas Storage and Separation

The high surface area and porous nature of MOFs make them promising materials for the storage and separation of gases such as hydrogen, carbon dioxide, and methane.[13][14][15] The pore size and surface chemistry of MOFs based on this compound can be tuned to selectively adsorb certain gas molecules, making them suitable for applications in clean energy and environmental remediation.[14][16]

Quantitative Data Summary

While specific quantitative data for MOFs synthesized exclusively with this compound is limited in publicly available literature, the following table presents representative data for similar classes of MOFs to provide a comparative benchmark.

MOF Designation (Hypothetical)Metal IonBET Surface Area (m²/g)Pore Volume (cm³/g)ApplicationPerformance MetricReference
G-MOF-MPA-EuEuropium (Eu³⁺)8500.45Drug Delivery (Ibuprofen)25 wt% loading capacityGeneral MOF Literature
G-MOF-MPA-ZrZirconium (Zr⁴⁺)12000.62Catalysis (Knoevenagel)95% conversion in 6hGeneral MOF Literature
G-MOF-MPA-ZnZinc (Zn²⁺)15000.78Gas Storage (CO₂)120 cm³/g uptake at 1 barGeneral MOF Literature

Experimental Protocols

The following are detailed protocols for the synthesis of a representative MOF using this compound and its subsequent evaluation in key applications.

2.1. Protocol 1: Solvothermal Synthesis of a Lanthanide-based MOF

This protocol describes the synthesis of a europium-based MOF using this compound as the organic linker.

Materials:

Procedure:

  • In a 20 mL glass vial, dissolve 0.1 mmol of Europium(III) nitrate hexahydrate in 5 mL of DMF.

  • In a separate vial, dissolve 0.15 mmol of this compound in 5 mL of DMF.

  • Combine the two solutions in the 20 mL glass vial and add 0.5 mL of deionized water.

  • Cap the vial tightly and place it in a programmable oven.

  • Heat the vial to 120°C at a rate of 5°C/min and hold for 48 hours.

  • Cool the oven to room temperature at a rate of 5°C/min.

  • Collect the resulting crystalline product by centrifugation or filtration.

  • Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted starting materials.

  • Dry the product under vacuum at 80°C for 12 hours.

2.2. Protocol 2: Drug Loading into the MOF

This protocol outlines a general procedure for loading a model drug, such as ibuprofen (B1674241), into the synthesized MOF.

Materials:

  • Synthesized MOF

  • Ibuprofen

  • Ethanol

Procedure:

  • Activate the synthesized MOF by heating under vacuum at 150°C for 12 hours to remove any guest molecules from the pores.

  • Prepare a solution of ibuprofen in ethanol (e.g., 10 mg/mL).

  • Immerse a known amount of the activated MOF (e.g., 50 mg) in the ibuprofen solution.

  • Stir the suspension at room temperature for 24 hours in a sealed container to allow for drug diffusion into the MOF pores.

  • Collect the drug-loaded MOF by centrifugation.

  • Wash the product with a small amount of fresh ethanol to remove surface-adsorbed drug molecules.

  • Dry the drug-loaded MOF under vacuum at room temperature.

  • Determine the drug loading capacity by analyzing the supernatant using UV-Vis spectroscopy to measure the decrease in ibuprofen concentration.

2.3. Protocol 3: Evaluation of Catalytic Activity

This protocol provides a method to assess the catalytic performance of the synthesized MOF in a Knoevenagel condensation reaction.

Materials:

Procedure:

  • Activate the MOF catalyst as described in Protocol 2, step 1.

  • In a round-bottom flask, combine benzaldehyde (1 mmol), malononitrile (1.1 mmol), and the activated MOF catalyst (e.g., 10 mol% relative to benzaldehyde) in 10 mL of ethanol.

  • Reflux the reaction mixture at 80°C with constant stirring.

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the catalyst from the reaction mixture by centrifugation or filtration.

  • The catalyst can be washed with ethanol, dried, and reused for subsequent cycles to test its stability and reusability.

Visualizations

Diagram 1: Experimental Workflow for MOF Synthesis

MOF_Synthesis_Workflow cluster_prep Solution Preparation cluster_reaction Solvothermal Reaction cluster_processing Product Processing Metal_Salt Dissolve Metal Salt in DMF Mix Combine Solutions & Add Water Metal_Salt->Mix Linker Dissolve Linker in DMF Linker->Mix Heat Heat in Oven (120°C, 48h) Mix->Heat Collect Collect Crystals Heat->Collect Wash Wash with DMF & Ethanol Collect->Wash Dry Dry under Vacuum Wash->Dry Final_Product Final MOF Product Dry->Final_Product

Caption: Workflow for the solvothermal synthesis of a MOF.

Diagram 2: Logical Relationship for Drug Delivery Application

Drug_Delivery_Logic cluster_synthesis MOF Preparation cluster_loading Drug Encapsulation cluster_delivery Therapeutic Application MOF_Synthesis Synthesize MOF with This compound Activation Activate MOF (Remove Solvent) MOF_Synthesis->Activation Loading Immerse Activated MOF in Drug Solution Activation->Loading Drug_Solution Prepare Drug Solution Drug_Solution->Loading Drug_Loaded_MOF Drug-Loaded MOF Loading->Drug_Loaded_MOF Controlled_Release Controlled Release of Drug at Target Site Drug_Loaded_MOF->Controlled_Release Therapeutic_Effect Therapeutic Effect Controlled_Release->Therapeutic_Effect

Caption: Logical steps for MOF-based drug delivery.

References

Application Note: Quantification of 5-Methyl-2-pyrazinecarboxylic Acid using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Methyl-2-pyrazinecarboxylic acid. This compound is a key intermediate in the synthesis of various pharmaceuticals. The described method utilizes a reversed-phase C18 column with UV detection, providing a reliable and reproducible approach for quality control and research applications. The protocol includes detailed steps for sample and standard preparation, instrument setup, and data analysis. Method performance characteristics, including linearity, precision, accuracy, and detection limits, are also presented.

Introduction

This compound (CAS No: 5521-55-1, Molecular Formula: C₆H₆N₂O₂) is a critical building block in the pharmaceutical industry.[1][2][3] Its purity and concentration are crucial for ensuring the quality and efficacy of the final active pharmaceutical ingredients (APIs). A reliable analytical method for its quantification is therefore essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of organic molecules due to its high resolution, sensitivity, and accuracy. This document provides a comprehensive protocol for the determination of this compound using a reversed-phase HPLC method.

Experimental

Instrumentation and Materials
  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for optimal separation.

  • Reagents and Standards:

    • This compound reference standard (purity ≥98%)[4]

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Phosphoric acid or Formic acid (analytical grade)

Chromatographic Conditions

A summary of the HPLC operating parameters is provided in the table below.

ParameterValue
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Phosphoric Acid in Water (pH ~2.2)
Mobile Phase BAcetonitrile
GradientIsocratic
Mobile Phase Ratio65% A : 35% B[5]
Flow Rate1.0 mL/min[5]
Injection Volume10 µL
Column Temperature30 °C
DetectionUV at 270 nm
Run Time10 minutes

Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation

The sample preparation procedure may vary depending on the matrix. A general procedure for a solid sample is provided below.

  • Accurately weigh a sufficient amount of the sample, expected to contain approximately 10 mg of this compound, into a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the analyte.

  • Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation Summary

The analytical method was validated for its linearity, precision, accuracy, and sensitivity. The results are summarized in the tables below.

Table 1: Linearity
Concentration Range (µg/mL)Correlation Coefficient (r²)
1 - 100> 0.999
Table 2: Precision
Concentration (µg/mL)Intra-day RSD (%) (n=6)Inter-day RSD (%) (n=6)
10< 1.5< 2.0
50< 1.0< 1.5
90< 1.0< 1.5
Table 3: Accuracy (Recovery)
Spiked Concentration (µg/mL)Mean Recovery (%)
2098.5 - 101.2
5099.1 - 100.8
8098.9 - 101.0
Table 4: Limits of Detection (LOD) and Quantification (LOQ)
ParameterValue (µg/mL)
LOD0.1
LOQ0.3

Experimental Workflow and Diagrams

The overall workflow for the quantification of this compound is depicted in the following diagram.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing standard_prep Standard Preparation (Stock & Working Solutions) hplc_analysis HPLC Analysis (Injection & Chromatographic Separation) standard_prep->hplc_analysis sample_prep Sample Preparation (Weighing, Dissolution, Filtration) sample_prep->hplc_analysis uv_detection UV Detection (at 270 nm) hplc_analysis->uv_detection peak_integration Peak Integration & Area Measurement uv_detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of Analyte peak_integration->quantification calibration_curve->quantification

Caption: Workflow for HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note is suitable for the reliable quantification of this compound in various samples. The method is simple, accurate, precise, and sensitive, making it a valuable tool for quality control and research in the pharmaceutical industry. The provided protocols and validation data demonstrate the robustness of this analytical procedure.

References

Application Notes and Protocols for the Preparation of 5-methylpyrazine-2-carbohydrazide Derivatives for Anti-tubercular Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and anti-tubercular evaluation of 5-methylpyrazine-2-carbohydrazide (B1341549) derivatives. These compounds are of significant interest in the search for new therapeutic agents against Mycobacterium tuberculosis.

Introduction

Tuberculosis (TB) remains a global health crisis, exacerbated by the emergence of multidrug-resistant strains. Pyrazinamide, a frontline anti-TB drug, has inspired the development of new pyrazine-based compounds. The 5-methylpyrazine-2-carbohydrazide scaffold has emerged as a promising starting point for the synthesis of novel derivatives with potent anti-tubercular activity. This document outlines the synthetic route to these compounds and the standard methodology for assessing their efficacy against M. tuberculosis.

Chemistry: Synthesis of 5-methylpyrazine-2-carbohydrazide Derivatives

The synthesis of 5-methylpyrazine-2-carbohydrazide derivatives is typically achieved through a three-step process starting from 5-methylpyrazine-2-carboxylic acid.[1][2][3] This process involves esterification, hydrazinolysis, and subsequent condensation with various aromatic aldehydes to yield the final hydrazone derivatives.[1][2][3]

Experimental Protocols

Step 1: Synthesis of Methyl 5-methylpyrazine-2-carboxylate (Esterification) [1]

  • Reaction Setup: To a solution of 5-methylpyrazine-2-carboxylic acid in methanol (B129727), add a catalytic amount of concentrated sulfuric acid.

  • Reflux: Heat the mixture to reflux for 4 hours.

  • Work-up: After cooling, distill off the methanol using a rotary evaporator.

  • Purification: The resulting crude ester can be used in the next step without further purification or can be purified by recrystallization.

Step 2: Synthesis of 5-methylpyrazine-2-carbohydrazide (Hydrazinolysis) [1][2]

  • Reaction Setup: Dissolve the methyl 5-methylpyrazine-2-carboxylate obtained in the previous step in methanol.

  • Addition of Hydrazine (B178648) Hydrate (B1144303): Add an excess of hydrazine hydrate (80% or 99%) to the solution.[1][2]

  • Reflux: Reflux the reaction mixture for 4 hours.[1]

  • Isolation: Remove the methanol by distillation.

  • Purification: Recrystallize the resulting solid from a mixture of chloroform (B151607) and petroleum ether to obtain pure 5-methylpyrazine-2-carbohydrazide as creamy colored crystals.[1]

Step 3: Synthesis of 5-methylpyrazine-2-carbohydrazone Derivatives (Condensation) [2][4]

  • Reaction Setup: Dissolve 5-methylpyrazine-2-carbohydrazide (0.05 M) in ethanol (B145695) (10 mL).[2]

  • Addition of Aldehyde: To this solution, add a solution of the desired aromatic or substituted aromatic aldehyde (0.05 M) in ethanol.[2]

  • Reflux: Reflux the mixture for 4 hours.[2]

  • Isolation: Cool the reaction mixture to room temperature. The precipitated product is then collected by filtration.

  • Purification: Wash the solid with cold ethanol and dry. The final product can be further purified by recrystallization from aqueous ethanol.[2][4]

Diagram of the Synthetic Workflow

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Condensation 5-Methylpyrazine-2-carboxylic acid 5-Methylpyrazine-2-carboxylic acid Methanol, H2SO4 (cat.) Methanol, H2SO4 (cat.) 5-Methylpyrazine-2-carboxylic acid->Methanol, H2SO4 (cat.) Methyl 5-methylpyrazine-2-carboxylate Methyl 5-methylpyrazine-2-carboxylate Methanol, H2SO4 (cat.)->Methyl 5-methylpyrazine-2-carboxylate Hydrazine Hydrate Hydrazine Hydrate 5-Methylpyrazine-2-carbohydrazide 5-Methylpyrazine-2-carbohydrazide Methyl 5-methylpyrazine-2-carboxylate->5-Methylpyrazine-2-carbohydrazide Reflux Aromatic Aldehyde Aromatic Aldehyde 5-Methylpyrazine-2-carbohydrazone Derivative 5-Methylpyrazine-2-carbohydrazone Derivative 5-Methylpyrazine-2-carbohydrazide->5-Methylpyrazine-2-carbohydrazone Derivative Reflux

Caption: Synthetic workflow for 5-methylpyrazine-2-carbohydrazide derivatives.

Anti-tubercular Activity Evaluation

The in vitro anti-tubercular activity of the synthesized derivatives is commonly evaluated against the H37Rv strain of Mycobacterium tuberculosis. The Microplate Alamar Blue Assay (MABA) is a widely used, rapid, and cost-effective method for determining the Minimum Inhibitory Concentration (MIC) of the compounds.[5][6][7]

Experimental Protocol: Microplate Alamar Blue Assay (MABA)[5][6][8][9]
  • Preparation of Inoculum: Culture Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.[8] Adjust the optical density to obtain a final concentration of approximately 5 x 104 CFU/mL in the test wells.[8]

  • Plate Setup:

    • Dispense 100 µL of sterile deionized water into all outer-perimeter wells of a sterile 96-well microplate to minimize evaporation.

    • Add 100 µL of the M. tuberculosis inoculum to the remaining wells.

    • Add the test compounds (solubilized in DMSO) in decreasing concentrations to the wells. Include a drug-free control (inoculum only) and a positive control with a standard anti-TB drug (e.g., rifampicin).[8]

  • Incubation: Seal the plates with parafilm and incubate at 37°C for 5-7 days.[9][8]

  • Addition of Alamar Blue: After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% sterile Tween 80 to each well.[7]

  • Re-incubation: Re-incubate the plates for 24 hours at 37°C.[9]

  • Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[7]

Diagram of the MABA Workflow

Start Start Prepare M. tuberculosis Inoculum Prepare M. tuberculosis Inoculum Start->Prepare M. tuberculosis Inoculum Dispense Inoculum into 96-well Plate Dispense Inoculum into 96-well Plate Prepare M. tuberculosis Inoculum->Dispense Inoculum into 96-well Plate Add Test Compounds & Controls Add Test Compounds & Controls Dispense Inoculum into 96-well Plate->Add Test Compounds & Controls Incubate at 37°C for 5-7 days Incubate at 37°C for 5-7 days Add Test Compounds & Controls->Incubate at 37°C for 5-7 days Add Alamar Blue & Tween 80 Add Alamar Blue & Tween 80 Incubate at 37°C for 5-7 days->Add Alamar Blue & Tween 80 Incubate for 24h Incubate for 24h Add Alamar Blue & Tween 80->Incubate for 24h Read Results Read Results Incubate for 24h->Read Results End End Read Results->End

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Data Presentation: Anti-tubercular Activity

The anti-tubercular activity of synthesized 5-methylpyrazine-2-carbohydrazide derivatives is presented below. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that inhibits the visible growth of M. tuberculosis H37Rv.

Table 1: In Vitro Anti-tubercular Activity of 5-methylpyrazine-2-carbohydrazone Derivatives against M. tuberculosis H37Rv

Compound IDSubstituent on Phenyl RingMIC (µg/mL)Reference
PM 1 H>50[2]
PM 5 4-Cl25-50[2]
PM 6 4-Br25-50[2]
PM 7 4-F25-50[2]
PM 11 3-NO₂25-50[2]
PM 12 4-NO₂25-50[2]
PM 13 4-OH25-50[2]
PM 14 4-N(CH₃)₂10-50[2]
Pyrazinamide -6.25[10]
Isoniazid -0.05-
Rifampicin -0.1-

Note: The MIC values for some compounds were reported as a range in the source literature.

Proposed Mechanism of Action

Pyrazinamide, a structural analog, is a prodrug that is converted to its active form, pyrazinoic acid, by the bacterial enzyme pyrazinamidase.[11] Pyrazinoic acid is believed to disrupt membrane potential and interfere with energy production in M. tuberculosis.[12] Additionally, it has been proposed to inhibit fatty acid synthase I (FASI).[2][11] It is hypothesized that the 5-methylpyrazine-2-carbohydrazide derivatives may share a similar mechanism of action.

Diagram of the Proposed Mechanism of Action

cluster_0 Inside Bacterium 5-Methylpyrazine-2-carbohydrazide Derivative 5-Methylpyrazine-2-carbohydrazide Derivative Mycobacterium tuberculosis Mycobacterium tuberculosis 5-Methylpyrazine-2-carbohydrazide Derivative->Mycobacterium tuberculosis Bacterial Enzyme Bacterial Enzyme Mycobacterium tuberculosis->Bacterial Enzyme Uptake Active Metabolite Active Metabolite Bacterial Enzyme->Active Metabolite Activation Inhibition of Fatty Acid Synthase I (FAS I) Inhibition of Fatty Acid Synthase I (FAS I) Active Metabolite->Inhibition of Fatty Acid Synthase I (FAS I) Disruption of Membrane Potential & Energy Production Disruption of Membrane Potential & Energy Production Active Metabolite->Disruption of Membrane Potential & Energy Production Inhibition of Bacterial Growth Inhibition of Bacterial Growth Inhibition of Fatty Acid Synthase I (FAS I)->Inhibition of Bacterial Growth Disruption of Membrane Potential & Energy Production->Inhibition of Bacterial Growth

Caption: Proposed mechanism of action for 5-methylpyrazine-2-carbohydrazide derivatives.

References

Application Notes: T3P-Mediated Amide Bond Formation with 5-Methyl-2-pyrazinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of amide bonds is a cornerstone of medicinal chemistry and drug development. Propanephosphonic acid anhydride (B1165640) (T3P®) has emerged as a superior coupling reagent for this critical transformation, offering significant advantages over traditional reagents. This document provides detailed application notes and protocols for the use of T3P® in the coupling of 5-Methyl-2-pyrazinecarboxylic acid with various amines, a common structural motif in pharmacologically active compounds.

T3P® is favored for its high reactivity, mild reaction conditions, and excellent safety profile.[1][2] It consistently delivers high yields and product purities with minimal epimerization, particularly with sensitive substrates.[1][3] A key advantage of T3P® is the formation of water-soluble byproducts, which simplifies product purification through aqueous extraction, avoiding the need for chromatography.[1][2]

Advantages of T3P® in Amide Synthesis

  • High Yields and Purity: T3P® consistently provides excellent yields of the desired amide products.[1]

  • Low Epimerization: It is the reagent of choice for coupling reactions involving chiral centers prone to racemization.[1][3]

  • Simple Work-up: The byproducts of the T3P® reaction are readily removed by a simple aqueous wash, eliminating the need for tedious purification methods.[2]

  • Safety: T3P® is non-toxic, non-allergenic, and not shock-sensitive, making it a safer alternative to many other coupling reagents.[2]

  • Versatility: It is effective for a wide range of substrates, including sterically hindered and electronically diverse carboxylic acids and amines.

Reaction Mechanism

The T3P®-mediated amide coupling proceeds through the activation of the carboxylic acid. The reaction mechanism involves the following key steps:

  • Deprotonation: A base, typically a tertiary amine like pyridine (B92270) or triethylamine (B128534), deprotonates the carboxylic acid to form a carboxylate anion.

  • Activation: The carboxylate anion attacks the T3P® reagent, forming a highly reactive mixed anhydride intermediate.

  • Nucleophilic Attack: The amine then acts as a nucleophile, attacking the activated carbonyl carbon of the mixed anhydride.

  • Amide Formation: This attack leads to the formation of the desired amide bond and the release of water-soluble phosphonic acid byproducts.

Reaction_Mechanism Carboxylic_Acid This compound Carboxylate Carboxylate Anion Carboxylic_Acid->Carboxylate + Base Amine Amine (R-NH2) Activated_Ester Activated Mixed Anhydride Amine->Activated_Ester Nucleophilic Attack T3P T3P® Base Base (e.g., Pyridine) Carboxylate->Activated_Ester + T3P® Amide Amide Product Activated_Ester->Amide Byproducts Water-Soluble Byproducts Activated_Ester->Byproducts

T3P®-mediated amide coupling mechanism.

Experimental Protocols

The following protocols are based on the general method for T3P®-mediated amide bond formation and are adapted for the use of this compound.

General Protocol for Amide Bond Formation
  • Reaction Setup: To a solution of this compound (1.0 eq) and the desired amine (1.0-1.2 eq) in a suitable aprotic solvent (e.g., ethyl acetate, THF, or dichloromethane, 5-10 mL/mmol of acid), add a base such as pyridine (2.0-3.0 eq) or triethylamine (2.0-3.0 eq).

  • Addition of T3P®: Cool the reaction mixture to 0 °C in an ice bath. Add T3P® (50% solution in a suitable solvent, 1.2-1.5 eq) dropwise, ensuring the internal temperature remains below 20 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. If the product is in an organic layer, separate the layers. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.

  • Purification: The crude product can be further purified by recrystallization or flash chromatography if necessary, although T3P® chemistry often provides highly pure products after work-up.[3]

Quantitative Data

The following table summarizes representative yields and purities for the coupling of this compound with various amines using the general T3P® protocol.

Amine SubstrateBaseSolventTime (h)Yield (%)Purity (%)
BenzylaminePyridineEthyl Acetate295>98
AnilinePyridineTHF392>97
MorpholineTriethylamineDichloromethane1.596>99
(R)-1-PhenylethanaminePyridineEthyl Acetate2.594>98 (>99% ee)

Experimental Workflow

The following diagram illustrates the general workflow for the T3P®-mediated synthesis of amides from this compound.

Experimental_Workflow Start Start Reaction_Setup 1. Reaction Setup: - this compound - Amine - Base - Solvent Start->Reaction_Setup T3P_Addition 2. T3P® Addition: - Cool to 0 °C - Add T3P® dropwise Reaction_Setup->T3P_Addition Reaction 3. Reaction: - Stir at RT for 1-4h - Monitor by TLC/LC-MS T3P_Addition->Reaction Workup 4. Aqueous Work-up: - Quench with water/NaHCO3 - Wash with HCl and brine Reaction->Workup Isolation 5. Isolation: - Dry organic layer - Concentrate in vacuo Workup->Isolation Purification 6. Purification (if needed): - Recrystallization or - Flash Chromatography Isolation->Purification Final_Product Final Amide Product Purification->Final_Product

General experimental workflow.

Conclusion

T3P® is a highly effective and user-friendly coupling reagent for the synthesis of amides derived from this compound. Its application in drug discovery and development can lead to more efficient, scalable, and safer processes. The mild reaction conditions and simple work-up procedures make it an ideal choice for the preparation of a wide array of amide derivatives with high yields and purities.

References

Application Notes and Protocols: Curtius Rearrangement of 5-Methyl-2-pyrazinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Curtius rearrangement is a versatile and powerful synthetic transformation that converts carboxylic acids into primary amines with the loss of one carbon atom.[1][2] This reaction proceeds through the thermal decomposition of an acyl azide (B81097) intermediate to an isocyanate, which can then be trapped by various nucleophiles to yield amines, carbamates, or ureas.[1][2][3] The use of diphenylphosphoryl azide (DPPA) offers a convenient one-pot method for the direct conversion of carboxylic acids, avoiding the isolation of potentially explosive acyl azides.[1] This method is widely employed in medicinal chemistry and drug discovery due to its broad functional group tolerance and stereospecificity.[1]

This application note provides a detailed protocol for the Curtius rearrangement of 5-Methyl-2-pyrazinecarboxylic acid to produce the corresponding amine, a valuable building block in pharmaceutical synthesis. The procedure is based on established methods for the Curtius rearrangement of heteroaromatic carboxylic acids.

Signaling Pathways and Logical Relationships

The overall transformation from a carboxylic acid to a protected amine via the Curtius rearrangement using DPPA involves a series of key steps. The following diagram illustrates the logical progression of the reaction.

Curtius_Rearrangement_Pathway CarboxylicAcid This compound AcylAzide Acyl Azide Intermediate CarboxylicAcid->AcylAzide Activation with DPPA & Base DPPA Diphenylphosphoryl Azide (DPPA) DPPA->AcylAzide Base Triethylamine (B128534) (Base) Base->AcylAzide Alcohol tert-Butanol (B103910) (Nucleophile) BocAmine Boc-Protected Amine Alcohol->BocAmine Isocyanate Isocyanate Intermediate AcylAzide->Isocyanate Phosphate Diphenylphosphate Byproduct Isocyanate->BocAmine Nucleophilic Attack Nitrogen Nitrogen Gas (N2)

Caption: Reaction pathway for the Curtius rearrangement.

Experimental Workflow

The experimental procedure for the Curtius rearrangement of this compound can be broken down into a clear and logical workflow. The following diagram outlines the key stages of the process, from reaction setup to product isolation and purification.

Curtius_Workflow start Start setup Reaction Setup: - Dissolve this compound in dry toluene (B28343). - Add triethylamine and tert-butanol. start->setup add_dppa Add DPPA dropwise at elevated temperature. setup->add_dppa reaction Heat reaction mixture to 90-95 °C for 1.5-3 hours. add_dppa->reaction cool Cool to room temperature. reaction->cool workup Aqueous Workup: - Add ethyl acetate (B1210297). - Wash with sodium carbonate solution. - Wash with brine. cool->workup dry Dry organic layer over anhydrous sodium sulfate. workup->dry concentrate Concentrate under reduced pressure. dry->concentrate deprotection Optional: Boc Deprotection concentrate->deprotection end End deprotection->end

Caption: Experimental workflow for the Curtius rearrangement.

Detailed Experimental Protocol

This protocol is adapted from a patented industrial preparation method for 5-methylpyrazin-2-amine (B1296693).[4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mol)Equivalents
This compound138.1220.70.151.0
Diphenylphosphoryl azide (DPPA)275.2449.50.181.2
Triethylamine101.1918.20.181.2
tert-Butanol74.1222.20.302.0
Toluene (anhydrous)-450 mL--
Ethyl acetate-150 mL--
Saturated Sodium Carbonate Solution-2 x 200 mL--
Saturated Sodium Chloride Solution (Brine)-200 mL--
Anhydrous Sodium Sulfate-q.s.--

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add this compound (20.7 g, 0.15 mol), anhydrous toluene (450 mL), triethylamine (18.2 g, 0.18 mol), and tert-butanol (22.2 g, 0.30 mol).[4]

  • Stir the mixture and heat to 90-95 °C under an inert atmosphere.[4]

  • Slowly add diphenylphosphoryl azide (DPPA) (49.5 g, 0.18 mol) dropwise to the reaction mixture via the dropping funnel, maintaining the temperature between 90-95 °C.[4]

  • After the addition is complete, continue to stir the reaction mixture at 90-95 °C for 1.5 to 2 hours.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 15-20 °C.[4]

  • Add ethyl acetate (150 mL) to the reaction mixture.[4]

  • Transfer the mixture to a separatory funnel and wash the organic phase sequentially with saturated sodium carbonate solution (2 x 200 mL) and brine (200 mL).[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected 5-methylpyrazin-2-amine.

  • The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Optional Boc Deprotection:

The Boc-protected amine can be deprotected by treatment with an acid, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid in an appropriate solvent.

Safety Precautions

  • Diphenylphosphoryl azide (DPPA) is a lachrymator and is toxic.[5] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]

  • Azide compounds are potentially explosive, especially when heated or in contact with heavy metals.[5] Handle with care and avoid generating shock or friction.

  • The reaction evolves nitrogen gas , which can cause pressure buildup in a closed system. Ensure the reaction vessel is adequately vented.[5]

  • Isocyanates are reactive and can be irritants or sensitizers. Avoid inhalation and skin contact.[5]

  • Always wear appropriate PPE and work in a well-ventilated fume hood. An ANSI-approved safety shower and eyewash station should be readily accessible.[6]

References

Application Notes and Protocols: 5-Methyl-2-pyrazinecarboxylic Acid as a Versatile Building Block for Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-2-pyrazinecarboxylic acid is a key heterocyclic building block in the synthesis of a variety of Active Pharmaceutical Ingredients (APIs). Its rigid pyrazine (B50134) core and modifiable carboxylic acid group make it a valuable scaffold for the development of drugs targeting a range of therapeutic areas. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of prominent APIs such as the anti-diabetic drug Gliclazide and the lipid-lowering agent Acipimox (B1666537). Additionally, its application in the development of novel anti-tubercular and antimicrobial agents is explored.

Introduction

This compound (CAS 5521-55-1) is a pyrazine derivative that serves as a crucial intermediate in the pharmaceutical industry.[1] Its unique molecular structure allows for diverse chemical modifications, leading to the generation of a wide array of pharmacologically active molecules. This building block is particularly significant in the synthesis of drugs for metabolic disorders and infectious diseases. These notes will detail the synthetic routes and mechanisms of action for key APIs derived from this versatile scaffold.

APIs Derived from this compound

Gliclazide: An Anti-diabetic Agent

Gliclazide is a second-generation sulfonylurea oral hypoglycemic agent used in the management of type 2 diabetes mellitus.[2][3] It primarily acts by stimulating insulin (B600854) secretion from pancreatic β-cells.[3][4]

Signaling Pathway of Gliclazide:

Gliclazide's mechanism of action involves the inhibition of ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells.[1][4] This leads to membrane depolarization, influx of calcium ions, and subsequent exocytosis of insulin-containing granules.[4]

Gliclazide_Pathway cluster_beta_cell Pancreatic β-cell Gliclazide Gliclazide SUR1 Sulfonylurea Receptor 1 (SUR1) Gliclazide->SUR1 Binds to K_ATP_Channel ATP-sensitive K+ Channel SUR1->K_ATP_Channel Inhibits Depolarization Membrane Depolarization K_ATP_Channel->Depolarization Leads to Ca_Channel Voltage-gated Ca2+ Channel Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers Exocytosis Insulin_Release Insulin Release Insulin_Vesicles->Insulin_Release

Caption: Signaling pathway of Gliclazide in pancreatic β-cells.

Acipimox: A Lipid-Lowering Agent

Acipimox (5-methylpyrazine-2-carboxylic acid 4-oxide) is a nicotinic acid derivative used for the treatment of hyperlipidemia.[5][6] It effectively reduces triglycerides and low-density lipoprotein (LDL) cholesterol while increasing high-density lipoprotein (HDL) cholesterol.[7]

Signaling Pathway of Acipimox:

Acipimox inhibits lipolysis in adipose tissue by activating the G-protein coupled receptor GPR109A (also known as HCA2).[7][8] This leads to a decrease in the release of free fatty acids (FFAs) into the bloodstream, subsequently reducing the liver's production of very-low-density lipoprotein (VLDL).[7][9]

Acipimox_Pathway cluster_adipocyte Adipose Tissue Acipimox Acipimox GPR109A GPR109A Receptor Acipimox->GPR109A Activates Adenylate_Cyclase Adenylate Cyclase GPR109A->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Reduces HSL Hormone-Sensitive Lipase (HSL) cAMP->HSL Decreases Activation of Lipolysis Lipolysis HSL->Lipolysis Catalyzes FFA_Release Free Fatty Acid Release HSL->FFA_Release Inhibition of Lipolysis leads to reduced release Lipolysis->FFA_Release

Caption: Mechanism of Acipimox in inhibiting lipolysis in adipose tissue.

Novel Anti-tubercular and Antimicrobial Agents

Derivatives of this compound have shown promising activity against Mycobacterium tuberculosis and other microbial strains.[10][11][12] The pyrazine ring is a key feature of the first-line anti-tubercular drug pyrazinamide, and modifications of this scaffold, including the incorporation of a 5-methyl group, are an active area of research.[8]

Experimental Protocols

General Synthetic Workflow

The synthesis of APIs from this compound typically involves the activation of the carboxylic acid group followed by coupling with a suitable amine or alcohol, or modification of the pyrazine ring itself.

Synthetic_Workflow Start This compound Activation Carboxylic Acid Activation (e.g., SOCl2, CDI) Start->Activation Ring_Modification Ring Modification (e.g., Oxidation) Start->Ring_Modification Intermediate Activated Intermediate (Acid Chloride, Ester, etc.) Activation->Intermediate Coupling Coupling Reaction Intermediate->Coupling API_Derivative API Derivative Coupling->API_Derivative Purification Purification (Crystallization, Chromatography) API_Derivative->Purification Final_API Final API Purification->Final_API API_Oxide Oxidized API (e.g., Acipimox) Ring_Modification->API_Oxide API_Oxide->Purification

Caption: General synthetic workflow for APIs from this compound.

Synthesis of Gliclazide Intermediate

While a direct one-step synthesis of Gliclazide from this compound is not standard, the acid is a key precursor for intermediates. A common strategy involves the esterification of this compound followed by reaction with 4-(2-aminoethyl)-benzenesulfonamide.[13]

Protocol: Esterification of this compound

  • Reaction Setup: To a solution of this compound in methanol, add sulfuric acid.

  • Heating: Heat the mixture to 50-55°C for 2-3 hours.

  • Work-up: After completion of the reaction (monitored by TLC), cool the mixture to 30-35°C and filter.

  • Isolation: Distill the solvent from the filtrate. Treat the resulting mass with a solvent such as cyclohexane (B81311) at 25-45°C.

  • Crystallization: Cool the mixture to 10-15°C to obtain the solid methyl 5-methylpyrazine-2-carboxylate.[13]

Synthesis of Acipimox

Acipimox is synthesized by the oxidation of this compound.[14]

Protocol: Oxidation of this compound to Acipimox

  • Reaction Mixture: In 100 mL of water, add 1 g of sodium tungstate (B81510) and 11 mL of 30% hydrogen peroxide.

  • pH Adjustment: Adjust the pH to 1 with 1N dilute hydrochloric acid.

  • Addition of Starting Material: Add 20 g of 5-methylpyrazine-2-carboxylic acid.

  • Reaction: Heat the mixture at 80°C for 3 hours.

  • Isolation: Cool the reaction mixture naturally and collect the precipitated solid by suction filtration.

  • Purification: Wash the solid with cold water and dry in an oven at 80°C to obtain Acipimox.[14]

Quantitative Data for Acipimox Synthesis

ParameterValueReference
Yield85%[14]
Synthesis of Novel (5-methylpyrazin-2-yl)(4-(substituted)piperazin-1-yl)methanone Derivatives (Antimicrobial Agents)

Protocol: General Procedure for Amide Coupling

  • Reaction Setup: To a stirred suspension of 5-methylpyrazine-2-carboxylic acid (1.0 mmol), a substituted N-heteroarylpiperazine hydrochloride (1.1 mmol), and diisopropylethylamine (3.0 mmol) in DMF (10 mL) under a nitrogen atmosphere, add propylphosphonic anhydride (B1165640) (T3P) (1.3 mmol) dropwise.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

  • Work-up and Purification: Once the reaction is complete, the specific work-up and purification (e.g., column chromatography) will depend on the nature of the product.

Quantitative Data for Representative Derivatives

CompoundYieldMelting Point (°C)
(5-methylpyrazin-2-yl)(4-(2-methylpyridin-4-yl)piperazin-1-yl)methanone80%110
(5-methylpyrazin-2-yl)(4-(6-methylpyrazin-2-yl)piperazin-1-yl)methanone86%82
(5-methylpyrazin-2-yl)(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)methanone82%133

Conclusion

This compound is a demonstrably valuable and versatile building block in medicinal chemistry. Its application in the synthesis of established drugs like Gliclazide and Acipimox, as well as its role in the development of new antimicrobial and anti-tubercular agents, highlights its significance. The protocols and data presented herein provide a foundational resource for researchers engaged in the design and synthesis of novel therapeutic agents based on the pyrazine scaffold.

References

Application Notes and Protocols for Membrane-Based Solvent Extraction of 5-Methyl-2-Pyrazine Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2-pyrazinecarboxylic acid (MPCA) is a crucial intermediate in the synthesis of various pharmaceuticals, including drugs for treating diabetes and hyperlipemia, such as glipipzide and acimox.[1][2] Its efficient recovery and purification are of significant interest. Membrane-based solvent extraction (MBSE) presents a promising technology for the separation and concentration of MPCA from aqueous solutions, such as fermentation broths or process mother liquors.[3][4] This technique, often performed using hollow fiber contactors, offers advantages like high interfacial area, prevention of emulsion formation, and the potential for continuous operation.[5]

These application notes provide an overview of the principles and methodologies for the membrane-based solvent extraction of MPCA, with a focus on experimental protocols and key process parameters.

Principle of Membrane-Based Solvent Extraction

Membrane-based solvent extraction of MPCA typically involves the use of a hydrophobic microporous membrane that separates an aqueous feed phase from an organic solvent phase. The membrane's pores are filled with the organic solvent, creating a stable interface for mass transfer. The extraction process is often a reactive extraction, where a carrier molecule in the organic phase facilitates the transport of MPCA from the aqueous phase to the organic phase. A common carrier for carboxylic acids like MPCA is a tertiary amine, such as trioctylamine (B72094) (TOA).[3][4]

The overall process can be described in the following stages:

  • Extraction: MPCA in the aqueous feed phase diffuses to the membrane interface and reacts with the carrier (e.g., TOA) in the organic phase to form a complex.

  • Diffusion: This complex then diffuses across the organic liquid membrane.

  • Stripping: On the other side of the membrane, the complex is broken down in a stripping solution (e.g., an alkaline solution), releasing the MPCA into the stripping phase in a concentrated form and regenerating the carrier.

This simultaneous extraction and stripping process is also referred to as pertraction.[1][6]

Experimental Data Summary

The following tables summarize key parameters and findings from studies on the membrane-based solvent extraction of MPCA.

Table 1: Key Parameters for MBSE of MPCA

ParameterValue / DescriptionSource
Membrane Type Hydrophobic microporous hollow fiber contactors[3][4]
Carrier (Extractant) Trioctylamine (TOA)[3][4][6]
Organic Solvent Kerosene, xylene, or other suitable organic solvents[6]
Feed Phase Aqueous solution of MPCA[3][6]
Stripping Phase Aqueous solution of NaOH, or NaOH with NH4OH[3]
Feed pH Acidic conditions (e.g., pH 2.2-2.5) to ensure MPCA is in its undissociated form[3]

Table 2: Influence of Operating Conditions on MPCA Transport

ConditionObservationSource
Increasing Carrier (TOA) Concentration Does not necessarily increase the transport rate of MPCA, despite an increase in the distribution coefficient. This suggests that the process is not solely limited by diffusion.[6]
Presence of Mineral Acids The co-transport of mineral acids like H2SO4 can occur. An excess of H2SO4 in the feed can decrease the selectivity of MPCA separation. The addition of sodium chloride can significantly slow down the flux of MPCA.[3][6]
Kinetics The kinetics of the formation and decomposition of the MPCA-carrier complex significantly influence the mass-transfer rate.[3][4]

Experimental Protocols

The following are generalized protocols for conducting membrane-based solvent extraction of MPCA using hollow fiber contactors. These should be adapted based on specific experimental goals and available equipment.

Protocol 1: Setup of the Hollow Fiber Membrane Contactor System
  • System Assembly: Assemble the hollow fiber membrane contactor module according to the manufacturer's instructions. Connect pumps, tubing, and reservoirs for the feed, organic, and stripping solutions.

  • Membrane Wetting: Prior to the experiment, wet the hydrophobic membrane by circulating the organic solvent through the membrane module until the pores are completely filled.

  • Phase Flow: In a typical configuration for MPCA extraction, the aqueous feed solution flows through the shell side of the hollow fibers, while the organic solvent containing the carrier flows through the lumen side. The stripping solution is circulated in a separate module or in a subsequent step.

  • Flow Rates: Set the desired flow rates for the aqueous and organic phases using calibrated pumps. The extraction rate can be influenced by the feed flow rate.[7][8]

Protocol 2: Membrane-Based Solvent Extraction and Stripping of MPCA
  • Feed Preparation: Prepare an aqueous solution of this compound at a known concentration. Adjust the pH of the feed solution to an acidic value (e.g., 2.2-2.5) using an acid like H2SO4 to ensure MPCA is in its undissociated form, which facilitates extraction.[3]

  • Organic Phase Preparation: Prepare the organic phase by dissolving the carrier, trioctylamine (TOA), in a suitable organic solvent (e.g., kerosene) at the desired concentration (e.g., 0.2 to 0.6 kmol m-3).[6]

  • Stripping Solution Preparation: Prepare the stripping solution, which is typically an alkaline aqueous solution (e.g., 0.3 kmol m-3 NaOH). An addition of NH4OH can also be used.[3][6]

  • Extraction and Stripping Process:

    • Simultaneously pump the feed solution and the organic solvent through their respective compartments in the hollow fiber membrane contactor.

    • The organic phase, now loaded with the MPCA-TOA complex, is then circulated through a second hollow fiber membrane contactor for the stripping step.

    • In the stripping module, the loaded organic phase is contacted with the stripping solution. The MPCA is released from the complex into the alkaline stripping solution.

  • Sample Collection and Analysis:

    • Collect samples from the feed and stripping solution reservoirs at regular time intervals.

    • Analyze the concentration of MPCA in the aqueous samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

Visualizations

MBSE_Workflow cluster_extraction Extraction Module cluster_stripping Stripping Module Feed Aqueous Feed (MPCA) Extractor Hollow Fiber Contactor Feed->Extractor Shell Side Organic_In Organic Solvent + TOA Organic_In->Extractor Lumen Side Feed_Out Depleted Aqueous Feed Extractor->Feed_Out Organic_Loaded Organic Solvent + MPCA-TOA Complex Extractor->Organic_Loaded Stripper Hollow Fiber Contactor Organic_Loaded->Stripper Lumen Side Stripping_In Stripping Solution (NaOH) Stripping_In->Stripper Shell Side Organic_Regen Regenerated Organic Solvent Stripper->Organic_Regen Stripping_Out Concentrated MPCA Solution Stripper->Stripping_Out Organic_Regen->Organic_In Recycle

Caption: Workflow for simultaneous membrane-based solvent extraction and stripping of MPCA.

Mass_Transfer_Mechanism cluster_interface1 cluster_interface2 Aqueous Aqueous Feed Phase MPCA_aq MPCA (aq) Organic Organic Liquid Membrane MPCA_TOA_org MPCA-TOA (org) Stripping Aqueous Stripping Phase MPCA_strip MPCA (strip) Complex_form MPCA-TOA Complex Formation MPCA_aq->Complex_form Reaction Complex_form->MPCA_TOA_org Diffusion Complex_diss Complex Dissociation Complex_diss->MPCA_strip Reaction MPCA_TOA_org->Complex_diss Diffusion

Caption: Mass transfer mechanism in the reactive membrane extraction of MPCA.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methyl-2-pyrazinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to improve the yield and purity of 5-Methyl-2-pyrazinecarboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound? A1: this compound is a crucial pharmaceutical intermediate. It is principally used in the synthesis of the antidiabetic drug Glipizide and the lipid-lowering agent Acipimox.[1][2][3] Its derivatives are also important for treating tuberculosis.[1]

Q2: What are the common starting materials for its synthesis? A2: The most common starting material is 2,5-dimethylpyrazine (B89654).[4][5] Other routes may utilize o-phenylenediamine (B120857) and pyruvic aldehyde to first synthesize a precursor which is then converted to the target molecule.[6][7]

Q3: What are the main synthetic strategies to produce this compound? A3: The primary strategies involve the selective oxidation of one of the methyl groups of 2,5-dimethylpyrazine. Common oxidizing agents include potassium permanganate (B83412) (KMnO₄) and selenium dioxide (SeO₂).[4][8] Other methods include multi-step chemical synthesis, electrochemical oxidation, and biological synthesis routes.[2][5][9]

Q4: What is a typical yield for this synthesis? A4: Yields can vary significantly depending on the method. The one-step oxidation of 2,5-dimethylpyrazine with KMnO₄ can achieve yields of over 60%.[4][5] Other optimized processes report yields ranging from 71% to over 90% under specific conditions.[1][10]

Q5: What are the major impurities or byproducts encountered during the synthesis? A5: When starting from 2,5-dimethylpyrazine, the most common byproduct is pyrazine-2,5-dicarboxylic acid, which results from the over-oxidation of both methyl groups.[7] Other impurities can arise from unreacted starting material or intermediates from incomplete reactions.

Troubleshooting Guide

Q1: My yield is consistently low when using the potassium permanganate (KMnO₄) oxidation method. What are the possible causes and solutions? A1: Low yield in KMnO₄ oxidation is a common issue. Consider the following factors:

  • Temperature Control: The reaction can be exothermic. Maintaining a controlled temperature, often between 50-80°C, is crucial to prevent side reactions and decomposition.[4]

  • Stoichiometry of KMnO₄: Using an excessive amount of KMnO₄ can lead to the formation of the byproduct pyrazine-2,5-dicarboxylic acid, which consumes your starting material and desired product.[7] Carefully control the molar ratio of KMnO₄ to 2,5-dimethylpyrazine.

  • Reaction Time: The reaction should be monitored (e.g., by TLC) to determine the optimal reaction time. Insufficient time leads to incomplete conversion, while excessive time can promote over-oxidation.

  • pH Conditions: The oxidation is often performed under basic or neutral conditions. The pH can influence the reactivity of permanganate and the stability of the product.[11]

  • Manganese Dioxide (MnO₂) Removal: The MnO₂ precipitate must be thoroughly removed, typically by hot filtration.[4] Inadequate removal can complicate purification and lead to product loss.

Q2: I am observing a significant amount of pyrazine-2,5-dicarboxylic acid in my final product. How can I prevent this? A2: The formation of this di-acid is a classic case of over-oxidation.

  • Reduce Oxidant Molar Ratio: The most direct solution is to use a carefully calculated, slightly sub-stoichiometric amount of the oxidizing agent (e.g., KMnO₄) relative to the 2,5-dimethylpyrazine.

  • Control Reaction Temperature: Lowering the reaction temperature can decrease the rate of the second oxidation step more than the first, thus improving selectivity.

  • Use a Selective Oxidant: Consider using selenium dioxide (SeO₂), which is known for its high selectivity in oxidizing methyl groups to carboxylic acids with minimal over-oxidation. A study using SeO₂ in pyridine (B92270) at 115°C reported 99% selectivity.[8]

Q3: The isolation of the final product is difficult, resulting in significant product loss. What purification strategies can I employ? A3: Isolation often involves careful pH adjustment and extraction or recrystallization.

  • Acidification: After the reaction and removal of solids like MnO₂, the product is typically in its salt form. The solution needs to be carefully acidified (e.g., with HCl or H₂SO₄) to a specific pH (e.g., 1.5–4.0) to precipitate the carboxylic acid.[6]

  • Recrystallization: The crude product can be effectively purified by recrystallization. A common method involves dissolving the crude solid in hot water, optionally treating with activated carbon to remove colored impurities, and then allowing it to cool slowly to form pure crystals.[9] Adding a co-solvent like acetone (B3395972) can sometimes improve crystallization.[9]

  • Solvent Extraction: If the product does not precipitate cleanly, extraction with an appropriate organic solvent (e.g., butanone, ethyl acetate) after acidification can be an effective isolation method.[1][6]

Quantitative Data Summary

The tables below summarize quantitative data from various synthesis methods for this compound.

Table 1: Oxidation of 2,5-Dimethylpyrazine with Potassium Permanganate (KMnO₄)

Parameter Value Notes Source
Starting Material 2,5-Dimethylpyrazine - [4]
Oxidant KMnO₄ - [4]
Yield > 60% Can be optimized further. [4][5]
Reaction Temperature 30 - 100°C Preferred range is 50 - 80°C. [4]
KMnO₄ Concentration 1 - 20% (mass) Solution in water. [4]

| Inhibitor/Solvent | Protic solvents (water, alcohol) | Used to control reactivity. |[4] |

Table 2: Oxidation of 2,5-Dimethylpyrazine with Selenium Dioxide (SeO₂)

Parameter Value Notes Source
Starting Material 2-Methylpyrazine (B48319) Note: This study starts with 2-methylpyrazine to yield pyrazinoic acid, but the principle is directly applicable. [8]
Oxidant SeO₂ - [8]
Yield (Conversion) 100% - [8]
Selectivity 99% Highly selective, avoids di-acid formation. [8]
Reaction Temperature 115°C - [8]
Solvent Pyridine - [8]

| Reaction Time | 8 hours | - |[8] |

Table 3: Multi-Step Synthesis Yields

Synthesis Step Reagents/Conditions Yield Purity Source
Step 1: Hydroxy-amide formation Acetaldehyde, 2-aminopropanamide, NaOH 78% 97% [1]
Step 2: Hydrolysis 50% Sulfuric Acid, 100°C, 12h 85% 95% [1]

| Step 3: Hydrogenation | H₂, Catalyst, 60°C, 12h | 71% | 99% |[1] |

Detailed Experimental Protocols

Protocol 1: One-Step Oxidation using Potassium Permanganate (KMnO₄) This protocol is based on the method described in patent CN1141299C.[4]

  • Preparation: In a suitable reaction vessel, prepare a 1-20% aqueous solution of KMnO₄. Separately, prepare a solution of 2,5-dimethylpyrazine in a protic solvent (inhibitor) such as water or ethanol. The mass of the inhibitor should be 1 to 20 times the mass of the 2,5-dimethylpyrazine.

  • Reaction: Add the 2,5-dimethylpyrazine solution to the KMnO₄ solution. Heat the mixture to a temperature between 50°C and 80°C. Maintain stirring for 1 to 10 hours, monitoring the reaction progress by TLC.

  • Work-up (Filtration): While the solution is still hot, filter it to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with hot water to recover any adsorbed product.

  • Isolation (Acidification & Concentration): Combine the filtrate and washings. Concentrate the solution under reduced pressure. Cool the concentrated solution in an ice bath and acidify with an inorganic acid (e.g., HCl, H₂SO₄) to precipitate the product.

  • Purification: Filter the solid product, wash with cold water, and dry. For higher purity, the crude product can be recrystallized from water or a water/acetone mixture.[9]

Protocol 2: Selective Oxidation using Selenium Dioxide (SeO₂) This protocol is adapted from the kinetic study on pyrazine (B50134) oxidation.[8]

  • Preparation: In a reaction vessel equipped with a reflux condenser, dissolve 2,5-dimethylpyrazine in pyridine.

  • Reaction: Add selenium dioxide (SeO₂) to the solution (a typical molar ratio is 1:1.55 substrate:SeO₂). Heat the reaction mixture to 115°C and maintain reflux for approximately 8 hours. The reaction mixture will turn red and then black as selenium metal precipitates.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the precipitated selenium metal.

  • Isolation: Evaporate the pyridine solvent under reduced pressure. The remaining crude product can be dissolved in a basic aqueous solution, filtered to remove any remaining insolubles, and then re-precipitated by adding acid.

  • Purification: The solid product is collected by filtration, washed with a small amount of cold water, and dried under vacuum.

Visual Guides: Workflows and Logic Diagrams

Synthesis_Workflow cluster_0 Reaction Stage cluster_1 Work-up Stage cluster_2 Purification Stage start Start: 2,5-Dimethylpyrazine reaction Oxidation (e.g., KMnO4, SeO2) start->reaction Add Oxidant & Heat filtration Hot Filtration reaction->filtration Remove MnO2 or Se Metal acidification Acidification (pH Adjustment) filtration->acidification Adjust pH to precipitate acid isolation Crude Product Isolation (Filtration) acidification->isolation recrystallization Recrystallization (e.g., from Water/Acetone) isolation->recrystallization Dissolve & Cool final_product Final Product: This compound recrystallization->final_product Filter & Dry

Caption: General experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Low_Yield Troubleshooting Logic for Low Yield start Problem: Low Product Yield cause1 Incomplete Reaction? start->cause1 cause2 Over-oxidation? start->cause2 cause3 Product Loss During Work-up? start->cause3 sol1a Check Reaction Time (Monitor by TLC) cause1->sol1a sol1b Verify Temperature (Is it too low?) cause1->sol1b sol1c Check Reagent Quality (KMnO4, Starting Material) cause1->sol1c sol2a Reduce Molar Ratio of Oxidant cause2->sol2a sol2b Lower Reaction Temperature cause2->sol2b sol2c Analyze Byproduct (Di-acid formation?) cause2->sol2c sol3a Optimize Acidification pH (Check for solubility) cause3->sol3a sol3b Ensure Complete Removal of MnO2 by HOT filtration cause3->sol3b sol3c Improve Recrystallization (Solvent choice, cooling rate) cause3->sol3c

Caption: A logical diagram for troubleshooting common causes of low yield in the synthesis.

References

Technical Support Center: Industrial Scale-Up of 5-Methyl-2-pyrazinecarboxylic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered during the industrial scale-up of 5-Methyl-2-pyrazinecarboxylic acid synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the production process, offering potential causes and solutions.

Problem Potential Causes Troubleshooting Steps
Low Yield - Incomplete reaction. - Side reactions leading to byproducts. - Suboptimal reaction conditions (temperature, pressure, catalyst). - Product loss during work-up and isolation.- Monitor reaction progress using techniques like HPLC or TLC to ensure completion. - Optimize reaction parameters such as temperature, pressure, and catalyst loading. - Investigate and minimize the formation of side products by adjusting stoichiometry or addition rates. - Improve extraction and crystallization procedures to minimize product loss.
Product Purity Issues (e.g., discoloration, presence of impurities) - Presence of unreacted starting materials. - Formation of colored byproducts. - Inefficient purification methods. - Co-crystallization of impurities with the final product.- Ensure complete conversion of starting materials. - Treat the crude product solution with activated carbon to remove colored impurities. - Optimize the recrystallization solvent and cooling profile to enhance purification. Consider anti-solvent crystallization. - Analyze impurities to understand their origin and implement targeted purification strategies.
Difficulties in Product Isolation and Filtration - Formation of very fine crystals or an oily product. - Poor filterability of the solid product. - High viscosity of the reaction mixture.- Optimize crystallization conditions (e.g., slower cooling rate, use of seeding crystals) to obtain larger, more easily filterable crystals. - Adjust the solvent system to reduce the solubility of the product and promote crystallization. - Consider using filter aids or alternative filtration techniques for challenging solids. - Dilute the reaction mixture with a suitable solvent to reduce viscosity before filtration.
Inconsistent Batch-to-Batch Quality - Variations in raw material quality. - Poor control over reaction parameters. - Inconsistent work-up and purification procedures.- Establish strict quality control specifications for all raw materials. - Implement robust process controls to ensure consistent reaction conditions for every batch. - Standardize all work-up and purification protocols.
Safety Concerns at Industrial Scale - Use of hazardous reagents (e.g., strong acids, flammable solvents). - Exothermic reactions leading to thermal runaway. - Handling of powdered solids leading to dust explosion risks.- Conduct a thorough process safety assessment to identify and mitigate potential hazards. - Ensure adequate cooling capacity to control exothermic reactions. - Implement appropriate engineering controls (e.g., ventilation, inerting) and provide personal protective equipment (PPE) for handling hazardous materials. - Follow proper procedures for handling and drying powdered solids to minimize dust generation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound and their challenges for industrial scale-up?

A1: Common synthetic routes include the oxidation of 2,5-dimethylpyrazine, the condensation of pyruvic aldehyde with o-phenylenediamine (B120857) followed by oxidation and decarboxylation, and the hydrolysis of 5-methyl-2-pyrazinecarbonyl chloride. Challenges in scaling up these methods include:

  • Oxidation of 2,5-dimethylpyrazine: This method can be effective but may require harsh oxidizing agents and careful temperature control to avoid over-oxidation and ensure regioselectivity. The cost and availability of the starting material can also be a factor for large-scale production.[1]

  • Pyruvic aldehyde and o-phenylenediamine route: This route involves multiple steps, which can lead to lower overall yields and increased processing time on an industrial scale. The use of potentially hazardous reagents and the generation of significant waste streams are also considerations.[2]

  • Hydrolysis of the acid chloride: While this can be a high-yielding final step, the preparation of the acid chloride precursor itself might involve hazardous reagents like thionyl chloride, which require special handling and equipment at an industrial scale.[3]

Q2: What are the critical process parameters to control during the synthesis of this compound?

A2: Critical process parameters to monitor and control include:

  • Temperature: Many of the reaction steps are temperature-sensitive. Inadequate temperature control can lead to the formation of impurities or incomplete reactions.

  • pH: The pH of the reaction mixture can significantly affect reaction rate, product stability, and the efficiency of the work-up and isolation steps.

  • Addition Rate of Reagents: The controlled addition of reagents is often crucial, especially for exothermic reactions, to maintain temperature and minimize side product formation.

  • Agitation: Proper mixing is essential to ensure homogeneity and efficient heat and mass transfer, which becomes more challenging in large-scale reactors.

Q3: How can the purity of this compound be improved during industrial production?

A3: Improving purity on an industrial scale often involves a combination of strategies:

  • Optimized Reaction Conditions: Carefully controlling reaction parameters can minimize the formation of impurities in the first place.

  • Recrystallization: This is a common and effective method for purifying the final product. The choice of solvent, cooling profile, and the use of seeding are critical for achieving high purity. Recrystallization from water is a frequently used method.[4]

  • Activated Carbon Treatment: If the product is discolored, treating the solution with activated carbon before crystallization can effectively remove colored impurities.

  • Washing: Thoroughly washing the isolated solid with a suitable solvent can remove residual impurities from the mother liquor.

Q4: What are the key safety considerations when scaling up the production of this compound?

A4: Safety is paramount in an industrial setting. Key considerations include:

  • Hazardous Reagents: A thorough understanding of the hazards associated with all chemicals is necessary. This includes corrosive materials, flammable solvents, and toxic reagents.

  • Process Safety: A comprehensive process hazard analysis (PHA) should be conducted to identify and mitigate risks such as thermal runaway, over-pressurization, and potential for dust explosions.

  • Personal Protective Equipment (PPE): Appropriate PPE, such as safety glasses, gloves, and respiratory protection, must be used by all personnel.

  • Engineering Controls: Implementation of engineering controls like closed systems, proper ventilation, and pressure relief devices is crucial for safe operation.

Q5: Is column chromatography a viable purification method for this compound at an industrial scale?

A5: While column chromatography is a powerful purification technique at the lab scale, it is generally not preferred for large-scale industrial production of this compound due to high costs associated with the stationary phase, large solvent consumption, and the generation of significant waste. Industrial purification strategies typically focus on more scalable techniques like crystallization.[5]

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound based on available literature. It is important to note that these values are often from lab-scale experiments and may vary during industrial scale-up.

ParameterValueSynthesis Step/MethodSource
Yield 71%Hydrogenation and recrystallization[4]
Purity >99%After recrystallization from water[4]
Reaction Temperature 60°CHydrogenation reaction[4]
Reaction Pressure 2.0 MPaHydrogenation reaction[4]
Melting Point 164-172 °CFinal product[2]

Experimental Protocols

1. Synthesis via Hydrogenation of 3-Hydroxy-5-methyl-2-pyrazinecarboxylic Acid

This protocol is based on a lab-scale procedure and would require significant process development and safety assessment for industrial scale-up.

  • Materials: 3-Hydroxy-5-methyl-2-pyrazinecarboxylic acid, Palladium on carbon (Pd/C) catalyst, water (as solvent).

  • Procedure:

    • Charge a suitable high-pressure reactor with 3-Hydroxy-5-methyl-2-pyrazinecarboxylic acid and water.

    • Add the Pd/C catalyst to the mixture.

    • Seal the reactor and purge with an inert gas (e.g., nitrogen).

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 2.0 MPa).[4]

    • Heat the reaction mixture to the target temperature (e.g., 60°C) with constant agitation.[4]

    • Maintain the reaction at temperature and pressure for a specified duration (e.g., 12 hours), monitoring hydrogen uptake.[4]

    • Upon reaction completion, cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Filter the reaction mixture to remove the catalyst.

    • The filtrate containing the crude product can then be further processed for purification.

2. Purification by Recrystallization

  • Materials: Crude this compound, deionized water.

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of hot deionized water.

    • If the solution is colored, add a small amount of activated carbon and stir for a short period.

    • Hot filter the solution to remove any insoluble impurities and the activated carbon.

    • Allow the filtrate to cool slowly to room temperature to induce crystallization. Seeding with a small crystal of pure product can be beneficial.

    • Further cool the mixture in an ice bath to maximize the yield of the crystalline product.

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of cold deionized water to remove any remaining mother liquor.

    • Dry the purified crystals under vacuum at an appropriate temperature.

Visualizations

Troubleshooting_Workflow Start Production Issue Identified (e.g., Low Yield, Impurity) Analyze_Data Analyze Batch Data (Process Parameters, Raw Materials) Start->Analyze_Data Identify_Root_Cause Identify Potential Root Cause(s) Analyze_Data->Identify_Root_Cause Hypothesis Formulate Hypothesis Identify_Root_Cause->Hypothesis Design_Experiment Design Lab-Scale Experiment to Test Hypothesis Hypothesis->Design_Experiment Run_Experiment Execute Experiment Design_Experiment->Run_Experiment Analyze_Results Analyze Experimental Results Run_Experiment->Analyze_Results Analyze_Results->Hypothesis Hypothesis Rejected Implement_Change Implement Corrective Action at Production Scale Analyze_Results->Implement_Change Hypothesis Confirmed Monitor_Process Monitor Process Performance Implement_Change->Monitor_Process Resolved Issue Resolved Monitor_Process->Resolved

Caption: A general troubleshooting workflow for addressing production issues.

Purification_Workflow Crude_Product Crude this compound Dissolution Dissolve in Hot Water Crude_Product->Dissolution Decolorization Activated Carbon Treatment (if necessary) Dissolution->Decolorization Hot_Filtration Hot Filtration Decolorization->Hot_Filtration Crystallization Cooling and Crystallization Hot_Filtration->Crystallization Isolation Filtration to Isolate Crystals Crystallization->Isolation Washing Wash with Cold Water Isolation->Washing Drying Drying under Vacuum Washing->Drying Pure_Product Pure this compound Drying->Pure_Product

Caption: A typical workflow for the purification of this compound by recrystallization.

Impurity_Formation Starting_Material Starting Material (e.g., 2,5-dimethylpyrazine) Desired_Reaction Desired Oxidation Starting_Material->Desired_Reaction Side_Reaction1 Over-oxidation Starting_Material->Side_Reaction1 Side_Reaction2 Incomplete Reaction Starting_Material->Side_Reaction2 Product This compound Desired_Reaction->Product Impurity1 Pyrazine-2,5-dicarboxylic acid Side_Reaction1->Impurity1 Impurity2 Unreacted Starting Material Side_Reaction2->Impurity2

Caption: Potential impurity formation pathways from a common starting material.

References

Technical Support Center: Purification of 5-Methyl-2-pyrazinecarboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Methyl-2-pyrazinecarboxylic acid by recrystallization.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of this compound.

Problem Possible Cause Solution
No crystals form upon cooling The compound is too soluble in the chosen solvent, resulting in a supersaturated solution.- Induce crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. - Add a seed crystal: Introduce a small crystal of pure this compound to the solution. - Reduce solvent volume: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again. - Cool to a lower temperature: Use an ice bath or refrigerator to further decrease the temperature, which will reduce the solubility of the compound.
Oiling out (formation of an oily layer instead of crystals) The compound is precipitating from the solution at a temperature above its melting point, often due to a high concentration of impurities or too rapid cooling.- Re-heat and add more solvent: Re-dissolve the oil by heating the solution and adding a small amount of additional solvent. Allow the solution to cool more slowly. - Change the solvent system: The chosen solvent may not be ideal. Refer to the solvent selection guide and solubility data to choose a more appropriate solvent or a solvent mixture. - Pre-purification: If the starting material is highly impure, consider a preliminary purification step, such as an extraction, before recrystallization.
Low recovery yield - The compound has significant solubility in the cold solvent. - Too much solvent was used initially. - Premature crystallization occurred during hot filtration. - Crystals were lost during transfer or washing.- Minimize the amount of hot solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product. - Wash with ice-cold solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to reduce the amount of product that dissolves. - Pre-heat the filtration apparatus: To prevent premature crystallization during hot filtration, pre-heat the funnel and receiving flask. - Careful handling: Ensure careful transfer of the crystalline material to minimize mechanical losses. A typical recovery yield after a single recrystallization from water can be around 71%.[1]
Colored impurities remain in the final product The colored impurities are co-crystallizing with the product.- Use activated carbon: Add a small amount of activated carbon to the hot solution before filtration to adsorb colored impurities. Use sparingly, as it can also adsorb the desired product. - Perform a second recrystallization: A second recrystallization step may be necessary to achieve the desired level of purity.
Crystals are very fine or powdery Crystallization occurred too rapidly.- Slower cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in a cold bath. Insulating the flask can help to slow down the cooling process. - Use a different solvent: A solvent in which the compound is slightly more soluble at room temperature may promote the growth of larger crystals.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. Based on solubility data, water is a commonly used and effective solvent for the recrystallization of this compound.[1] Ethanol (B145695) can also be a suitable solvent. The choice of solvent may depend on the specific impurities present in the crude material.

Q2: How do I choose a suitable solvent if water is not effective?

A solvent screening should be performed with small amounts of the crude product. Test the solubility in various solvents at room temperature and at their boiling points. A good solvent will show high solubility at elevated temperatures and low solubility at room temperature. Refer to the solubility data table for guidance.

Q3: My crude this compound is a brownish-yellow color. How can I obtain a light-yellow or white product?

The brownish-yellow color indicates the presence of impurities. To decolorize the product, you can add a small amount of activated carbon to the hot solution before the filtration step. After treatment with activated carbon and successful recrystallization, a light-yellow solid product can be obtained.[1]

Q4: What is a typical recovery yield for the recrystallization of this compound?

A reported yield for the recrystallization of this compound from water is approximately 71%.[1] For a related compound, 3-Chloro-5-Methyl-2-pyrazinecarboxylic acid, recrystallization from water yielded 63%.[1] Actual yields may vary depending on the purity of the starting material and the specific experimental conditions.

Q5: The melting point of my recrystallized product is lower than the literature value. What does this indicate?

A lower and broader melting point range typically indicates the presence of impurities. A second recrystallization may be necessary to further purify the compound. The reported melting point for pure this compound is in the range of 167-171 °C.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventMolar Fraction Solubility (x10³) at 273.15 K (0°C)Molar Fraction Solubility (x10³) at 313.15 K (40°C)
Water1.354.16
Ethanol8.8923.45
Methanol6.8718.52
n-Propanol8.0121.03
Isopropanol5.9816.21
1-Butanol7.1219.34
Acetone5.2114.57
2-Butanone4.6713.21
Ethyl Acetate3.9811.56
Acetonitrile1.213.89
1,4-Dioxane10.2326.89
Toluene0.210.89

Table 2: Typical Process Parameters and Expected Outcomes

ParameterValueReference
Recrystallization SolventWater[1]
Crude to Solvent Ratio (w/v)51 g in 200 mL[1]
Expected Yield~71%[1]
Purity after Recrystallization>99% (by LC)[1]
AppearanceLight yellow solid[1]

Experimental Protocols

Protocol 1: Recrystallization from Water

  • Dissolution: In a suitable flask, add the crude this compound (e.g., 51 g) and the appropriate volume of water (e.g., 200 mL).[1]

  • Heating: Heat the mixture with stirring to bring the solvent to a boil and fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon and then bring the solution back to a boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold water.

  • Drying: Dry the purified crystals in a vacuum oven to a constant weight.

Protocol 2: Recrystallization from Ethanol

  • Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture to boiling with stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.

  • Decolorization (Optional): If necessary, decolorize the solution with activated carbon as described in Protocol 1.

  • Hot Filtration: Filter the hot solution to remove any insoluble materials.

  • Crystallization: Allow the filtrate to cool slowly to room temperature.

  • Cooling: Cool the flask in an ice bath to induce further crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol.

  • Drying: Dry the purified this compound crystals.

Visualization

Recrystallization_Workflow Recrystallization and Troubleshooting Workflow for this compound start Start: Crude this compound dissolve Dissolve in minimum amount of hot solvent (e.g., water or ethanol) start->dissolve hot_filtration Hot filtration to remove insoluble impurities dissolve->hot_filtration cool Cool filtrate slowly to induce crystallization hot_filtration->cool crystals_form Crystals form? cool->crystals_form oiling_out Oiling out? cool->oiling_out collect_crystals Collect crystals by vacuum filtration crystals_form->collect_crystals Yes troubleshoot_no_crystals Troubleshoot: No Crystals crystals_form->troubleshoot_no_crystals No wash_crystals Wash crystals with ice-cold solvent collect_crystals->wash_crystals dry_crystals Dry purified crystals wash_crystals->dry_crystals end End: Pure this compound dry_crystals->end low_yield Check for low yield dry_crystals->low_yield induce_crystallization Scratch flask / Add seed crystal / Reduce solvent troubleshoot_no_crystals->induce_crystallization induce_crystallization->cool oiling_out->crystals_form No troubleshoot_oiling Troubleshoot: Oiling Out oiling_out->troubleshoot_oiling Yes reheat_add_solvent Re-heat, add more solvent, cool slowly troubleshoot_oiling->reheat_add_solvent reheat_add_solvent->cool low_yield->end Acceptable Yield troubleshoot_yield Troubleshoot: Low Yield low_yield->troubleshoot_yield Low Yield optimize_conditions Minimize solvent / Wash with cold solvent troubleshoot_yield->optimize_conditions optimize_conditions->start Repeat Recrystallization

Caption: Workflow for the recrystallization and troubleshooting of this compound.

References

Optimizing reaction conditions for synthesizing pyrazolo[1,5-a]diazepin-4-ones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazolo[1,5-a]diazepin-4-ones. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guides and FAQs

1. Low or No Product Yield

  • Question: I am getting a very low yield, or no desired product at all. What are the potential causes and how can I improve the yield?

    Answer: Low yields in the synthesis of pyrazolo[1,5-a]diazepin-4-ones can stem from several factors. Here's a systematic approach to troubleshoot this issue:

    • Reagent Quality: Ensure the purity of your starting materials, particularly the aminopyrazole precursor. Impurities can interfere with the reaction. Recrystallize or purify the starting materials if necessary.

    • Reaction Conditions:

      • Solvent: The choice of solvent is critical. While various solvents like ethanol (B145695), DMF, and DMSO have been used, the optimal solvent can be substrate-dependent.[1] Consider trying a different solvent or a solvent mixture. For instance, a mixture of ethanol and acetic acid has been used successfully in related syntheses.[1]

      • Temperature: Reaction temperatures can significantly influence the outcome. Some reactions proceed at room temperature, while others require heating or reflux.[1][2] If you are running the reaction at room temperature, a moderate increase in temperature might be beneficial. Conversely, if you are using high temperatures, decomposition of starting materials or products could be an issue.

      • Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Some syntheses require several hours to complete.[1]

    • Catalyst: The choice and amount of catalyst can be crucial. While some reactions are catalyst-free, others utilize acids (e.g., acetic acid, HCl) or bases (e.g., piperidine (B6355638), sodium methoxide).[1][3] Ensure the catalyst is active and used in the appropriate concentration.

    • Atmosphere: Some reactions are sensitive to air or moisture. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

2. Formation of Side Products/Isomers

  • Question: I am observing multiple spots on my TLC plate, indicating the formation of side products or isomers. How can I improve the selectivity of my reaction?

    Answer: The formation of side products is a common challenge. Here are some strategies to enhance the selectivity:

    • Control of Reaction Conditions:

      • Temperature: Carefully controlling the reaction temperature can favor the formation of the desired product over side products. A lower temperature might increase selectivity.

      • Order of Reagent Addition: The sequence in which you add your reagents can influence the reaction pathway. A stepwise addition might be beneficial over a one-pot approach in some cases.

    • pH Control: In acid- or base-catalyzed reactions, the pH of the reaction mixture can be critical. The use of acids can sometimes lead to the formation of condensed pyridine (B92270) rings instead of the desired diazepine.[4] Careful control of pH might prevent such side reactions.

    • Prototropic Isomerization: For some pyrazolo[3,4-d][1][3]diazepin-8-ones, prototropic isomerization of the pyrazole (B372694) ring has been identified as a cause for the formation of multiple species in solution.[4][5] This can complicate product identification and purification. Spectroscopic techniques like 2D NMR (HSQC, HMBC) can help in the characterization of such isomers.[4]

3. Difficult Product Purification

  • Question: I am having difficulty purifying my final product. What are the recommended purification techniques?

    Answer: The purification of pyrazolo[1,5-a]diazepin-4-ones typically involves standard chromatographic techniques.

    • Crystallization: If the product is a solid, crystallization is often the most effective method for obtaining high-purity material. A variety of solvents or solvent mixtures can be screened to find the optimal conditions for crystallization. Ethanol and ethanol-water mixtures have been reported for crystallization of similar compounds.[3]

    • Column Chromatography: Silica gel column chromatography is a widely used technique for purifying these compounds. A gradient of solvents with increasing polarity (e.g., hexane/ethyl acetate) is commonly employed to separate the desired product from starting materials and byproducts.

Quantitative Data Summary

The following tables summarize quantitative data from various synthetic approaches for pyrazolo-fused diazepines and related heterocyclic systems to provide a comparative overview of reaction conditions and outcomes.

Table 1: Comparison of Reaction Conditions for Pyrazolo-Fused Heterocycle Synthesis

Product TypeStarting MaterialsCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Pyrazole-bearing Benzodiazepineso-phenylenediamine (B120857), 3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-onesPiperidine, Acetic AcidDMFReflux8-1056-79[1]
3H-1,5-Benzodiazepineso-phenylenediamine, 1,3-diketonesNoneEthanol:Acetic Acid (4:1)70377[1]
Pyrazolo[3,4-b]pyridin-6-ones5-aminopyrazole, azlactonet-BuOKDMSO150-73[6]
Pyrazolo[1,5-a]pyrazin-4(5H)-one derivativesEthyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives, aminesNone (Microwave-assisted)Solvent-free--Good[7]

Experimental Protocols

Protocol 1: Synthesis of Pyrazole-Bearing Benzodiazepines[1]

This protocol describes a general method for the synthesis of pyrazole-bearing benzodiazepines via the condensation of o-phenylenediamine and a pyrazole-containing chalcone (B49325) derivative.

Materials:

  • o-phenylenediamine (1)

  • 3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-ones (2)

  • Piperidine

  • Acetic Acid

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of 3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one (2) in DMF, add o-phenylenediamine (1).

  • Add a catalytic amount of piperidine and acetic acid to the reaction mixture.

  • Reflux the reaction mixture for 8-10 hours.

  • Monitor the reaction progress by TLC.

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid product, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole-bearing benzodiazepine (B76468) (3).

Visualizations

Diagram 1: General Synthetic Workflow for Pyrazolo[1,5-a]diazepin-4-ones

Synthetic_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_conditions Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Product Start1 Aminopyrazole Derivative Reaction Cyclocondensation Start1->Reaction Start2 β-Ketoester or equivalent Start2->Reaction Workup Precipitation / Extraction Reaction->Workup Reaction Mixture Solvent Solvent (e.g., Ethanol, DMF) Solvent->Reaction Catalyst Catalyst (Acid or Base) Catalyst->Reaction Temperature Temperature (RT to Reflux) Temperature->Reaction Purification Crystallization / Chromatography Workup->Purification Crude Product Product Pyrazolo[1,5-a]diazepin-4-one Purification->Product Pure Product

Caption: A generalized workflow for the synthesis of pyrazolo[1,5-a]diazepin-4-ones.

Diagram 2: Troubleshooting Logic for Low Product Yield

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Problem Low or No Product Yield Cause1 Reagent Quality Problem->Cause1 Cause2 Reaction Conditions Problem->Cause2 Cause3 Catalyst Inactivity Problem->Cause3 Cause4 Reaction Time Problem->Cause4 Solution1 Purify Starting Materials Cause1->Solution1 Solution2 Optimize Solvent, Temperature Cause2->Solution2 Solution3 Use Fresh/Different Catalyst Cause3->Solution3 Solution4 Monitor Reaction Progress (TLC/LC-MS) Cause4->Solution4

Caption: A troubleshooting flowchart for addressing low product yield in synthesis.

References

Technical Support Center: Synthesis of 5-Methylpyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-methylpyrazine-2-carboxylic acid. The information provided aims to help users avoid the formation of impurities and achieve a high-purity final product.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 5-methylpyrazine-2-carboxylic acid, particularly when starting from 2,5-dimethylpyrazine (B89654).

Issue Potential Cause Recommended Solution
Low Yield of 5-Methylpyrazine-2-carboxylic Acid - Incomplete oxidation of 2,5-dimethylpyrazine.- Over-oxidation to pyrazine-2,5-dicarboxylic acid.- Suboptimal reaction temperature.- Inefficient extraction of the product.- Monitor Reaction Progress: Use techniques like TLC or HPLC to track the consumption of the starting material and the formation of the product. Extend the reaction time if necessary.- Control Stoichiometry: Carefully control the molar ratio of the oxidizing agent to 2,5-dimethylpyrazine. A common ratio is approximately 2 moles of potassium permanganate (B83412) to 1 mole of 2,5-dimethylpyrazine to favor mono-oxidation[1].- Optimize Temperature: Maintain the reaction temperature within the optimal range. For oxidation with KMnO4, a temperature of 10-30°C has been reported to be effective.- Extraction pH: Adjust the pH of the aqueous solution to 1.5-4.0 before extraction with a suitable solvent like butanone to ensure the carboxylic acid is in its protonated, more organic-soluble form[2].
High Levels of Pyrazine-2,5-dicarboxylic Acid Impurity Over-oxidation of the second methyl group on the pyrazine (B50134) ring. This is the most common and significant impurity when using strong oxidizing agents.- Controlled Addition of Oxidant: Add the oxidizing agent (e.g., potassium permanganate solution) dropwise or in small portions to maintain a low concentration in the reaction mixture, which helps to improve selectivity.- Use of Inhibitors: Some methods suggest the use of inhibitors, which are protonic solvents like water, alcohols, or carboxylic acids, to suppress the over-oxidation of the desired product[3].- Alternative Catalysts: Consider using a catalytic system such as cobalt acetate (B1210297) and manganese acetate with a co-catalyst like potassium bromide in an acetic acid solvent. This can offer better selectivity for mono-oxidation[4].- Purification: If the impurity is formed, it can be separated during workup. Adjusting the pH can help in the selective precipitation or extraction of the desired product versus the dicarboxylic acid.
Presence of Unreacted 2,5-Dimethylpyrazine in the Final Product - Insufficient amount of oxidizing agent.- Short reaction time.- Low reaction temperature.- Stoichiometry Check: Ensure the correct molar ratio of the oxidizing agent is used.- Reaction Monitoring: As mentioned, monitor the reaction to completion.- Temperature Control: Ensure the reaction is maintained at the optimal temperature to ensure a reasonable reaction rate.- Purification: Unreacted 2,5-dimethylpyrazine is more volatile and less polar than the carboxylic acid product. It can be removed by recrystallization or by washing the crude product with a non-polar solvent.
Formation of Other Minor Impurities - Impurities present in the starting material (2,5-dimethylpyrazine).- Side reactions involving intermediates.- Starting Material Purity: Use high-purity 2,5-dimethylpyrazine. If the purity is questionable, consider purifying it by distillation before use.- Reaction Control: Strict control over reaction parameters (temperature, stoichiometry, addition rates) can minimize the formation of side products.- Analytical Monitoring: Utilize analytical techniques like GC-MS or LC-MS to identify unknown impurities and adjust the reaction or purification strategy accordingly.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity in the synthesis of 5-methylpyrazine-2-carboxylic acid via oxidation of 2,5-dimethylpyrazine, and how can I minimize it?

A1: The most prevalent impurity is pyrazine-2,5-dicarboxylic acid, which results from the over-oxidation of the second methyl group[1][5]. To minimize its formation, you should carefully control the stoichiometry of the oxidizing agent, typically using a molar ratio that favors mono-oxidation. Gradual addition of the oxidant and maintaining a controlled temperature are also crucial. Some patented methods suggest the use of inhibitors or specific catalytic systems to enhance selectivity[3][4].

Q2: What is a suitable solvent for extracting 5-methylpyrazine-2-carboxylic acid from the reaction mixture?

A2: Butanone is an effective solvent for extracting 5-methylpyrazine-2-carboxylic acid from the aqueous reaction mixture after acidification[2]. It is important to adjust the pH of the aqueous layer to a range of 1.5 to 4.0 before extraction to ensure the carboxylic acid is protonated and thus more soluble in the organic solvent[2].

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC)[5][6]. By taking small aliquots from the reaction mixture at regular intervals, you can observe the disappearance of the starting material (2,5-dimethylpyrazine) and the appearance of the product (5-methylpyrazine-2-carboxylic acid).

Q4: What is a reliable method for purifying the crude 5-methylpyrazine-2-carboxylic acid?

A4: Recrystallization is a common and effective method for purifying the crude product. Water is often used as a suitable solvent for recrystallization[6]. The crude product can be dissolved in hot water, treated with activated carbon to remove colored impurities, filtered hot, and then allowed to cool slowly to form pure crystals.

Q5: Are there alternative synthetic routes to 5-methylpyrazine-2-carboxylic acid that might avoid the over-oxidation issue?

A5: Yes, other synthetic routes exist. One such method involves the reaction of methylglyoxal (B44143) with o-phenylenediamine, followed by cyclization, oxidation, and decarboxylation[2]. Another approach is a multi-step synthesis starting from 2,5-dimethylpyrazine that proceeds through chlorination, esterification, and hydrolysis before the final oxidation step[7]. These methods may offer better control over the formation of the desired product but can be more complex and involve more steps.

Experimental Protocols

Key Experiment: Controlled Oxidation of 2,5-Dimethylpyrazine

This protocol is a generalized procedure based on common methods for the synthesis of 5-methylpyrazine-2-carboxylic acid with a focus on minimizing impurities.

Materials:

  • 2,5-Dimethylpyrazine

  • Potassium Permanganate (KMnO₄)

  • Sodium Hydroxide (NaOH) or other inorganic base

  • Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) for acidification

  • Butanone for extraction

  • Activated Carbon

  • Deionized Water

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2,5-dimethylpyrazine in an aqueous solution of an inorganic base (e.g., sodium hydroxide) at a controlled temperature, typically between 10-30°C.

  • Oxidation: Slowly add a solution of potassium permanganate in water dropwise to the stirred solution of 2,5-dimethylpyrazine over a period of 2-4 hours. Maintain the reaction temperature within the specified range. The molar ratio of KMnO₄ to 2,5-dimethylpyrazine should be carefully controlled, approximately 2:1, to favor mono-oxidation.

  • Reaction Monitoring: Monitor the reaction for the disappearance of 2,5-dimethylpyrazine using TLC or HPLC.

  • Quenching and Filtration: Once the reaction is complete, the resulting manganese dioxide (MnO₂) precipitate is removed by filtration. The filter cake should be washed with a small amount of hot water to recover any adsorbed product.

  • Acidification: Cool the filtrate in an ice bath and slowly add sulfuric acid or hydrochloric acid to adjust the pH to approximately 1.5-4.0. This will precipitate the crude 5-methylpyrazine-2-carboxylic acid.

  • Extraction: Extract the acidified aqueous solution multiple times with butanone.

  • Solvent Removal: Combine the organic extracts and remove the butanone under reduced pressure to obtain the crude product.

  • Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot deionized water. Add a small amount of activated carbon and heat the solution to reflux for a short period. Filter the hot solution to remove the activated carbon. Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to maximize crystallization.

  • Isolation and Drying: Collect the purified crystals by filtration, wash with a small amount of cold water, and dry under vacuum to a constant weight.

Data Presentation

Table 1: Summary of Reaction Conditions and Outcomes for 5-Methylpyrazine-2-carboxylic Acid Synthesis

Synthetic Method Starting Materials Oxidizing Agent/Catalyst Key Reaction Conditions Reported Yield Reported Purity Reference
Direct Oxidation2,5-DimethylpyrazinePotassium Permanganate (KMnO₄)Controlled stoichiometry and temperature (10-30°C)>75%>99.5%[1]
Catalytic Oxidation2,5-DimethylpyrazineCobalt acetate, Manganese acetate, Potassium bromideAcetic acid solvent, 90-110°CHigh yield and purity mentionedNot specified quantitatively[4]
Multi-step SynthesisMethylglyoxal, o-PhenylenediamineInorganic oxidizers (e.g., KMnO₄)Cyclization, oxidation, acidification (pH 1.5-4.0), decarboxylationNot specified≥99% (HPLC)[2]
Hydrogenation Route3-Chloro-5-Methyl-2-pyrazinecarboxylic AcidH₂/Pd-C60°C, 2.0 MPa71%99% (LC)[6]

Mandatory Visualization

G Troubleshooting Logic for Impurity Formation in 5-Methylpyrazine-2-carboxylic Acid Synthesis start Start Synthesis: Oxidation of 2,5-Dimethylpyrazine issue High Impurity Level Detected start->issue Post-reaction analysis impurity_id Identify Impurity issue->impurity_id over_oxidation Impurity: Pyrazine-2,5-dicarboxylic Acid impurity_id->over_oxidation Major Peak unreacted_sm Impurity: Unreacted 2,5-Dimethylpyrazine impurity_id->unreacted_sm Early Eluting Peak other_impurities Other Minor Impurities impurity_id->other_impurities Minor Peaks solution_over_ox Solution: - Control Oxidant Stoichiometry - Slow Addition of Oxidant - Use Inhibitors/Catalysts over_oxidation->solution_over_ox solution_unreacted Solution: - Increase Reaction Time/Temp - Check Oxidant Amount - Purify by Recrystallization unreacted_sm->solution_unreacted solution_other Solution: - Check Starting Material Purity - Optimize Reaction Conditions - Advanced Purification other_impurities->solution_other end_product High-Purity 5-Methylpyrazine-2-carboxylic Acid solution_over_ox->end_product solution_unreacted->end_product solution_other->end_product

Caption: Logical workflow for troubleshooting common impurities in the synthesis of 5-methylpyrazine-2-carboxylic acid.

References

Technical Support Center: Cost-Effective Synthesis of 5-Methyl-2-pyrazinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the cost-effective synthesis of 5-Methyl-2-pyrazinecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common cost-effective synthetic routes to this compound?

A1: Three primary cost-effective routes are commonly employed:

Q2: Which synthetic route offers the highest yield and purity?

A2: Route 1, the multi-step synthesis from acetaldehyde and 2-aminopropanamide, generally provides high overall yield and purity, with the final product purity often exceeding 99% after recrystallization. However, it involves multiple steps which can impact the overall efficiency. Route 2 can also provide good yields, but the oxidation and decarboxylation steps can sometimes be challenging to control.

Q3: What are the key safety precautions to consider during these syntheses?

A3: When working with reagents like phosphorus oxychloride (POCl₃), it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. POCl₃ is highly corrosive and reacts violently with water. Hydrogenation reactions should be carried out in a designated area with appropriate safety measures for handling flammable hydrogen gas and pyrophoric catalysts like Palladium on carbon (Pd/C).

Troubleshooting Guides

Route 1: Multi-step Synthesis from Acetaldehyde and 2-Aminopropanamide

This route involves four main stages:

  • Condensation: Formation of 3-Hydroxy-5-methylpyrazine-2-carboxamide.

  • Hydrolysis: Conversion to 3-Hydroxy-5-Methyl-2-pyrazinecarboxylic Acid.

  • Chlorination: Synthesis of 3-Chloro-5-Methyl-2-pyrazinecarboxylic Acid.

  • Hydrogenation: Final conversion to this compound.

Troubleshooting Common Issues in Route 1:

Problem Possible Cause(s) Recommended Solution(s)
Low yield in Condensation Step - Incomplete reaction. - Side reactions due to temperature fluctuations. - Incorrect pH for precipitation.- Extend the reaction time. - Maintain the reaction temperature strictly at 5°C. - Carefully adjust the pH to ~6 with 10% HCl to ensure complete precipitation.
Incomplete Hydrolysis of Amide - Insufficient reaction time or temperature. - Inadequate concentration of sulfuric acid.- Increase the reaction time at 100°C. - Ensure the use of 50% sulfuric acid for efficient hydrolysis.
Low Yield or Byproducts in Chlorination - Degradation of the pyrazine (B50134) ring. - Incomplete reaction. - Formation of phosphorylated intermediates.- Use a milder chlorinating agent if degradation is observed. - Ensure an adequate amount of POCl₃ is used and consider extending the reaction time. - Control the reaction temperature carefully; an initial lower temperature followed by heating can improve selectivity.[1]
Failed or Slow Hydrogenation - Catalyst poisoning (e.g., by sulfur or nitrogen-containing impurities).[2][3] - Inactive catalyst. - Insufficient hydrogen pressure or poor mixing.- Purify the chlorinated intermediate to remove potential poisons. - Use a fresh batch of Pd/C catalyst. Consider using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[4] - Ensure the system is properly sealed and purged. Increase hydrogen pressure and use vigorous stirring.
Route 2: Synthesis from Pyruvic Aldehyde and o-Phenylenediamine

This route proceeds through the formation and subsequent oxidation and decarboxylation of a 2-methylquinoxaline (B147225) intermediate.

Troubleshooting Common Issues in Route 2:

Problem Possible Cause(s) Recommended Solution(s)
Low Yield in Cyclization - Formation of side products from the condensation of pyruvic aldehyde. - Incomplete reaction.- Control the reaction temperature carefully. - Ensure the purity of the starting materials. - Extend the reaction time to drive the reaction to completion.
Incomplete Oxidation or Over-oxidation - Insufficient oxidant (e.g., KMnO₄). - Reaction conditions are too harsh, leading to ring cleavage. - Formation of a large amount of manganese dioxide (MnO₂) making workup difficult.[5]- Use a sufficient excess of KMnO₄ and monitor the reaction by TLC.[6] - Control the temperature carefully during the addition of the oxidant.[5] - After filtration of MnO₂, wash the filter cake thoroughly with hot water to recover the product. Recrystallization from acetone (B3395972) can remove residual MnO₂.[5]
Incomplete or Unselective Decarboxylation - Incorrect temperature or pH. - Formation of byproducts due to harsh conditions.- Optimize the reaction temperature and the concentration of sulfuric acid. - Monitor the reaction progress to avoid prolonged heating which can lead to degradation.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Parameter Route 1: From Acetaldehyde Route 2: From Pyruvic Aldehyde Route 3: Oxidation of 2,5-Dimethylpyrazine
Starting Materials Acetaldehyde, 2-aminopropanamidePyruvic aldehyde, o-phenylenediamine2,5-Dimethylpyrazine
Key Reagents NaOH, H₂SO₄, POCl₃, Pd/C, H₂Catalyst (e.g., NaHSO₃), Oxidant (e.g., KMnO₄), H₂SO₄Oxidant (e.g., KMnO₄ or electrolytic oxidation)
Overall Yield ~40-50% (multi-step)Variable, can be moderate to goodGenerally lower and can produce mixtures
Final Purity >99% (after recrystallization)>98% (after recrystallization)Often requires extensive purification
Cost-effectiveness Moderate, depends on reagent costsHigh, uses inexpensive starting materialsLow, starting material can be expensive
Scalability GoodGoodModerate

Experimental Protocols

Protocol for Route 1: Multi-step Synthesis

Step 1: Synthesis of 3-Hydroxy-5-methylpyrazine-2-carboxamide

  • In a three-necked flask, combine a 40% aqueous solution of acetaldehyde and 2-aminopropanamide.

  • Cool the mixture to approximately 5°C in an ice bath.

  • Slowly add a 40% sodium hydroxide (B78521) solution dropwise while maintaining the internal temperature at 5°C.

  • After 6 hours, adjust the pH to around 6 with a 10% hydrochloric acid solution to precipitate the product.

  • Filter, wash with water, and dry the solid to obtain the crude product.

Step 2: Synthesis of 3-Hydroxy-5-Methyl-2-pyrazinecarboxylic Acid

  • To the crude product from Step 1 in a three-necked flask, add a 50% sulfuric acid solution.

  • Heat the mixture to 100°C and maintain for 12 hours.

  • Cool to room temperature to precipitate the product.

  • Filter, wash with water, and dry the solid.

Step 3: Synthesis of 3-Chloro-5-Methyl-2-pyrazinecarboxylic Acid

  • Add the product from Step 2 to a three-necked flask with xylene.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise.

  • Heat the mixture to 80°C for 6 hours.

  • After cooling, remove xylene under reduced pressure.

  • Add water to the residue and extract with butanone.

  • Combine the organic phases, concentrate, and recrystallize the crude product from water.

Step 4: Synthesis of 5-Methylpyrazine-2-carboxylic Acid

  • In a hydrogenation pressure reactor, combine the chlorinated product from Step 3, anhydrous methanol, 10% Pd/C catalyst, and sodium hydroxide.

  • Pressurize the reactor with hydrogen (e.g., 2.0 MPa) and heat to 60°C for about 12 hours.

  • After cooling and depressurizing, filter the mixture.

  • Concentrate the filtrate and recrystallize the crude product from water to obtain the final product.

Mandatory Visualization

Synthetic_Workflow_Route1 acetaldehyde Acetaldehyde + 2-Aminopropanamide intermediate1 3-Hydroxy-5-methylpyrazine- 2-carboxamide acetaldehyde->intermediate1 Condensation (NaOH, 5°C) intermediate2 3-Hydroxy-5-Methyl-2- pyrazinecarboxylic Acid intermediate1->intermediate2 Hydrolysis (H₂SO₄, 100°C) intermediate3 3-Chloro-5-Methyl-2- pyrazinecarboxylic Acid intermediate2->intermediate3 Chlorination (POCl₃, 80°C) final_product 5-Methyl-2-pyrazinecarboxylic acid intermediate3->final_product Hydrogenation (H₂, Pd/C)

Caption: Synthetic workflow for this compound via Route 1.

Synthetic_Workflow_Route2 start Pyruvic Aldehyde + o-Phenylenediamine quinoxaline 2-Methylquinoxaline start->quinoxaline Cyclization dicarboxylic 5-Methylpyrazine-2,3- dicarboxylic Acid quinoxaline->dicarboxylic Oxidation (KMnO₄) final_product 5-Methyl-2-pyrazinecarboxylic acid dicarboxylic->final_product Decarboxylation (H₂SO₄)

Caption: Synthetic workflow for this compound via Route 2.

References

Technical Support Center: Overcoming Regioselectivity Issues in Pyrazole Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges in the regioselective alkylation of pyrazoles.

Troubleshooting Guide

This section addresses specific problems encountered during pyrazole (B372694) alkylation experiments.

Q1: My reaction is producing a mixture of N1 and N2 regioisomers. How can I improve selectivity?

A1: Achieving high regioselectivity is a common challenge and depends on a careful balance of several factors.[1] A systematic modification of reaction parameters is the most effective approach.

  • Analyze Steric Factors: Alkylation generally favors the less sterically hindered nitrogen atom.[1] For a pyrazole with a substituent at the 3-position, the N1 position is typically favored.[1] Employing a bulky alkylating agent, such as one with a triphenylmethyl group or an α-halomethylsilane, can significantly enhance selectivity for the less hindered nitrogen.[1][2][3]

  • Modify the Solvent System: Solvent polarity has a profound effect on regioselectivity.

  • Change the Base: The choice of base is critical.

    • K₂CO₃ in DMSO: This combination is a reliable method for achieving regioselective N1-alkylation, particularly for 3-substituted pyrazoles.[1][4][5]

    • Sodium Hydride (NaH): For some substrates, switching to a stronger base like NaH can prevent the formation of isomeric byproducts and improve selectivity.[1][6]

Q2: I need to synthesize the N2-alkylated pyrazole isomer, but I'm predominantly getting the N1 product. What conditions should I try?

A2: While N1 alkylation is often thermodynamically favored, specific conditions can be employed to direct the reaction toward the N2 position.

  • Catalyst Control: Certain catalysts can override the inherent steric and electronic preferences of the substrate. For instance, Mg-catalyzed reactions have been developed for N2-selective alkylation.[6]

  • Substituent Effects: The electronic nature of substituents on the pyrazole ring can be exploited. Electron-withdrawing groups at the C3 or C5 positions can influence the nucleophilicity of the adjacent nitrogen atoms.

  • Alternative Synthetic Routes: If direct alkylation proves unselective, consider a multi-step approach. This could involve using a directing group that is later removed or building the pyrazole ring with the desired N2-substituent already in place. A strategy of "strategic atom replacement," converting isothiazoles to N-alkyl pyrazoles, has been described to overcome typical selectivity challenges.[7]

Q3: My reaction has a low yield, and I'm also struggling with poor regioselectivity. What are the potential causes and solutions?

A3: Low yields and poor selectivity often have overlapping causes. A methodical check of your reaction setup is necessary.[1]

  • Incomplete Deprotonation: If the pyrazole is not fully deprotonated, the remaining starting material can compete in the reaction, leading to complex mixtures and low conversion. Consider using a stronger base, such as NaH instead of K₂CO₃.[6]

  • Reagent Quality and Stoichiometry: Ensure all reagents are pure and anhydrous, as moisture can quench the base and hinder the reaction.[8][9] Verify the stoichiometry; a slight excess of the base and alkylating agent (e.g., 1.1-1.2 equivalents) is often beneficial.[6][10]

  • Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal time.[1][8] Some reactions require heating to proceed, while others may yield cleaner results at room temperature or below.[1]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and improve yields, sometimes avoiding issues like co-distillation of the product with the solvent.[1]

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing N1/N2 regioselectivity in pyrazole alkylation?

A1: The regiochemical outcome is a result of the interplay between steric hindrance, electronic effects, and reaction conditions.[11]

  • Steric Hindrance: This is often the dominant factor. Alkylation occurs preferentially at the nitrogen atom with more space, meaning bulky groups on the pyrazole ring or the alkylating agent will direct substitution to the less crowded nitrogen.[1][11][12]

  • Electronic Effects: The electronic properties of substituents on the pyrazole ring alter the nucleophilicity of the two nitrogen atoms, influencing the reaction pathway.[1][11]

  • Reaction Conditions: The choice of base, solvent, and temperature plays a critical role in modulating the reactivity and selectivity.[1] Polar aprotic solvents like DMF or DMSO often favor a single isomer.[1]

Q2: How do bulky substituents on the pyrazole ring affect the N1/N2 ratio?

A2: Bulky substituents exert strong steric control. For example, in a 3-substituted pyrazole, a large group at the C3 position will sterically hinder the adjacent N2 nitrogen, making the N1 position the preferred site for alkylation.[1] This effect can be leveraged to achieve high N1-selectivity. Recently, the use of sterically bulky α-halomethylsilanes as alkylating agents has been shown to dramatically improve N1-selectivity.[1][2][3]

Q3: Are there any advanced or alternative methods to control regioselectivity?

A3: Yes, several modern techniques offer excellent control over regioselectivity.

  • Enzymatic Alkylation: Engineered enzymes can perform pyrazole alkylation with exceptional regioselectivity (>99%), using simple haloalkanes in a two-enzyme cascade system.[1][13]

  • Acid-Catalyzed Methods: An alternative to base-mediated reactions involves using trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst. In these cases, regioselectivity is still primarily controlled by steric effects, favoring the less hindered nitrogen.[12][14]

  • Catalyst-Free Michael Addition: A catalyst-free Michael reaction has been developed for the preparation of N1-alkyl pyrazoles, achieving yields >90% and N1/N2 ratios >99.9:1.[15][16][17][18]

Data on Reaction Conditions and Regioselectivity

The following tables summarize how different reaction parameters can influence the outcome of pyrazole alkylation.

Table 1: Effect of Base and Solvent on N1-Selectivity
Pyrazole SubstrateAlkylating AgentBaseSolventN1:N2 RatioYield (%)Reference
3-Phenyl-1H-pyrazoleEthyl bromoacetateK₂CO₃DMSO>95:592[5]
3-Methyl-1H-pyrazoleBenzyl bromideNaHTHF>95:585[6]
3-(Trifluoromethyl)-1H-pyrazoleEthyl iodoacetateK₂CO₃MeCN53:4789 (mixture)[11]
4-ChloropyrazolePhenethyl trichloroacetimidateCSA (cat.)DCEMajor isomer N179[1][12]
3-Aryl Pyrazoles(Chloromethyl)triisopropylsilaneKHMDSTHF>99:170-80[3]

Data is illustrative and compiled from various sources. Actual results may vary based on specific substrate and exact conditions.

Key Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation (K₂CO₃/DMSO)

This protocol describes a reliable method for the regioselective N1-alkylation of 3-substituted pyrazoles.[1][4]

  • Preparation: To a solution of the 3-substituted pyrazole (1.0 equiv.) in dimethyl sulfoxide (B87167) (DMSO), add potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Addition of Electrophile: Add the desired alkylating agent (1.1 equiv.) to the mixture.

  • Reaction: Stir the reaction at the appropriate temperature (room temperature or heated) and monitor its progress by TLC or LC-MS.

  • Work-up: After completion, pour the reaction mixture into water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to obtain the desired N1-alkylated pyrazole.[1]

Protocol 2: General Procedure for N1-Selective Alkylation (NaH/THF)

This protocol is suitable for substrates that may require a stronger base to achieve high selectivity and yield.[6][10]

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted pyrazole (1.0 eq.). Add anhydrous tetrahydrofuran (B95107) (THF) to dissolve the pyrazole.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 eq.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Addition of Electrophile: Cool the reaction mixture back to 0 °C. Add the alkylating agent (1.1 eq.) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution at 0 °C.[6][10]

  • Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.[6][10]

Visual Guides

G start Problem: Poor Regioselectivity (N1/N2 Mixture) sterics Step 1: Analyze Steric Hindrance start->sterics Is N1 position less hindered? solvent Step 2: Modify Solvent System sterics->solvent Yes, use bulky alkylating agent to enhance N1 selectivity. base Step 3: Change the Base solvent->base Try polar aprotic (DMSO, DMF) or fluorinated alcohols (TFE). outcome Outcome: Improved Selectivity base->outcome Switch from K₂CO₃ to NaH for stronger deprotonation. G center Pyrazole Alkylation Regioselectivity sub_steric Substrate Sterics (e.g., 3-position substituent) center->sub_steric Favors N1 re_steric Reagent Sterics (Bulky alkylating agent) center->re_steric Favors less hindered N solvent Solvent Polarity (e.g., DMSO, TFE) center->solvent Modulates ion pairing base Base Strength (e.g., K₂CO₃ vs. NaH) center->base Controls deprotonation electronics Electronic Effects (Substituent EWG/EDG) center->electronics Alters N nucleophilicity G sub 1. Pyrazole Substrate (1.0 eq) base 2. Add Base (e.g., K₂CO₃) & Solvent (e.g., DMSO) sub->base alkyl 3. Add Alkylating Agent (1.1 eq) base->alkyl react 4. Stir & Monitor (TLC / LC-MS) alkyl->react workup 5. Aqueous Workup & Extraction react->workup purify 6. Column Chromatography workup->purify product 7. Pure N1-Alkylated Product purify->product

References

Troubleshooting low yield and environmental pollution in chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges related to low yield and environmental pollution in chemical synthesis.

Part 1: Troubleshooting Low Reaction Yield

Low reaction yields are a frequent challenge in chemical synthesis, leading to increased costs, and time spent on optimization. This section provides a systematic approach to identifying and resolving the root causes of diminished yields.

Frequently Asked Questions (FAQs) - Low Yield

Q1: My reaction is not proceeding to completion, resulting in a low yield. What are the primary areas I should investigate?

A1: A low or incomplete reaction can stem from several factors. A systematic troubleshooting approach is essential.[1][2] Key areas to scrutinize include the quality of your starting materials and solvents, the precision of your reaction conditions, and the effectiveness of your work-up and purification methods.[1]

Q2: How can I determine if my reagents or solvents are the cause of the low yield?

A2: The purity and integrity of your reagents and solvents are critical for a successful reaction.[2][3] Impurities, degradation, or the presence of water in anhydrous reactions can significantly hinder product formation.[2][3]

  • Troubleshooting Steps:

    • Use freshly opened or recently purified reagents and solvents.[2]

    • For moisture-sensitive reactions, ensure you are using anhydrous solvents and an inert atmosphere (e.g., Nitrogen or Argon).[1]

    • Verify the activity of catalysts, as they can deactivate over time.[1]

Q3: My starting materials are pure, but the yield is still low. What aspects of the reaction conditions should I optimize?

A3: Suboptimal reaction conditions are a common culprit for low yields. Temperature, concentration, stoichiometry, and reaction time all play crucial roles.[1][4]

  • Troubleshooting Steps:

    • Temperature: Vary the temperature by ±10-20 °C from the literature procedure.[1] Some reactions are highly sensitive to thermal conditions.[5]

    • Concentration: Adjust the concentration of your reactants. Typical ranges are from 0.1 M to 2.0 M.[1]

    • Stoichiometry: Try using a slight excess (1.1-1.5 equivalents) of one of the reactants to drive the reaction to completion.[1]

    • Reaction Time: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1][2] Quench the reaction once the starting material is consumed to prevent byproduct formation or product degradation.[6]

Q4: I observed a high crude yield, but lost a significant amount of product during purification. What are the common pitfalls in purification?

A4: Product loss during work-up and purification is a frequent issue.[2] Common purification techniques like extraction and column chromatography can lead to significant losses if not performed correctly.[2][7]

  • Troubleshooting for Extraction:

    • Ensure the pH of the aqueous layer is adjusted to keep your product in its neutral, less water-soluble form.[2]

    • To recover any product dissolved in the aqueous layer, perform a back-extraction with a fresh portion of the organic solvent.[2]

  • Troubleshooting for Column Chromatography:

    • Some compounds can decompose on the acidic surface of silica (B1680970) gel.[2] Consider deactivating the silica gel with a base like triethylamine (B128534) or using a different stationary phase.[2]

    • Optimize your solvent system using TLC before running the column to ensure good separation between your product and any impurities.[1]

Troubleshooting Guide: A Step-by-Step Approach to Low Yield

This guide provides a logical workflow for diagnosing and resolving low reaction yields.

Low_Yield_Troubleshooting A Low Yield Observed B Verify Reagent & Solvent Quality (Purity, Water Content, Activity) A->B B->A Impure/Inactive Reagents C Optimize Reaction Conditions (Temperature, Concentration, Time, Stoichiometry) B->C Reagents OK D Monitor Reaction Progress (TLC, GC-MS, NMR) C->D D->C Reaction Stalled E Evaluate Work-up & Purification (Extraction, Chromatography) D->E Reaction Complete F Investigate Side Reactions E->F Product Loss H Improved Yield E->H Minimal Loss G Check for Product Decomposition F->G G->C Decomposition Occurs G->H Side Reactions Minimized

A logical workflow for troubleshooting low reaction yields.
Data Presentation: Impact of Reaction Parameters on Yield

The following tables summarize quantitative data on how different reaction parameters can influence product yield.

Table 1: Effect of Temperature on Reaction Yield

ReactionTemperature (°C)Yield (%)Reference
Suzuki Coupling8075Fictional Data
Suzuki Coupling10092Fictional Data
Suzuki Coupling12085 (decomposition observed)Fictional Data
Diels-Alder2560Fictional Data
Diels-Alder5088Fictional Data

Table 2: Effect of Solvent on Reaction Yield and Selectivity

ReactionSolventYield (%)Selectivity (desired:undesired)Reference
SN2 ReactionAcetonitrile8595:5[8]
SN2 ReactionMethanol6080:20[9]
Grignard ReactionDiethyl Ether90>99:1Fictional Data
Grignard ReactionTetrahydrofuran (THF)95>99:1Fictional Data

Table 3: Effect of Catalyst Loading on Product Yield

ReactionCatalystCatalyst Loading (mol%)Yield (%)Reference
Heck ReactionPd(OAc)2170[10]
Heck ReactionPd(OAc)2285[10]
Heck ReactionPd(OAc)2595[10]
HydrogenationPt/C0.588[11]
HydrogenationPt/C1.099[11]

Part 2: Mitigating Environmental Pollution in Chemical Synthesis

The chemical industry is increasingly focused on sustainable practices to minimize its environmental footprint.[12][13] This section provides guidance on reducing pollution through the principles of green chemistry.

Frequently Asked Questions (FAQs) - Environmental Pollution

Q1: What are the main sources of environmental pollution in chemical synthesis?

A1: Chemical manufacturing can contribute to air and water pollution through the release of various harmful substances.[14][15] Key sources include:

  • Volatile Organic Compounds (VOCs): Released from solvents and can contribute to smog formation.[14]

  • Hazardous Waste: Generation of toxic byproducts and waste from inefficient reactions.[16]

  • Greenhouse Gas Emissions: From energy-intensive processes and the use of fossil fuels.[14]

Q2: What is "Green Chemistry" and how can it help reduce pollution?

A2: Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[12][17] By applying the 12 Principles of Green Chemistry, researchers can develop more sustainable synthetic routes.[12][16][17]

Q3: How can I make my synthesis "greener"?

A3: Several strategies can be employed to make your chemical synthesis more environmentally friendly:

  • Prevention: It is better to prevent waste than to treat or clean it up after it has been created.[16][17]

  • Atom Economy: Design synthetic methods to maximize the incorporation of all materials used in the process into the final product.[12][17]

  • Safer Solvents and Auxiliaries: Minimize or replace hazardous solvents with greener alternatives like water, supercritical CO2, or ionic liquids.[8][17] Solvents account for a significant portion of the waste generated in chemical processes.[8]

  • Design for Energy Efficiency: Conduct reactions at ambient temperature and pressure whenever possible to reduce energy consumption.[16][17]

  • Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in smaller amounts and can be recycled.[16][17]

Green Chemistry Metrics: Quantifying Environmental Impact

To assess the "greenness" of a chemical process, several metrics have been developed.

Table 4: Key Green Chemistry Metrics

MetricFormulaIdeal ValueDescription
E-Factor (Total Mass of Waste) / (Mass of Product)0A simple and widely used metric that measures the amount of waste produced per unit of product.[3][17]
Process Mass Intensity (PMI) (Total Mass of Inputs) / (Mass of Product)1A more comprehensive metric that considers all materials used in a process, including water, solvents, and reagents.[16][17][18]

E-Factor = PMI - 1 [12][17]

Workflow for Implementing Green Chemistry Principles

This diagram illustrates a workflow for incorporating green chemistry principles into the design of a chemical synthesis.

Green_Chemistry_Workflow A Define Synthetic Target B Evaluate Existing Routes A->B C Apply Green Chemistry Principles B->C D Select Greener Solvents & Reagents C->D E Optimize for Energy Efficiency C->E F Utilize Catalysis C->F G Design for Degradation C->G H Perform Life Cycle Assessment D->H E->H F->H G->H I Sustainable Synthesis H->I

A workflow for designing sustainable chemical syntheses.

Part 3: Experimental Protocols

This section provides detailed methodologies for key analytical techniques used in troubleshooting and optimizing chemical reactions.

Protocol 1: Thin Layer Chromatography (TLC) for Reaction Monitoring

Objective: To monitor the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of products.[1][19]

Materials:

  • TLC plate (silica gel coated)[19]

  • Developing chamber (beaker with a watch glass or a specialized tank)

  • Capillary tubes or micropipettes

  • Eluent (solvent system)

  • Pencil

  • UV lamp or staining solution

Procedure:

  • Prepare the Developing Chamber: Pour a small amount of the chosen eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapors. Cover the chamber.[13]

  • Spot the TLC Plate: Using a pencil, lightly draw a baseline about 1 cm from the bottom of the TLC plate.[6] Using a capillary tube, spot small amounts of your starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture on the baseline.[1]

  • Develop the Plate: Carefully place the TLC plate in the developing chamber, ensuring the baseline is above the eluent level.[2] Allow the solvent to travel up the plate by capillary action until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp or by dipping the plate in an appropriate staining solution and heating.[1][19]

  • Analyze the Results: Compare the spots of the starting material and the reaction mixture. The disappearance of the starting material spot and the appearance of a new spot indicate the reaction is progressing.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Product and Byproduct Analysis

Objective: To separate and identify the components of a reaction mixture, including the desired product and any byproducts.

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane (B109758) or hexane).[20] The solution should be dilute to avoid overloading the column.

  • Instrument Setup: Set the appropriate GC parameters, including the injection port temperature, oven temperature program, and carrier gas flow rate. Set the MS parameters, including the ionization mode (typically electron impact, EI) and mass range to be scanned.[14]

  • Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC injection port.[20]

  • Separation and Detection: The components of the mixture are separated in the GC column based on their boiling points and interactions with the stationary phase.[21] As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.[15][21] The mass spectrometer detects the mass-to-charge ratio of the resulting ions.

  • Data Analysis: The GC provides a chromatogram showing peaks corresponding to each separated component. The MS provides a mass spectrum for each peak. By analyzing the fragmentation pattern in the mass spectrum, the chemical structure of each component can be identified.[15]

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To determine the structure of the isolated product and identify any impurities.[22]

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.[23] Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS).

  • Instrument Setup: Place the NMR tube in the spectrometer's probe.[24] Set the parameters for the desired experiment (e.g., 1H NMR, 13C NMR). This includes setting the number of scans, pulse width, and acquisition time.

  • Data Acquisition: The instrument irradiates the sample with radiofrequency pulses and detects the resulting signals from the atomic nuclei.

  • Data Processing: The raw data (Free Induction Decay or FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm).

  • Spectral Interpretation: Analyze the chemical shifts, integration (for 1H NMR), and coupling patterns (multiplicity) of the signals to elucidate the structure of the molecule.[7][22][24] The number of signals corresponds to the number of chemically non-equivalent nuclei. The chemical shift provides information about the electronic environment of the nuclei. The integration gives the relative number of protons. The coupling pattern provides information about adjacent nuclei.[7]

References

Refining purification protocols to achieve >99% purity for 5-Methyl-2-pyrazinecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving >99% purity for 5-Methyl-2-pyrazinecarboxylic acid (MPCA).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound to >99% purity?

A1: The most effective and commonly cited method for purifying this compound is recrystallization.[1][2] This technique is capable of yielding purities of 99% and higher.[2][3]

Q2: Which solvents are recommended for the recrystallization of MPCA?

A2: Based on solubility data and reported protocols, ethanol (B145695) and water are effective solvents for recrystallization.[1][2] The choice of solvent may depend on the specific impurities present in the crude material. A study on the solubility of MPCA in various solvents provides a basis for selecting an appropriate recrystallization solvent.[1][4]

Q3: What are the expected appearances and melting points of pure this compound?

A3: Pure this compound is typically a white to off-white or pale brown crystalline powder.[3][5][6] Its melting point is reported to be in the range of 167-171 °C.[6][7]

Q4: How can the purity of this compound be accurately determined?

A4: High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of MPCA with high accuracy.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to assess purity and confirm the chemical structure.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Purity (<99%) After a Single Recrystallization - Incomplete removal of impurities. - Co-precipitation of impurities with the product.- Perform a second recrystallization, potentially using a different solvent system. - Optimize the cooling rate during recrystallization; slower cooling often leads to larger, purer crystals.
Poor Crystal Formation or Oily Product - Presence of significant amounts of impurities that inhibit crystallization. - Supersaturation was not achieved or was lost too quickly.- Wash the crude product with a solvent in which the product is sparingly soluble but impurities are soluble before recrystallization. - Ensure the correct solvent-to-solute ratio is used to achieve saturation at high temperatures and supersaturation upon cooling. - Try seeding the solution with a small crystal of pure MPCA to induce crystallization.
Product Fails to Precipitate from Solution - The solution is not sufficiently supersaturated. - The chosen solvent has too high a solubility for MPCA at lower temperatures.- Reduce the volume of the solvent by evaporation to increase the concentration of MPCA. - Cool the solution to a lower temperature (e.g., using an ice bath) to decrease solubility and promote precipitation. - Consider adding an anti-solvent (a solvent in which MPCA is insoluble) to induce precipitation.
Discolored Product (e.g., brownish-yellow) - Presence of colored impurities from the synthesis process.- Treat the solution with activated carbon during the recrystallization process to adsorb colored impurities before hot filtration. - Ensure all starting materials and reagents for the synthesis are of high purity to minimize the formation of colored by-products.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethanol
  • Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the mixture gently with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove any insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Purity Analysis: Determine the purity of the final product using HPLC.

Protocol 2: Recrystallization of this compound from Water
  • Dissolution: Add the crude this compound to a flask with deionized water. Heat the suspension to boiling with stirring to dissolve the solid.

  • Hot Filtration: Filter the hot solution to remove any insoluble materials.

  • Crystallization: Allow the clear filtrate to cool gradually to room temperature to form crystals. For maximum yield, the solution can be further cooled in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small portion of cold deionized water.

  • Drying: Dry the purified product in a vacuum oven.

  • Purity Analysis: Confirm the purity using an appropriate analytical method such as HPLC.

Quantitative Data Summary

Purification Method Solvent Reported Purity Reference
RecrystallizationEthanol0.993[1]
RecrystallizationWater99%[2]
Purification (method not specified)Not specified>99%[3]

Visualizations

PurificationWorkflow Crude Crude MPCA Dissolution Dissolution in Hot Solvent Crude->Dissolution HotFiltration Hot Filtration Dissolution->HotFiltration Crystallization Cooling & Crystallization HotFiltration->Crystallization Clear Filtrate Impurities Insoluble Impurities HotFiltration->Impurities Isolation Isolation & Washing Crystallization->Isolation Drying Drying Isolation->Drying SolubleImpurities Soluble Impurities Isolation->SolubleImpurities in Filtrate Pure >99% Pure MPCA Drying->Pure

Caption: General workflow for the purification of this compound by recrystallization.

TroubleshootingLogic Start Purity < 99%? Recrystallize Perform Second Recrystallization Start->Recrystallize Yes Success Purity > 99% (Success) Start->Success No ChangeSolvent Change Recrystallization Solvent Recrystallize->ChangeSolvent ActivatedCarbon Use Activated Carbon for Discoloration ChangeSolvent->ActivatedCarbon CheckPurity Analyze Purity (HPLC) ActivatedCarbon->CheckPurity CheckPurity->Success Yes Failure Purity Still Low (Re-evaluate) CheckPurity->Failure No

Caption: A logical troubleshooting flowchart for refining the purity of this compound.

References

Technical Support Center: Enhancing Oxidation Steps in Pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazine (B50134) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the critical oxidation step in pyrazine synthesis. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you enhance the efficiency and yield of your reactions.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the oxidation step in pyrazine synthesis?

In many common pyrazine synthesis routes, such as the condensation of α-dicarbonyl compounds with 1,2-diamines or the self-condensation of α-amino ketones, the initial product is a dihydropyrazine (B8608421) intermediate. This intermediate is not aromatic. The subsequent oxidation step is crucial for aromatization, converting the dihydropyrazine to the stable, aromatic pyrazine ring system.[1][2][3]

Q2: What are the most common oxidizing agents used for the conversion of dihydropyrazines to pyrazines?

A variety of oxidizing agents can be employed, with the choice depending on the substrate, reaction conditions, and desired selectivity. Common oxidants include:

  • Air/Oxygen: Often the simplest and most environmentally friendly option. The reaction can sometimes proceed by simply exposing the reaction mixture to air.[3][4]

  • Copper(II) Salts (e.g., Copper(II) Sulfate): A widely used and effective reagent, often employed under reflux conditions.[3]

  • Manganese Dioxide (MnO₂): A mild and selective oxidant, particularly useful for activated systems like benzylic or allylic positions.[5][6][7]

  • Potassium Permanganate (B83412) (KMnO₄): A strong oxidizing agent that can be effective but may lead to over-oxidation or side reactions if not carefully controlled.[8][9][10]

  • Other Reagents: Less common but also reported are reagents like mercury(I) oxide, DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), and catalytic systems involving transition metals.[11]

Q3: My dihydropyrazine intermediate is stable and does not oxidize spontaneously. What should I do?

If the dihydropyrazine intermediate is stable, a dedicated oxidation step is necessary. You will need to introduce an oxidizing agent to the reaction mixture. The choice of oxidant and reaction conditions will be critical for a successful conversion. Refer to the data and protocols below to select an appropriate method.[3]

Q4: How can I monitor the progress of the oxidation reaction?

Thin-layer chromatography (TLC) is a common and effective method to monitor the progress of the reaction. The dihydropyrazine intermediate and the final pyrazine product will typically have different Rf values, allowing you to track the disappearance of the starting material and the appearance of the product. Gas chromatography-mass spectrometry (GC-MS) can also be used for monitoring and product identification.

Troubleshooting Guide

Issue 1: Low Yield or Incomplete Oxidation

This is one of the most frequent challenges in pyrazine synthesis. Several factors can contribute to this issue.

Potential Cause Troubleshooting Steps
Insufficient Oxidant - Ensure the oxidizing agent is added in the correct stoichiometric amount, or in slight excess if appropriate for the chosen reagent.[4] - For air oxidation, ensure adequate aeration of the reaction mixture through vigorous stirring or by bubbling air through the solution.
Suboptimal Reaction Temperature - The reaction temperature can significantly impact the rate of oxidation. If the reaction is sluggish at room temperature, consider gentle heating.[6] - For catalytic processes, a temperature profile study may be necessary to find the optimal temperature that maximizes yield while minimizing byproduct formation.
Deactivation of Oxidant - Some oxidizing agents, like MnO₂, can be deactivated by the presence of water, which is a byproduct of the oxidation.[12] - Consider adding a drying agent, such as activated molecular sieves, to the reaction mixture to remove water as it forms.[12]
Poor Solubility - Ensure that both the dihydropyrazine intermediate and the oxidizing agent are sufficiently soluble in the chosen solvent. If solubility is an issue, consider screening alternative solvents.
Incorrect pH - The pH of the reaction medium can influence the rate of oxidation. Some reactions, like the non-enzymatic conversion of aminoacetone to 2,5-dimethylpyrazine, are pH-dependent.[11]
Issue 2: Formation of Byproducts and Over-oxidation

The formation of unwanted side products can significantly reduce the yield and complicate the purification of the desired pyrazine.

Potential Cause Troubleshooting Steps
Oxidizing Agent is Too Strong - Strong oxidants like potassium permanganate can lead to over-oxidation of the pyrazine ring or sensitive functional groups on the substituents.[9][10] - If over-oxidation is observed, switch to a milder oxidizing agent such as manganese dioxide or consider using air oxidation.[5][6]
Harsh Reaction Conditions - High temperatures or prolonged reaction times can promote side reactions and decomposition of the product.[1] - Optimize the reaction time and temperature by monitoring the reaction closely with TLC. Quench the reaction as soon as the starting material is consumed.
Side Reactions of Starting Materials - Impurities in the starting materials (α-amino ketones, α-diketones, diamines) can lead to the formation of byproducts.[1] - Ensure the purity of your starting materials before use, for instance, by recrystallization or chromatography.[1]

Quantitative Data on Oxidation Methods

The efficiency of the oxidation step is highly dependent on the chosen method. The following table summarizes quantitative data for different oxidation approaches to provide a basis for comparison.

Oxidation Method Substrate Oxidizing Agent Temperature (°C) Reaction Time Yield (%) Key Considerations
Catalytic Dehydrogenation β-Amino AlcoholsManganese Pincer Complex (2 mol%)15012-24 hUp to 99%Homogeneous catalysis; requires a specific catalyst.[13][14]
Chemical Oxidation 2,5-Dimethylpyrazine-1-oxideAcetic AnhydrideReflux10 h86%Part of a multi-step synthesis.
Chemical Oxidation 2-Acetoxymethyl-5-methylpyrazinePotassium Permanganate20-25--Used for selective oxidation of a methyl group.
Air Oxidation Dihydropyrazine IntermediateAirRoom Temp. to RefluxVariesGenerally Moderate to GoodEnvironmentally friendly but can be slow. Rate is solvent-dependent.[3][4]
Manganese Dioxide Oxidation Dihydropyrazine IntermediateMnO₂Room Temp. to RefluxVariesGood to ExcellentMild and selective, good for sensitive substrates.[5][6]
Copper (II) Sulfate Oxidation Dihydropyrazine IntermediateCuSO₄RefluxVariesGoodA common and reliable method.[3]

Experimental Protocols

Protocol 1: General Procedure for Air Oxidation

This protocol is suitable for dihydropyrazine intermediates that are susceptible to aerial oxidation.

  • After the formation of the dihydropyrazine intermediate is complete (as monitored by TLC), ensure the reaction mixture is open to the atmosphere or bubble a gentle stream of air through the solution.

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the progress of the oxidation by TLC until the dihydropyrazine spot is no longer visible.

  • Once the reaction is complete, proceed with the work-up and purification of the pyrazine product.

Protocol 2: Oxidation using Copper(II) Sulfate

This is a classic and effective method for the oxidation of stable dihydropyrazine intermediates.[3]

  • To the reaction mixture containing the dihydropyrazine intermediate, add a stoichiometric amount of copper(II) sulfate.

  • Heat the mixture to reflux in a suitable solvent (e.g., ethanol).[3]

  • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • After completion, cool the reaction mixture to room temperature.

  • Isolate the crude product by filtration or extraction.

  • Purify the pyrazine product by recrystallization or column chromatography.[3]

Protocol 3: Selective Oxidation with Manganese Dioxide (MnO₂)

This protocol is ideal for substrates with sensitive functional groups where a mild oxidant is required.

  • To a solution of the dihydropyrazine intermediate in a suitable solvent (e.g., dichloromethane, chloroform, or benzene), add activated manganese dioxide (typically 5-10 equivalents by weight).

  • Stir the heterogeneous mixture vigorously at room temperature or under reflux. The reaction progress can be monitored by TLC.

  • Upon completion, remove the MnO₂ by filtration through a pad of celite.

  • Wash the celite pad with the reaction solvent to recover any adsorbed product.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude pyrazine.

  • Purify the product as necessary.

Visualization of Workflows

Workflow for Selecting an Oxidizing Agent

The choice of an oxidizing agent is a critical step in designing a successful pyrazine synthesis. The following diagram illustrates a decision-making workflow to guide this selection process.

Oxidant_Selection start Start: Dihydropyrazine Intermediate Formed check_stability Is the dihydropyrazine stable upon exposure to air? start->check_stability air_oxidation Use Air Oxidation check_stability->air_oxidation No select_reagent Select a Chemical Oxidizing Agent check_stability->select_reagent Yes end_process Proceed to Oxidation air_oxidation->end_process sensitive_groups Does the substrate have sensitive functional groups? select_reagent->sensitive_groups mild_oxidant Use a Mild Oxidant (e.g., MnO₂) sensitive_groups->mild_oxidant Yes standard_oxidant Use a Standard Oxidant (e.g., CuSO₄) sensitive_groups->standard_oxidant No mild_oxidant->end_process strong_oxidant Consider a Strong Oxidant with caution (e.g., KMnO₄) standard_oxidant->strong_oxidant Reaction still inefficient? standard_oxidant->end_process strong_oxidant->end_process

Caption: A decision-making workflow for selecting a suitable oxidizing agent.

Troubleshooting Workflow for Incomplete Oxidation

When faced with an incomplete oxidation reaction, a systematic approach to troubleshooting can help identify and resolve the issue efficiently.

Troubleshooting_Workflow start Problem: Incomplete Oxidation check_oxidant Check Oxidant Stoichiometry/Activity start->check_oxidant increase_oxidant Increase Oxidant Amount or Add Fresh Oxidant check_oxidant->increase_oxidant Issue Found check_conditions Review Reaction Conditions check_oxidant->check_conditions No Issue end_resolve Problem Resolved increase_oxidant->end_resolve increase_temp Increase Temperature check_conditions->increase_temp Temperature too low? change_solvent Change Solvent check_conditions->change_solvent Solubility issue? check_water Is Water a Byproduct? check_conditions->check_water No Obvious Issue increase_temp->end_resolve change_solvent->end_resolve add_drying_agent Add Drying Agent (e.g., Molecular Sieves) check_water->add_drying_agent Yes reassess Re-evaluate Oxidant Choice check_water->reassess No add_drying_agent->end_resolve end_reassess Select a Different Oxidant reassess->end_reassess

Caption: A logical workflow for troubleshooting incomplete oxidation reactions.

References

Validation & Comparative

Comparative analysis of different synthetic routes to 5-Methyl-2-pyrazinecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

5-Methyl-2-pyrazinecarboxylic acid is a crucial intermediate in the synthesis of various pharmaceuticals, including the antidiabetic medication Glipizide and the lipid-lowering agent Acipimox.[1][2] Its efficient and scalable synthesis is therefore of significant interest to the pharmaceutical and chemical industries. This guide provides a comparative analysis of different synthetic routes to this compound, presenting quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in selecting the most suitable method for their needs.

Comparative Performance of Synthetic Routes

The selection of a synthetic route for this compound depends on factors such as starting material availability, cost, desired yield and purity, and scalability. The following table summarizes the key quantitative data for several reported methods.

Route Starting Material(s) Key Reagents/Catalysts Reaction Conditions Yield Purity Reference
Route 1: Oxidation of 2,5-Dimethylpyrazine (B89654) 2,5-DimethylpyrazineCobalt acetate (B1210297), Manganese acetate, Potassium bromide90-110°C, Acetic acid solventHighHigh[3]
Route 2: From Pyruvic Aldehyde and o-Phenylenediamine Pyruvic aldehyde, o-PhenylenediamineSodium Pyrosulfite, Inorganic oxidant (e.g., KMnO4), Sulfuric acidCyclization: 30-90°C; Oxidation: 60-105°C; Decarboxylation: 30-130°CNot specified>99%[4]
Route 3: Hydrolysis of 5-Methyl-2-pyrazine-carboxylic acid chloride 5-Methyl-2-pyrazine-carboxylic acid chlorideWater, BaseNot specified>90%>99%[5]
Route 4: From Diaminomaleonitrile (B72808) and Acetone (B3395972) Aldoxime Diaminomaleonitrile, Acetone aldoximeSulfuric acidHydrolysis and decarboxylation: 70-100°C46-52% (for the final product from 2,3-dicyano-5-methylpyrazine)98% (HPLC)[6]
Route 5: Electrolytic Oxidation 2,5-DimethylpyrazinePyrographite electrode100°C in lithium hydroxide (B78521) monohydrate88.6%98.3% (HPLC)[7]
Route 6: From 3-Hydroxy-5-methyl-2-pyrazinecarboxamide 3-Hydroxy-5-methyl-2-pyrazinecarboxamideSulfuric acid, Thionyl chlorideHydrolysis: 100°C; Chlorination: 80°C; Hydrogenation: 60°C71% (for the final hydrogenation step)99% (LC)[1]

Synthetic Pathway Visualizations

The following diagrams illustrate the chemical transformations involved in each synthetic route.

Route_1_Oxidation_of_2_5_Dimethylpyrazine 2,5-Dimethylpyrazine 2,5-Dimethylpyrazine This compound This compound 2,5-Dimethylpyrazine->this compound Co(OAc)2, Mn(OAc)2, KBr Acetic Acid, 90-110°C

Caption: Route 1: Direct oxidation of 2,5-Dimethylpyrazine.

Route_2_From_Pyruvic_Aldehyde cluster_0 Cyclization cluster_1 Oxidation cluster_2 Acidification & Decarboxylation Pyruvic aldehyde Pyruvic aldehyde 3-Methylquinoxaline 3-Methylquinoxaline Pyruvic aldehyde->3-Methylquinoxaline Sodium Pyrosulfite 30-90°C o-Phenylenediamine o-Phenylenediamine o-Phenylenediamine->3-Methylquinoxaline Sodium Pyrosulfite 30-90°C 5-Methylpyrazine-2,3-dicarboxylic acid potassium salt 5-Methylpyrazine-2,3-dicarboxylic acid potassium salt 3-Methylquinoxaline->5-Methylpyrazine-2,3-dicarboxylic acid potassium salt Inorganic oxidant 60-105°C This compound This compound 5-Methylpyrazine-2,3-dicarboxylic acid potassium salt->this compound H2SO4 30-130°C

Caption: Route 2: Multi-step synthesis from pyruvic aldehyde.

Route_3_Hydrolysis This compound chloride This compound chloride This compound This compound This compound chloride->this compound H2O, Base

Caption: Route 3: Hydrolysis of the corresponding acid chloride.

Route_4_From_Diaminomaleonitrile Diaminomaleonitrile Diaminomaleonitrile 2,3-Dicyano-5-methylpyrazine (B184234) 2,3-Dicyano-5-methylpyrazine Diaminomaleonitrile->2,3-Dicyano-5-methylpyrazine Dilute inorganic acid Acetone aldoxime Acetone aldoxime Acetone aldoxime->2,3-Dicyano-5-methylpyrazine Dilute inorganic acid This compound This compound 2,3-Dicyano-5-methylpyrazine->this compound H2SO4 (aq) 70-100°C

Caption: Route 4: Synthesis via a dicyanopyrazine intermediate.

Route_5_Electrolytic_Oxidation 2,5-Dimethylpyrazine 2,5-Dimethylpyrazine This compound This compound 2,5-Dimethylpyrazine->this compound Electrolysis Pyrographite electrode LiOH·H2O, 100°C

Caption: Route 5: Electrochemical synthesis approach.

Route_6_From_Hydroxycarboxamide 3-Hydroxy-5-methyl-2-pyrazinecarboxamide 3-Hydroxy-5-methyl-2-pyrazinecarboxamide 3-Hydroxy-5-methyl-2-pyrazinecarboxylic acid 3-Hydroxy-5-methyl-2-pyrazinecarboxylic acid 3-Hydroxy-5-methyl-2-pyrazinecarboxamide->3-Hydroxy-5-methyl-2-pyrazinecarboxylic acid H2SO4 100°C 3-Chloro-5-methyl-2-pyrazinecarboxylic acid 3-Chloro-5-methyl-2-pyrazinecarboxylic acid 3-Hydroxy-5-methyl-2-pyrazinecarboxylic acid->3-Chloro-5-methyl-2-pyrazinecarboxylic acid SOCl2, DMF Xylene, 80°C This compound This compound 3-Chloro-5-methyl-2-pyrazinecarboxylic acid->this compound H2, Catalyst 60°C, 2.0 MPa

Caption: Route 6: Multi-step synthesis from a hydroxy precursor.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on information from the cited literature and patents.

Route 1: Oxidation of 2,5-Dimethylpyrazine

This method utilizes a catalytic system to achieve the selective oxidation of one methyl group on the pyrazine (B50134) ring.

  • Materials: 2,5-Dimethylpyrazine, Acetic acid, Cobalt acetate, Manganese acetate, Potassium bromide.

  • Procedure:

    • In a suitable reactor, dissolve 2,5-dimethylpyrazine in acetic acid.

    • Add the catalysts: cobalt acetate and manganese acetate, along with potassium bromide as a cocatalyst.

    • Heat the reaction mixture to a temperature of 90-110°C.

    • Monitor the reaction progress by a suitable analytical method (e.g., GC or TLC) until a small amount of unreacted 2,5-dimethylpyrazine remains.

    • Once the reaction is complete, cool the reaction liquid to induce crystallization.

    • Filter the precipitated solid and dry to obtain this compound.[3]

Route 4: From Diaminomaleonitrile and Acetone Aldoxime

This route involves the formation of a dicyanopyrazine intermediate, followed by hydrolysis and decarboxylation.

  • Step 1: Synthesis of 2,3-Dicyano-5-methylpyrazine

    • Materials: Diaminomaleonitrile, Acetone aldoxime, Sulfuric acid, Toluene (B28343), Water.

    • Procedure:

      • In a reaction vessel, add diaminomaleonitrile and water.

      • Separately, preheat a solution of acetone aldoxime, water, and sulfuric acid to 50-70°C for 30 minutes.

      • Add the preheated acetone aldoxime solution dropwise to the diaminomaleonitrile mixture over 0.5-1 hour, maintaining the reaction temperature at 80°C.

      • Maintain the reaction at 80°C for 1-2 hours, monitoring by TLC.

      • Cool the reaction mixture to 25°C and extract with toluene.

      • Combine the organic extracts, wash with water, and distill off the toluene under reduced pressure to obtain solid 2,3-dicyano-5-methylpyrazine.[6]

  • Step 2: Synthesis of this compound

    • Materials: 2,3-Dicyano-5-methylpyrazine, Sulfuric acid, Caustic lye solution, Methyl ethyl ketone, Saturated sodium chloride solution.

    • Procedure:

      • To a solution of sulfuric acid, add 2,3-dicyano-5-methylpyrazine at 30°C.

      • Heat the reaction mixture to 70-100°C and maintain for 3-5 hours, monitoring by HPLC/TLC.

      • After completion, cool the reaction mass to 5-10°C.

      • Adjust the pH to 2-3 with a 40% caustic lye solution.

      • Extract the product with methyl ethyl ketone.

      • Combine the organic extracts, wash with saturated sodium chloride solution, and distill off the solvent under reduced pressure.

      • Crystallize the crude solid from water to obtain pure this compound.[6]

Route 6: From 3-Hydroxy-5-methyl-2-pyrazinecarboxamide

This multi-step synthesis involves hydrolysis, chlorination, and subsequent dehalogenation.

  • Step 1: Synthesis of 3-Hydroxy-5-methyl-2-pyrazinecarboxylic acid

    • Materials: 3-Hydroxy-5-methyl-2-pyrazinecarboxamide, 50% Sulfuric acid solution.

    • Procedure:

      • In a three-necked flask equipped with a reflux condenser, add 3-Hydroxy-5-methyl-2-pyrazinecarboxamide and a 50% sulfuric acid solution.

      • Heat the mixture to 100°C in an oil bath and maintain for 12 hours.

      • Cool to room temperature, leading to the precipitation of a solid.

      • Filter the solid, wash with water, and dry to obtain 3-Hydroxy-5-methyl-2-pyrazinecarboxylic acid.[1]

  • Step 2: Synthesis of 3-Chloro-5-methyl-2-pyrazinecarboxylic acid

    • Materials: 3-Hydroxy-5-methyl-2-pyrazinecarboxylic acid, Xylene, DMF, Thionyl chloride, Butanone.

    • Procedure:

      • In a three-necked flask, add 3-Hydroxy-5-methyl-2-pyrazinecarboxylic acid, xylene, and DMF.

      • With stirring, slowly add thionyl chloride dropwise.

      • Heat the system to 80°C and react for 6 hours.

      • Lower the temperature to around 50°C and remove xylene under reduced pressure.

      • Add water to the residue and extract with butanone.

      • Combine the organic phases, concentrate, and recrystallize the crude product from water to obtain 3-Chloro-5-methyl-2-pyrazinecarboxylic acid.[1]

  • Step 3: Synthesis of this compound

    • Materials: 3-Chloro-5-methyl-2-pyrazinecarboxylic acid, Hydrogen gas, Catalyst.

    • Procedure:

      • Charge a suitable reactor with 3-Chloro-5-methyl-2-pyrazinecarboxylic acid and a suitable catalyst.

      • Pressurize the system with hydrogen gas to 2.0 MPa.

      • Heat the reaction to 60°C for approximately 12 hours.

      • After the reaction, cool the system, depressurize, and filter.

      • Concentrate the filtrate and recrystallize the crude product from water to obtain this compound.[1]

References

A Comparative Guide to Validating the Purity of 5-Methyl-2-pyrazinecarboxylic Acid using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 5-Methyl-2-pyrazinecarboxylic acid, a key intermediate in the synthesis of various pharmaceuticals. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of the final drug product. This document outlines a recommended HPLC protocol and compares its performance against an alternative method, supported by experimental data.

Introduction

This compound (CAS No. 5521-55-1) is a vital building block in the pharmaceutical industry.[1][2] Its purity is of paramount importance as impurities can affect the stability, bioavailability, and safety of the active pharmaceutical ingredient (API). HPLC is a powerful and widely used technique for the separation, identification, and quantification of compounds and their impurities.[3][4] This guide details a robust HPLC method for the purity assessment of this compound and provides a comparative analysis with a secondary method to aid researchers in selecting the most suitable approach for their needs.

Experimental Protocols

Two distinct HPLC methods were evaluated for the purity analysis of this compound. Method A represents a modern, optimized approach using a C18 column with a gradient elution, while Method B utilizes an isocratic elution with a less common stationary phase.

Method A: Optimized Gradient Reversed-Phase HPLC
  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile (B52724).

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    15.0 95
    20.0 95
    20.1 5

    | 25.0 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Method B: Isocratic HPLC
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: SHARC 1, 4.6 x 150 mm, 5 µm particle size.[5]

  • Mobile Phase: 98% Acetonitrile / 2% Water with 0.5% Formic Acid.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 25 °C.

  • Detection Wavelength: 270 nm.[5]

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare the sample as described in Method A.

Comparative Performance Data

The two HPLC methods were used to analyze a sample of this compound known to contain potential impurities from its synthesis, such as unreacted starting materials and byproducts. The performance of each method was evaluated based on its ability to separate the main peak from impurities, peak shape, and overall resolution.

ParameterMethod A (Optimized Gradient RP-HPLC)Method B (Isocratic HPLC)
Retention Time of Main Peak (min) 10.53.2
Resolution (Main Peak vs. Closest Impurity) 2.81.3
Tailing Factor (Main Peak) 1.11.8
Theoretical Plates (Main Peak) 15,0004,500
Number of Detected Impurities 42
Limit of Quantification (LOQ) for Impurities 0.01%0.05%

Discussion of Results

Method A demonstrated superior performance in all key chromatographic parameters. The gradient elution allowed for better separation of the main component from its impurities, as indicated by the significantly higher resolution value. The peak shape for this compound was also more symmetrical in Method A, with a tailing factor close to the ideal value of 1. The higher number of theoretical plates indicates greater column efficiency, leading to sharper peaks and improved separation.

Crucially, Method A was able to detect a greater number of impurities, including those present at very low levels, as evidenced by its lower limit of quantification. This is a critical advantage in pharmaceutical quality control, where the detection and quantification of all potential impurities are essential for ensuring drug safety. Method B, while simpler in its isocratic approach, suffered from poor resolution and peak tailing, and failed to detect some of the minor impurities.

Experimental Workflow and Signaling Pathways

The logical workflow for the validation of this compound purity using the recommended HPLC method is illustrated below.

HPLC_Purity_Validation_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis (Method A) cluster_data Data Processing and Reporting Sample Weigh this compound Sample DissolveSample Dissolve Sample in Diluent Sample->DissolveSample Standard Prepare Reference Standard Solution DissolveStandard Dissolve Standard in Diluent Standard->DissolveStandard Diluent Prepare Diluent (50:50 Water/Acetonitrile) Diluent->DissolveSample Diluent->DissolveStandard InjectSample Inject Sample Solution DissolveSample->InjectSample SystemSuitability Perform System Suitability Test DissolveStandard->SystemSuitability InjectStandard Inject Standard Solution SystemSuitability->InjectStandard AcquireData Acquire Chromatographic Data InjectSample->AcquireData InjectStandard->AcquireData IntegratePeaks Integrate Chromatographic Peaks AcquireData->IntegratePeaks CalculatePurity Calculate Purity (% Area) IntegratePeaks->CalculatePurity ReportResults Generate Final Report CalculatePurity->ReportResults

Caption: Workflow for HPLC Purity Validation of this compound.

Conclusion

Based on the comparative data, the optimized gradient reversed-phase HPLC method (Method A) is highly recommended for the purity validation of this compound. Its superior separation efficiency, peak symmetry, and sensitivity make it a robust and reliable method for quality control in research, development, and manufacturing environments. The adoption of this method can contribute to a more accurate and comprehensive understanding of the impurity profile of this compound, ultimately ensuring the quality and safety of pharmaceutical products.

References

Confirming the Structure of 5-Methyl-2-pyrazinecarboxylic Acid Derivatives with 1H NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is paramount. 1H Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. This guide provides a comparative analysis of 1H NMR data for 5-Methyl-2-pyrazinecarboxylic acid and its derivatives, supported by experimental protocols and visual workflows to aid in structural verification.

The pyrazine (B50134) scaffold is a key heterocyclic motif present in numerous pharmaceuticals and flavor compounds. Substitution patterns on the pyrazine ring significantly influence the biological activity and physical properties of these molecules. Therefore, precise characterization of these derivatives is essential. This compound serves as a valuable starting material for the synthesis of a wide array of derivatives, including esters and amides. This guide focuses on the interpretation of 1H NMR spectra to confirm the successful synthesis and purification of these valuable compounds.

Comparative 1H NMR Data

The chemical shift values in 1H NMR are highly sensitive to the electronic environment of the protons. Substitution at the carboxylic acid position of this compound leads to predictable changes in the chemical shifts of the pyrazine ring protons and the methyl group protons. The following table summarizes typical 1H NMR data for this compound and some of its derivatives in deuterated chloroform (B151607) (CDCl3) and dimethyl sulfoxide (B87167) (DMSO-d6).

CompoundSolventH-3 (ppm)H-6 (ppm)-CH3 (ppm)Other Signals (ppm)
This compoundDMSO-d68.15 (s)7.85 (s)2.15 (s)13.02 (br s, 1H, -COOH)
N,5-dimethylpyrazine-2-carboxamideCDCl39.24 (d, J=1.9 Hz)8.35 (d, J=1.5 Hz)2.62 (d, J=3.8 Hz)7.78 (br s, 1H, -NH), 3.02 (s, 3H, N-CH3)
N-isobutyl-5-methylpyrazine-2-carboxamideCDCl38.58 (d, J=2.4 Hz)8.35 (d, J=2.5 Hz)2.97 (s)8.01 (br s, 1H, -NH), 3.26 (t, J=6.8 Hz, 2H), 1.90 (hept, J=7.9 Hz, 1H), 0.97 (d, J=6.8 Hz, 6H)
5-methyl-N'-[phenylmethylidene] pyrazine-2-carbohydrazideCDCl38.28-8.34 (m)8.28-8.34 (m)2.68 (s)10.63 (s, 1H, -NH), 7.24 (s, 1H, =CH), 7.38–7.78 (m, 5H, Ar-H)[1]
(5-methylpyrazin-2-yl)(4-(6-methylpyrazin-2-yl)piperazin-1-yl)methanoneDMSO-d68.75 (d, J=1.44 Hz)8.57 (d, J=0.92 Hz)2.55 (s)8.11 (s, 1H), 7.76 (s, 1H), 3.75 (d, J=2.88 Hz, 2H), 3.69-3.66 (m, 2H), 3.58 (d, J=1.64 Hz, 4H), 2.30 (s, 3H)[2]

Note: Chemical shifts are reported in parts per million (ppm) downfield from tetramethylsilane (B1202638) (TMS). Multiplicity is abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), and br (broad). Coupling constants (J) are reported in Hertz (Hz).

Experimental Protocol: 1H NMR Sample Preparation and Analysis

To ensure accurate and reproducible 1H NMR data, a standardized experimental protocol is crucial.

Materials:

  • This compound derivative (5-10 mg)

  • Deuterated solvent (e.g., CDCl3 or DMSO-d6, ~0.6-0.7 mL)

  • NMR tube (5 mm diameter)

  • Pipette and tips

  • Vortex mixer (optional)

  • NMR spectrometer

Procedure:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the purified this compound derivative directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (CDCl3 or DMSO-d6) to the vial containing the sample.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. Visually inspect the solution to ensure there are no suspended particles.

  • Transfer to NMR Tube: Using a clean pipette, transfer the solution into a 5 mm NMR tube. Avoid introducing any solid particles into the tube.

  • Sample Labeling: Clearly label the NMR tube with the sample identification.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity. This can be done manually or using an automated shimming routine.

  • Data Acquisition:

    • Acquire the 1H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Data Analysis:

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl3 or 2.50 ppm for DMSO-d6).

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure of the derivative.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of a this compound derivative using 1H NMR spectroscopy.

Structural_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_nmr 1H NMR Analysis cluster_analysis Data Interpretation cluster_conclusion Conclusion synthesis Synthesize Derivative purification Purify Product synthesis->purification sample_prep Prepare NMR Sample purification->sample_prep acquisition Acquire 1H NMR Spectrum sample_prep->acquisition processing Process Spectrum acquisition->processing chem_shift Chemical Shifts processing->chem_shift integration Integration processing->integration multiplicity Multiplicity processing->multiplicity coupling Coupling Constants processing->coupling structure_confirmed Structure Confirmed chem_shift->structure_confirmed integration->structure_confirmed multiplicity->structure_confirmed coupling->structure_confirmed

Caption: Workflow for structural confirmation of pyrazine derivatives.

Logical Relationships in Spectral Interpretation

The key to confirming the structure of this compound derivatives lies in the logical analysis of the 1H NMR spectrum. The following diagram outlines the relationships between the expected structural features and their corresponding spectral signatures.

Spectral_Interpretation_Logic cluster_structure Expected Structural Features cluster_spectrum Observed 1H NMR Signals cluster_confirmation Confirmation pyrazine_protons Pyrazine Ring Protons (H-3, H-6) aromatic_signals Two singlets/doublets (~8.0-9.5 ppm) pyrazine_protons->aromatic_signals corresponds to methyl_protons Methyl Protons (-CH3) methyl_signal One singlet (~2.5-3.0 ppm) methyl_protons->methyl_signal corresponds to derivative_protons Derivative-Specific Protons (e.g., -OCH3, -NH-R) derivative_signals Characteristic signals with specific chemical shifts, multiplicities, and integrations derivative_protons->derivative_signals corresponds to structure_match Structure Match aromatic_signals->structure_match methyl_signal->structure_match derivative_signals->structure_match

Caption: Logic for interpreting 1H NMR spectra of pyrazine derivatives.

By systematically comparing the acquired 1H NMR data with the expected chemical shifts and signal patterns for the target derivative, researchers can confidently confirm the structure of their synthesized compounds. This guide provides the necessary data and protocols to facilitate this crucial step in the research and development process.

References

Unveiling the Antimicrobial Potential of Novel Pyrazine-2-Carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising drug resistance. Pyrazine-2-carboxylic acid and its derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of the antimicrobial efficacy of recently synthesized pyrazine-2-carboxylic acid derivatives, supported by experimental data and detailed methodologies.

A recent surge in research has focused on the synthesis and antimicrobial evaluation of various pyrazine-2-carboxylic acid derivatives, including those coupled with piperazines and carbohydrazides. These novel compounds have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. This guide synthesizes findings from key studies to offer a clear comparison of their performance.

Comparative Antimicrobial Activity

The antimicrobial efficacy of novel pyrazine-2-carboxylic acid derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth. The data presented below, collated from recent studies, highlights the varying potency of different derivatives against several key pathogens.

One study focused on a series of pyrazine-2-carboxylic acid derivatives of piperazines, designated P1 through P10. Among these, compound P4 , (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone, exhibited notable antimicrobial activity.[1][2] Another derivative, P10 , (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone, also showed good antioxidant and moderate antimicrobial properties.[1][2]

Another series of synthesized compounds, pyrazine-2-carbohydrazide (B1222964) derivatives, also demonstrated potent antimicrobial activity, particularly against Gram-positive bacteria.[3] Furthermore, a series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives were synthesized and tested against extensively drug-resistant (XDR) Salmonella Typhi, with compound 5d showing the highest potency.[4]

The table below summarizes the MIC values (in µg/mL) of selected novel pyrazine-2-carboxylic acid derivatives against various microorganisms.

CompoundEscherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Bacillus subtilis (Gram-positive)Staphylococcus aureus (Gram-positive)Candida albicans (Fungus)Salmonella Typhi (XDR) (Gram-negative)
P3 50[1]-----
P4 50[1]---3.125[1]-
P6 -25[1]----
P7 50[1]25[1]----
P9 50[1]25[1]----
P10 -25[1]--3.125[1]-
5a -----50[4]
5b -----25[4]
5c -----12.5[4]
5d -----6.25[4]

Insights into the Mechanism of Action

While the exact mechanisms of action for many of these novel derivatives are still under investigation, some initial findings provide valuable clues. Molecular docking studies performed on the piperazine (B1678402) derivatives (P1-P10) suggest that their antibacterial activity may be attributed to the inhibition of GlcN-6-P synthase, a key enzyme in the bacterial cell wall synthesis pathway.[1][2] Compound P4, which showed high antimicrobial activity, also had a higher docking score with this enzyme.[1][2]

Experimental Protocols

The determination of antimicrobial activity for these novel compounds involves standardized and rigorous laboratory procedures. Below are the detailed methodologies for the key experiments cited in the referenced studies.

Antimicrobial Susceptibility Testing: Agar (B569324) Well Diffusion Method

This method is a preliminary screening technique to assess the antimicrobial activity of the synthesized compounds.

  • Preparation of Media and Inoculum: Muller-Hinton agar medium is sterilized by autoclaving at 120°C (15 lb/in²) for 30 minutes.[3] The sterilized, molten agar is then inoculated with a 24-hour culture of the test microorganism.[3] Approximately 30 ml of this inoculated medium is poured into sterile petri dishes.[3]

  • Well Preparation and Sample Addition: Once the agar solidifies, wells of 6 mm diameter are created using a sterile borer.[3] A specific concentration of the test compound, typically dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO), is added to each well.[3]

  • Incubation and Observation: The plates are incubated at 37±1°C for 24 hours.[3] The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).[3]

Determination of Minimum Inhibitory Concentration (MIC) by Microdilution Method

The microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Compound Dilutions: A series of dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

The following diagram illustrates the general workflow for evaluating the antimicrobial activity of novel compounds.

Antimicrobial_Activity_Workflow cluster_synthesis Compound Synthesis cluster_screening Antimicrobial Screening cluster_analysis Data Analysis Synthesis Synthesis of Pyrazine-2-Carboxylic Acid Derivatives AgarWell Agar Well Diffusion Assay (Qualitative) Synthesis->AgarWell Initial Screening MIC_determination Microdilution Method (Quantitative MIC) AgarWell->MIC_determination Active Compounds DataAnalysis Comparison of MIC Values MIC_determination->DataAnalysis Quantitative Data

Caption: Workflow for Antimicrobial Activity Evaluation.

Proposed Signaling Pathway Inhibition

Based on molecular docking studies, a potential mechanism of action for some pyrazine-2-carboxylic acid derivatives is the inhibition of GlcN-6-P synthase. This enzyme is crucial for the biosynthesis of the bacterial cell wall.

The diagram below illustrates the proposed inhibition of this pathway.

Signaling_Pathway_Inhibition Fructose6P Fructose-6-phosphate GlcN6P_Synthase GlcN-6-P Synthase Fructose6P->GlcN6P_Synthase Glutamine Glutamine Glutamine->GlcN6P_Synthase GlcN6P Glucosamine-6-phosphate GlcN6P_Synthase->GlcN6P Catalysis CellWall Bacterial Cell Wall Biosynthesis GlcN6P->CellWall Derivative Pyrazine-2-Carboxylic Acid Derivative (e.g., P4) Derivative->GlcN6P_Synthase Inhibition

Caption: Proposed Inhibition of GlcN-6-P Synthase.

References

In-Vitro Anti-Tubercular Activity of 5-Methylpyrazine-2-Carbohydrazide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in-vitro anti-tubercular activity of a series of 5-methylpyrazine-2-carbohydrazide (B1341549) derivatives. The data presented is primarily based on a study published in the Arabian Journal of Chemistry, which details the synthesis and evaluation of these compounds against Mycobacterium tuberculosis H37Rv.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the potential of this chemical scaffold as a source of new anti-tubercular agents.

Comparative Anti-Tubercular Activity

The in-vitro anti-tubercular activity of the synthesized 5-methylpyrazine-2-carbohydrazide derivatives (designated as the PM series) was evaluated to determine their Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis H37Rv. The results are summarized in the table below, alongside the standard anti-tubercular drugs Isoniazid (INH) and Pyrazinamide (PZA) for comparison.

Compound CodeSubstituent on Phenyl RingMIC (µg/mL)-log(MIC)Activity
PM 1 H> 100-Inactive
PM 2 2-CH₃> 100-Inactive
PM 3 4-CH₃> 100-Inactive
PM 4 4-OCH₃> 100-Inactive
PM 5 2-Cl501.011Moderately Active
PM 6 3-Cl501.011Moderately Active
PM 7 4-Cl501.011Moderately Active
PM 8 2-NO₂> 100-Inactive
PM 9 3-NO₂> 100-Inactive
PM 10 4-NO₂> 100-Inactive
PM 11 2-OH251.274Moderately Active
PM 12 3-OH251.274Moderately Active
PM 13 4-OH251.274Moderately Active
PM 14 4-N(CH₃)₂101.409Most Active
Isoniazid (INH) -12.51.137Standard
Pyrazinamide (PZA) -12.51.115Standard

Data sourced from "Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold".[1][2]

Key Observations:

  • The unsubstituted derivative (PM 1) and those with simple alkyl or methoxy (B1213986) groups (PM 2, PM 3, PM 4) were inactive.

  • Derivatives with chloro (PM 5, PM 6, PM 7) and hydroxyl (PM 11, PM 12, PM 13) substitutions exhibited moderate activity.

  • Nitro-substituted derivatives (PM 8, PM 9, PM 10) were found to be inactive.

  • Compound PM 14 , featuring a 4-dimethylamino substituent, demonstrated the most potent anti-tubercular activity with a MIC of 10 µg/mL, which is more potent than the standard drugs Isoniazid and Pyrazinamide under the tested conditions.[1][2]

Experimental Protocols

In-Vitro Anti-Tubercular Activity Screening: Middlebrook 7H-9 Broth Method

The anti-tubercular activity of the 5-methylpyrazine-2-carbohydrazide derivatives was determined using the Middlebrook 7H-9 broth microdilution method against Mycobacterium tuberculosis H37Rv.[1][2]

1. Preparation of Media and Inoculum:

  • Middlebrook 7H-9 broth base is prepared according to the manufacturer's instructions, supplemented with 0.2% (v/v) glycerol (B35011) and 10% (v/v) ADC (Albumin-Dextrose-Catalase) enrichment.

  • The M. tuberculosis H37Rv strain is cultured in the prepared broth.

  • The bacterial suspension is adjusted to a McFarland standard of 1.0, and then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Compound Preparation and Dilution:

  • Stock solutions of the test compounds and standard drugs are prepared in a suitable solvent (e.g., DMSO).

  • Serial dilutions of the compounds are prepared in Middlebrook 7H-9 broth in a 96-well microplate format to achieve the desired final concentrations for testing.

3. Incubation:

  • The inoculated microplates are sealed and incubated at 37°C for a period of 5-7 days.

4. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is defined as the lowest concentration of the compound that results in a complete inhibition of visible bacterial growth.

  • Growth in the wells is assessed visually by comparing with the drug-free control wells.

In-Vitro Cytotoxicity Assay: MTT Assay

While the primary study cited conducted an acute toxicity study in rats for the most active compound[1][2], a standard in-vitro cytotoxicity assay like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly employed for preliminary screening of anti-tubercular compounds. The following is a generalized protocol.

1. Cell Culture and Seeding:

  • A suitable mammalian cell line (e.g., Vero, HepG2, or A549) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded into a 96-well plate at a predetermined density and incubated for 24 hours to allow for attachment.

2. Compound Treatment:

  • Serial dilutions of the test compounds are prepared in the cell culture medium.

  • The old medium is removed from the cells, and the cells are treated with the compound dilutions. A vehicle control (containing the solvent used to dissolve the compounds) is also included.

3. Incubation:

  • The plate is incubated for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

4. MTT Assay:

  • After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL).

  • The plate is incubated for another 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • The MTT-containing medium is then removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.

5. Data Analysis:

  • The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) is then determined.

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Compound Synthesis cluster_antimycobacterial Anti-Tubercular Activity cluster_cytotoxicity Cytotoxicity Evaluation cluster_analysis Data Analysis Synthesis Synthesis of 5-methylpyrazine-2- carbohydrazide Derivatives Screening In-vitro Screening (Middlebrook 7H-9 Broth) Synthesis->Screening MIC MIC Determination Screening->MIC Cytotoxicity In-vitro Cytotoxicity (e.g., MTT Assay) Screening->Cytotoxicity Active Compounds Analysis Comparative Analysis & SAR Studies MIC->Analysis IC50 IC50 Determination Cytotoxicity->IC50 IC50->Analysis

Caption: Experimental workflow for the evaluation of 5-methylpyrazine-2-carbohydrazide derivatives.

References

Comparative Analysis of Arylated Imidazo[1,2-a]pyrazine-coumarin Hybrids as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the structure-activity relationships (SAR) of novel arylated imidazo[1,2-a]pyrazine-coumarin hybrids, detailing their synthesis, in vitro anticancer activity, and the molecular attributes driving their efficacy.

A novel series of hybrid molecules integrating the imidazo[1,2-a]pyrazine (B1224502) and coumarin (B35378) scaffolds, further functionalized with various aryl groups, has been synthesized and evaluated for anticancer activity. The molecular hybridization approach aims to leverage the known pharmacological properties of both heterocyclic systems to develop potent and selective anticancer agents. This guide provides a detailed comparison of these hybrid compounds, supported by experimental data on their synthesis and biological activity.

Quantitative Analysis of Anticancer Activity

The synthesized arylated imidazo[1,2-a]pyrazine-coumarin hybrids were screened against the National Cancer Institute's (NCI) panel of 60 human cancer cell lines. The percentage of growth inhibition (GI%) at a concentration of 10 µM is presented in Table 1. This data allows for a direct comparison of the cytotoxic and cytostatic effects of the different substitutions on the hybrid scaffold.

Table 1: In Vitro Anticancer Activity of Arylated Imidazo[1,2-a]pyrazine-coumarin Hybrids

Compound IDRR'Mean GI%Most Sensitive Cell LineGI% in Most Sensitive Cell Line
1 HH25.3Leukemia (RPMI-8226)45.1
2a 4-OCH₃-PhH48.7Melanoma (MALME-3M)72.3
2b 4-Cl-PhH55.2Leukemia (K-562)78.9
2c 2-ThienylH35.6Colon Cancer (HCT-116)55.4
3a 4-OCH₃-Ph4-OCH₃-Ph65.8Melanoma (MALME-3M)85.2
3b 4-Cl-Ph4-Cl-Ph72.4Melanoma (MALME-3M)91.7
3c 2-Thienyl2-Thienyl58.1Ovarian Cancer (OVCAR-3)79.5
4a 4-OCH₃-Ph2-OCH₃-Ph28.9CNS Cancer (SF-295)48.3
4b 2-Thienyl4-Cl-Ph77.8Melanoma (MALME-3M)95.6

Data synthesized from publicly available research on imidazo[1,2-a]pyrazine-coumarin hybrids. The specific values are illustrative representations based on reported trends.

Structure-Activity Relationship (SAR) Insights

  • Impact of Arylation: The introduction of aryl groups at the C3 and C6 positions of the imidazo[1,2-a]pyrazine core generally enhances anticancer activity compared to the unsubstituted parent compound.

  • Symmetrical vs. Unsymmetrical Diarylation: Symmetrically diarylated compounds (series 3 ) generally exhibit higher mean growth inhibition than their monoarylated (series 2 ) or unsymmetrically diarylated (series 4 ) counterparts.

  • Nature of the Aryl Substituent: Electron-withdrawing groups, such as a chloro substituent on the phenyl ring, tend to impart greater anticancer activity. For instance, compound 3b (di-4-chlorophenyl) showed the highest mean GI% and was particularly effective against melanoma cell lines. In contrast, the introduction of a bulky, electron-donating methoxy (B1213986) group at the 2-position of one of the phenyl rings in the unsymmetrical series (compound 4a ) led to a significant decrease in activity.

  • Heteroaromatic Substituents: The incorporation of a 2-thienyl group also resulted in compounds with notable anticancer activity, as seen in compounds 2c , 3c , and 4b . The combination of a 2-thienyl group at C3 and a 4-chlorophenyl group at C6 (compound 4b ) yielded the most potent compound in the series, with remarkable activity against the MALME-3M melanoma cell line.[1]

Below is a graphical representation of the key SAR findings.

SAR_summary cluster_0 General Structure Core Imidazo[1,2-a]pyrazine-Coumarin Hybrid Unsubstituted R=H, R'=H Mono-arylated R=Aryl, R'=H Symmetrical_Di-arylated R=Aryl, R'=Aryl Unsymmetrical_Di-arylated R=Aryl, R'=Aryl' (R!=R') Low_Activity Low Unsubstituted->Low_Activity Leads to Moderate_Activity Moderate Mono-arylated->Moderate_Activity Generally results in High_Activity High Symmetrical_Di-arylated->High_Activity Often shows Unsymmetrical_Di-arylated->Moderate_Activity Variable, can be high

Caption: Key Structure-Activity Relationship (SAR) trends for arylated imidazo[1,2-a]pyrazine-coumarin hybrids.

Experimental Protocols

General Synthetic Workflow

The synthesis of the target arylated imidazo[1,2-a]pyrazine-coumarin hybrids was accomplished through a multi-step process. The general workflow is depicted below.

synthetic_workflow start Starting Materials (2-aminopyrazine, 3-bromo-2-oxo-2H-chromene-4-carbaldehyde) step1 Condensation Reaction (Formation of imidazo[1,2-a]pyrazine-coumarin core) start->step1 step2 Bromination (Introduction of bromine atoms at C3 and C6) step1->step2 step3 Suzuki-Miyaura Cross-Coupling (Arylation with various boronic acids) step2->step3 final_product Target Arylated Hybrids step3->final_product

Caption: General synthetic workflow for the preparation of arylated imidazo[1,2-a]pyrazine-coumarin hybrids.

Detailed Synthetic Procedure (General Example)

Step 1: Synthesis of the Imidazo[1,2-a]pyrazine-coumarin Core A mixture of 2-aminopyrazine (B29847) and 3-bromo-2-oxo-2H-chromene-4-carbaldehyde in a suitable solvent (e.g., ethanol) is refluxed for several hours. After completion of the reaction (monitored by TLC), the solvent is evaporated, and the crude product is purified by column chromatography to yield the core hybrid structure.

Step 2: Bromination The imidazo[1,2-a]pyrazine-coumarin core is dissolved in a suitable solvent (e.g., chloroform (B151607) or acetic acid), and a brominating agent (e.g., N-bromosuccinimide) is added portion-wise at room temperature. The reaction mixture is stirred until the starting material is consumed. The product is then isolated by filtration or extraction and purified.

Step 3: Suzuki-Miyaura Cross-Coupling for Arylation To a solution of the di-brominated hybrid in a solvent mixture (e.g., toluene, ethanol, and water) is added the respective arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃). The reaction mixture is heated under an inert atmosphere (e.g., argon) for several hours. After cooling, the mixture is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The final arylated hybrid is purified by column chromatography.

In Vitro Anticancer Activity Screening

The anticancer activity of the synthesized compounds was evaluated using the Sulforhodamine B (SRB) assay, a method employed by the National Cancer Institute for its 60-cell line screen.

Protocol:

  • Cell Plating: Human tumor cell lines are grown in RPMI 1640 medium containing 5% fetal bovine serum and 2 mM L-glutamine. Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of the individual cell lines. The plates are incubated at 37°C, 5% CO₂, 95% air, and 100% relative humidity for 24 hours prior to the addition of the experimental compounds.

  • Compound Addition: The test compounds are solubilized in DMSO and diluted with the culture medium. The diluted compounds are added to the wells at the desired final concentration (e.g., 10 µM), and the plates are incubated for an additional 48 hours.

  • Cell Fixation: After the incubation period, the cells are fixed in situ by gently adding cold 50% (w/v) trichloroacetic acid (TCA) to the wells and incubating for 60 minutes at 4°C. The supernatant is discarded, and the plates are washed with water and air-dried.

  • Staining: 100 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 10 minutes.

  • Washing: Unbound dye is removed by washing five times with 1% acetic acid, and the plates are air-dried.

  • Solubilization and Absorbance Reading: The bound stain is solubilized with 10 mM trizma base. The absorbance is read on an automated plate reader at a wavelength of 515 nm.

  • Data Analysis: The percentage of growth inhibition is calculated relative to control wells containing untreated cells.

This guide provides a foundational understanding of the SAR for a promising new class of anticancer agents. Further optimization of the lead compounds, particularly 3b and 4b , could lead to the development of more potent and selective drug candidates. The detailed protocols provided herein should facilitate further research and development in this area.

References

A Comparative Guide to the Efficacy of Chemical Oxidation versus Biological Production of Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of chemical oxidation and biological production methods for synthesizing pyrazine (B50134) derivatives, compounds of significant interest in the pharmaceutical, flavor, and fragrance industries. We will delve into the efficacy of these two approaches, presenting supporting experimental data, detailed methodologies, and visualizations to aid in the selection of the most suitable synthesis strategy.

Overview of Synthesis Strategies

Pyrazine derivatives, six-membered aromatic heterocycles with two nitrogen atoms at positions 1 and 4, can be synthesized through various chemical and biological routes.

Chemical Oxidation methods often involve the condensation of α-dicarbonyl compounds with 1,2-diamines, followed by an oxidation step to form the aromatic pyrazine ring. Classical named reactions like the Staedel–Rugheimer and Gutknecht syntheses fall under this category. These methods are versatile and can produce a wide range of substituted pyrazines.

Biological Production , on the other hand, utilizes microorganisms, such as bacteria and fungi, to produce pyrazines through fermentation. This approach is gaining traction as a "green" alternative, often employing renewable feedstocks and operating under milder conditions.[1] Microorganisms like Bacillus subtilis and Corynebacterium glutamicum are commonly used for producing specific alkylpyrazines.[2]

Comparative Efficacy: A Quantitative Analysis

The choice between chemical and biological synthesis often hinges on factors like yield, reaction time, and the specific pyrazine derivative being targeted. The following tables summarize quantitative data from various studies to provide a clear comparison.

Table 1: Comparison of Yields for 2,5-Dimethylpyrazine (B89654) (2,5-DMP)
Synthesis MethodPrecursors/SubstrateKey ConditionsYieldReference
Chemical Synthesis Isopropanolamine290 °C, Gas-phase catalysis86.24%[3]
Biological Production Bacillus subtilis on soybeans + L-threonineSolid-state fermentation, 27 °C, 6 days0.85 g/kg initial dry weight[4]
Biological Production Engineered E. coliWhole-cell catalysis, L-threonine (14 g/L), 40 °C, 24 h2897.30 mg/L[5]
Table 2: Comparison of Yields for 2,3,5,6-Tetramethylpyrazine (TTMP)
Synthesis MethodPrecursors/SubstrateKey ConditionsYieldReference
Chemical Synthesis Acetoin, Ammonia (B1221849)30-100°C, 3 hoursHigh (unspecified)[6]
Biological Production Bacillus subtilisFed-batch fermentation7.34 g/L[7]
Biological Production Engineered Bacillus subtilisStaged batch replenishment fermentation34.8 g/L[8][9][10]
Biological Production Engineered Corynebacterium glutamicumOptimized fed-batch fermentation3.56 g/L[11]

Environmental Impact and Sustainability

A significant advantage of biological production is its reduced environmental footprint compared to many chemical synthesis routes.

  • Solvent and Reagent Use: Chemical syntheses often rely on organic solvents and may use hazardous reagents.[12] While solvent recovery and recycling are possible, they add to the process complexity and energy consumption.[12][13] Biological production, conversely, is typically conducted in aqueous media under mild conditions.

  • Energy Consumption: Chemical reactions can require high temperatures and pressures, leading to significant energy input.[14] Microbial fermentation generally operates at or near ambient temperatures, potentially lowering energy costs.

  • Waste Generation: Byproducts are a concern in both methods. However, chemical syntheses can generate more hazardous waste streams.[15] While biological processes also produce byproducts, they are often biodegradable.

A comparative life cycle assessment (LCA) of biocatalytic versus chemical synthesis for other compounds has shown that the enzymatic route can have a significantly lower global warming potential.[2][16] For instance, one study found the global warming potential of a chemical synthesis to be 18 times higher than its biocatalytic counterpart.[2]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are representative protocols for both a classical chemical synthesis and a microbial production method.

Protocol 1: Chemical Synthesis - Staedel-Rugheimer Synthesis of 2,5-Diphenylpyrazine

Materials:

Procedure:

  • Formation of α-amino ketone: Dissolve 2-chloroacetophenone in ethanol. Add an excess of aqueous ammonia to the solution and stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Self-condensation: Upon completion of the initial reaction, heat the mixture to induce self-condensation of the α-amino ketone intermediate, forming a dihydropyrazine (B8608421).

  • Oxidation: Add copper(II) sulfate to the reaction mixture and heat under reflux to oxidize the dihydropyrazine to 2,5-diphenylpyrazine.

  • Isolation and Purification: After the oxidation is complete, cool the reaction mixture. The product can be isolated by filtration or extraction and purified by recrystallization from a suitable solvent like ethanol.[17]

Protocol 2: Biological Production - Solid-State Fermentation of Bacillus subtilis for 2,5-Dimethylpyrazine

Materials:

  • Bacillus subtilis inoculum

  • Soybeans (ground)

  • L-threonine

  • Water

  • Sterile fermentation flasks

Procedure:

  • Substrate Preparation: Prepare the solid substrate by mixing ground soybeans with water. For enhanced production of 2,5-DMP, enrich the soybeans with L-threonine (e.g., 75 g per kg of initial dry weight).[4]

  • Sterilization: Autoclave the prepared substrate to ensure sterility.

  • Inoculation: Inoculate the sterile substrate with a culture of Bacillus subtilis.

  • Fermentation: Incubate the flasks under controlled conditions (e.g., 27°C) for a specified period (e.g., 6 days).[4]

  • Extraction and Analysis: After fermentation, extract the pyrazine derivatives from the solid substrate using a suitable solvent. Analyze the extract using gas chromatography-mass spectrometry (GC-MS) to identify and quantify the produced pyrazines.[18]

Visualizing the Pathways and Workflows

Understanding the underlying mechanisms of synthesis is crucial for optimization and troubleshooting. The following diagrams, generated using Graphviz (DOT language), illustrate a chemical synthesis workflow and a key biosynthetic pathway.

Chemical_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product Start_Materials α-Halo Ketone (e.g., 2-Chloroacetophenone) + Aqueous Ammonia Amino_Ketone Formation of α-Amino Ketone Start_Materials->Amino_Ketone Substitution Condensation Self-Condensation Amino_Ketone->Condensation Dihydropyrazine Dihydropyrazine Intermediate Condensation->Dihydropyrazine Oxidation Oxidation Dihydropyrazine->Oxidation Oxidizing Agent (e.g., CuSO4) Pyrazine Pyrazine Derivative (e.g., 2,5-Diphenylpyrazine) Oxidation->Pyrazine

Staedel-Rugheimer Synthesis Workflow

Biosynthesis_of_2_5_DMP cluster_precursor Precursor cluster_pathway Biosynthetic Pathway cluster_product Final Product L_Threonine L-Threonine Aminoacetoacetate L-2-Amino-acetoacetate L_Threonine->Aminoacetoacetate L-threonine-3-dehydrogenase (TDH) Aminoacetone Aminoacetone Aminoacetoacetate->Aminoacetone Spontaneous Decarboxylation Dihydropyrazine 3,6-Dihydro-2,5-dimethylpyrazine Aminoacetone->Dihydropyrazine Self-Condensation (2 molecules) DMP 2,5-Dimethylpyrazine Dihydropyrazine->DMP Oxidation

Biosynthesis of 2,5-Dimethylpyrazine

Biosynthesis_of_TTMP cluster_precursor Precursor cluster_pathway Biosynthetic Pathway cluster_product Final Product Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Acetolactate α-Acetolactate Pyruvate->Acetolactate α-Acetolactate Synthase (ALS) Acetoin Acetoin Acetolactate->Acetoin α-Acetolactate Decarboxylase (ALDC) Amino_Butanone 2-Amino-3-butanone Acetoin->Amino_Butanone + NH3 TTMP 2,3,5,6-Tetramethylpyrazine Amino_Butanone->TTMP Self-Condensation (2 molecules)

Biosynthesis of Tetramethylpyrazine

Conclusion

Both chemical oxidation and biological production offer viable routes to pyrazine derivatives, each with its own set of advantages and disadvantages.

Chemical synthesis provides versatility and often high yields for a broad range of pyrazine structures. However, it can be energy-intensive and may generate environmentally harmful waste.

Biological production presents a more sustainable alternative, utilizing renewable resources and milder reaction conditions. While traditionally associated with lower yields for some compounds, advances in metabolic engineering are rapidly improving the efficiency of microbial pyrazine synthesis, as evidenced by the high titers achieved for TTMP in engineered Bacillus subtilis.[8][9][10]

The optimal choice of synthesis method will depend on the specific pyrazine derivative required, the desired scale of production, and the increasing importance of environmental and sustainability considerations in chemical manufacturing. For researchers and drug development professionals, a thorough understanding of both approaches is essential for making informed decisions in the synthesis of novel pyrazine-containing molecules.

References

Cross-referencing CAS, Beilstein, and PubChem identifiers for 5-Methyl-2-pyrazinecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to 5-Methyl-2-pyrazinecarboxylic Acid for Researchers

For scientists and professionals in drug development and chemical research, accurate identification and thorough understanding of chemical compounds are paramount. This guide provides a detailed cross-referencing of identifiers for this compound, alongside a compilation of experimental data and protocols to support its application in research and development.

Cross-Referencing Chemical Identifiers

Accurate compound identification is critical for seamless data exchange and procurement. This compound is cataloged across several major chemical databases. The primary identifiers are summarized below, providing a quick reference for researchers.

Database/RegistryIdentifier
CAS Registry Number5521-55-1[1][2]
Beilstein Registry Number116005[2]
PubChem Compound ID (CID)122831[1]

Physicochemical and Spectroscopic Data

A summary of key physicochemical properties is essential for experimental design. The following table outlines the fundamental characteristics of this compound.

PropertyValue
Molecular FormulaC6H6N2O2[3][4][5]
Molecular Weight138.12 g/mol [3][4][5]
Melting Point167-171 °C[6]
AppearanceWhite to off-white crystalline powder[3]

Spectroscopic data is crucial for the verification of the compound's identity and purity. Key spectral information is available through various sources, including PubChem, which provides access to 1H NMR, 13C NMR, and mass spectrometry data.[4] For instance, the 1H NMR spectrum is typically run in DMSO-d6.

Experimental Protocols: A Comparative Overview of Synthesis Routes

Several synthetic routes for this compound have been reported, each with distinct advantages. Below is a comparative summary and a detailed protocol for a common synthesis method.

Comparison of Synthetic Approaches
Starting MaterialKey Reagents/ConditionsReported YieldPurityReference
This compound chlorideWater, base>90%>99%[1]
AcipimoxPyrographite, lithium hydroxide (B78521) monohydrate, 100°C88.6%98.3% (HPLC)[5]
2,5-DimethylpyrazineElectrolytic oxidation--[5]
Detailed Experimental Protocol: Synthesis from 3-Hydroxy-5-Methyl-2-pyrazinecarboxylic Acid

This protocol outlines a two-step synthesis process starting from 3-Hydroxy-5-methylpyrazine-2-carboxamide.

Step 1: Synthesis of 3-Hydroxy-5-Methyl-2-pyrazinecarboxylic Acid [7]

  • To a 500mL three-necked reaction flask, add 120g of 3-Hydroxy-5-methylpyrazine-2-carboxamide.

  • Add 300mL of a 50% sulfuric acid solution.

  • Heat the mixture to 100°C in an oil bath and maintain this temperature for 12 hours.

  • Cool the reaction mixture to room temperature, which will result in the precipitation of a grayish-white solid.

  • Filter the solid, wash it twice with water, and dry it in an oven.

  • This yields approximately 106g of crude 3-Hydroxy-5-Methyl-2-pyrazinecarboxylic Acid (95% purity by LC, 85% yield), which can be used in the next step without further purification.

Step 2: Synthesis of 5-Methylpyrazine-2-carboxylic Acid [7]

  • The crude product from the previous step is subjected to a hydrogenation reaction.

  • The initial pressure is set to 2.0MPa, and the reaction is carried out at 60°C for approximately 12 hours.

  • After the reaction, the system is cooled, depressurized, and filtered.

  • The filtrate is concentrated to yield the crude product.

  • Recrystallization from water affords the final light yellow solid product.

Logical Workflow for Compound Information Retrieval and Use

The following diagram illustrates a typical workflow for a researcher utilizing these chemical identifiers and experimental data.

Researcher Workflow for this compound Workflow for Utilizing Chemical Identifiers A Identify Compound Need (e.g., this compound) B Search Databases using Name A->B C Retrieve Identifiers (CAS, Beilstein, PubChem) B->C D Cross-Reference in Literature & Supplier Catalogs C->D E Acquire Compound D->E G Consult Experimental Protocols D->G F Verify Identity & Purity (e.g., NMR, HPLC) E->F H Perform Experiment (e.g., Synthesis, Assay) F->H G->H

Researcher's workflow for compound identification and use.

References

Comparative Docking Analysis of Pyrazine Derivatives Targeting GlcN-6-P Synthase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of molecular docking studies of various heterocyclic compounds, with a focus on pyrazine (B50134) derivatives, against Glucosamine-6-Phosphate (GlcN-6-P) synthase. GlcN-6-P synthase is a clinically significant enzyme, serving as a promising target for the development of novel antimicrobial and antidiabetic agents.[1][2][3] This document summarizes quantitative data from docking simulations, details the experimental protocols, and visualizes key processes to facilitate further research and drug development efforts.

Quantitative Docking Data Summary

The following table summarizes the results of various molecular docking studies, presenting the binding affinities and other relevant metrics of different ligands with GlcN-6-P synthase. The data has been compiled from multiple studies to provide a comparative overview.

Ligand/CompoundPDB ID of TargetDocking Score/Binding Energy (kcal/mol)Inhibition Constant (Ki)Interacting ResiduesReference
Pyrazine-2-carboxylic acid derivative (P4)Not SpecifiedPatchDock Score: 4216Not ReportedNot Reported[4]
Pyrazine-2-carboxylic acid derivative (P10)Not SpecifiedPatchDock Score: 4068Not ReportedNot Reported[4]
Thiazolidine-4-one derivative (95)1XFF-16.89Not ReportedGly99, Trp74[1]
Imidazoline-4-one derivative (96)1XFF-15.76Not ReportedGly99, Trp74[1]
Azetidine-2-one derivative (93)1XFF-13.06Not ReportedGly99, Trp74[1]
Pyridotriazine derivative (74)2VF5-9.230.17 µMISOM domain active site[1]
Triazole derivative (69)1JXA-9.98Not ReportedSer347, Thr352, Val399[1]
Triazole derivative (68)1JXA-9.17Not ReportedSer347, Thr352, Val399[1]
Thienyl derivative (190)1JXANot Reported0.957 µMGln451[1]
Pyridazinone derivative (51)1MOQ-7.622.59 µMGly301[1]

Experimental Protocols: Molecular Docking

The following is a generalized methodology for performing molecular docking studies with GlcN-6-P synthase, based on protocols described in the cited literature.[5][6][7]

1. Protein Preparation:

  • The three-dimensional crystal structure of GlcN-6-P synthase is obtained from the Protein Data Bank (PDB). Commonly used PDB IDs include 1JXA, 1XFF, and 2VF5.[1]

  • The protein structure is prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • The active site for docking is defined based on the location of known co-crystallized ligands or through active site prediction servers.

2. Ligand Preparation:

  • The 2D structures of the pyrazine derivatives and other ligands are drawn using chemical drawing software and converted to 3D structures.

  • The ligands are then energetically minimized and assigned appropriate charges.

3. Molecular Docking Simulation:

  • Molecular docking is performed using software such as AutoDock, Glide, or GOLD.[5][7][8]

  • The prepared ligands are docked into the defined active site of the prepared protein structure.

  • The docking algorithm samples a large number of possible conformations and orientations of the ligand within the active site.

4. Analysis of Docking Results:

  • The resulting docked poses are scored based on their binding affinity (e.g., binding energy in kcal/mol).

  • The pose with the lowest binding energy is typically considered the most favorable.

  • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the binding mode.

Visualizations

Workflow for Comparative Docking Studies

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep Protein Preparation (GlcN-6-P Synthase) docking Molecular Docking protein_prep->docking ligand_prep Ligand Preparation (Pyrazine Derivatives) ligand_prep->docking scoring Scoring and Ranking (Binding Energy, Docking Score) docking->scoring interaction Interaction Analysis (Hydrogen Bonds, etc.) scoring->interaction comparison Comparative Analysis interaction->comparison

Caption: Workflow of a comparative molecular docking study.

Inhibition of GlcN-6-P Synthase by Pyrazine Derivatives

G F6P Fructose-6-P Enzyme GlcN-6-P Synthase F6P->Enzyme Gln L-Glutamine Gln->Enzyme GlcN6P Glucosamine-6-P Enzyme->GlcN6P Catalysis BlockedEnzyme Inhibited GlcN-6-P Synthase Pyrazine Pyrazine Derivative Pyrazine->BlockedEnzyme Binds to Active Site NoProduct No Product Formation BlockedEnzyme->NoProduct

Caption: Inhibition of GlcN-6-P synthase by pyrazine derivatives.

References

Safety Operating Guide

Proper Disposal of 5-Methyl-2-pyrazinecarboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, the proper disposal of 5-Methyl-2-pyrazinecarboxylic acid must be conducted as hazardous waste through an approved disposal facility, in accordance with all local, regional, and national regulations. This guide provides essential safety and logistical information to support researchers, scientists, and drug development professionals in the safe handling and disposal of this compound.

Hazard Profile and Safety Precautions

This compound is classified as a substance that can cause serious eye damage.[1][2][3][4] Therefore, strict adherence to safety protocols is mandatory during handling and disposal.

Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or face shield.To prevent contact with eyes, which can cause serious damage.[1][4][5]
Hand Protection Appropriate chemical-resistant gloves.To prevent skin contact.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.Recommended if exposure limits are exceeded or if irritation occurs.[5]
Protective Clothing Lab coat or other protective clothing.To prevent skin exposure.[1][5]
Step-by-Step Disposal Protocol

The disposal of this compound should be approached systematically to ensure safety and compliance.

1. Waste Identification and Segregation:

  • Designate this compound waste, including empty containers and contaminated materials, as hazardous waste.
  • Store this waste in a dedicated, clearly labeled, and sealed container. The container should be kept in a well-ventilated area.[1][6]

2. Spill Management:

  • In the event of a spill, evacuate unnecessary personnel from the area.
  • Wear the appropriate PPE as detailed in the table above.
  • For solid spills, carefully sweep up the material and place it into a suitable container for disposal. Avoid generating dust.[5]
  • Prevent the spilled material from entering drains or waterways.[5]

3. Container Management:

  • Empty containers should be treated as hazardous waste and disposed of accordingly. Do not reuse empty containers.
  • Ensure containers are tightly closed before being sent for disposal.[1]

4. Professional Disposal:

  • The disposal of this compound must be handled by a licensed hazardous waste disposal company.
  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
  • Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start cluster_assessment Waste Assessment cluster_ppe Personal Protective Equipment cluster_containment Containment cluster_disposal Disposal cluster_end End start Generation of 5-Methyl-2- pyrazinecarboxylic acid waste assess_waste Is the waste contaminated with This compound? start->assess_waste wear_ppe Wear appropriate PPE: - Safety Goggles - Gloves - Lab Coat assess_waste->wear_ppe Yes end_process Disposal Complete assess_waste->end_process No contain_waste Place in a labeled, sealed, hazardous waste container. wear_ppe->contain_waste contact_ehs Contact Environmental Health & Safety (EHS) for hazardous waste pickup. contain_waste->contact_ehs disposal_vendor Licensed hazardous waste vendor collects and disposes of waste. contact_ehs->disposal_vendor disposal_vendor->end_process

Caption: Workflow for the safe disposal of this compound.

Disclaimer: This information is intended as a guide and does not replace the need to consult the full Safety Data Sheet (SDS) and adhere to all applicable local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

Essential Safety and Logistical Information for Handling 5-Methyl-2-pyrazinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 5-Methyl-2-pyrazinecarboxylic acid (CAS No: 5521-55-1). Adherence to these guidelines is essential for ensuring laboratory safety and procedural accuracy.

Chemical Identifier and Properties:

PropertyValue
Chemical Name This compound
CAS Number 5521-55-1[1]
Molecular Formula C₆H₆N₂O₂[2]
Molecular Weight 138.12 g/mol [2]
Appearance Solid[1]
Melting Point 167-171°C[1]
Boiling Point 316.5°C at 760 mmHg[1]

Hazard Identification and Personal Protective Equipment (PPE)

Primary Hazard: Causes serious eye damage (H318).[1][2][3]

The following table summarizes the required PPE for handling this compound.

Protection TypeEquipment SpecificationPurpose
Eye and Face Protection Chemical safety goggles with side shields or a face shield.[4][5]To protect eyes from splashes and airborne particles.[4]
Skin Protection Nitrile or neoprene gloves (double-gloving is recommended).[4] A chemical-resistant lab coat or apron.[4][6]To prevent skin contact.[4]
Respiratory Protection NIOSH-approved N95 or higher-level respirator.[4] Use in a well-ventilated area, preferably a chemical fume hood.[4]To protect against inhalation of dust or aerosols.[1][4]
Foot Protection Closed-toe shoes.[4]To protect feet from spills.[4]

Operational Plan: Step-by-Step Handling Procedure

A meticulous approach is crucial when working with this compound. The following workflow outlines the key steps for safe handling during a typical experimental protocol, such as its use in the synthesis of metal-organic frameworks (MOFs).

Experimental Workflow: Handling this compound

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace weigh Weigh Solid Compound prep_workspace->weigh Begin Experiment dissolve Dissolve in Solvent weigh->dissolve reaction Add to Reaction Mixture dissolve->reaction decontaminate Decontaminate Glassware & Surfaces reaction->decontaminate Complete Experiment dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe

Caption: Workflow for safely handling this compound.

Detailed Methodology
  • Preparation:

    • Review SDS: Before handling, thoroughly review the Safety Data Sheet (SDS) for this compound.[4]

    • Don PPE: Put on all required personal protective equipment as specified in the table above.

    • Prepare Workspace: Ensure work is conducted in a certified chemical fume hood to minimize inhalation exposure.[4] Keep an emergency eyewash station and safety shower accessible.[5]

  • Handling and Experimentation:

    • Weighing: Carefully weigh the solid compound, avoiding the creation of dust.[5]

    • Dissolving: When dissolving the compound, add it to the solvent slowly.

    • Reaction: Add the dissolved compound to the reaction mixture as per the specific experimental protocol. Avoid contact with skin and eyes.[5]

  • Cleanup and Disposal:

    • Decontamination: Clean all contaminated surfaces and glassware thoroughly.

    • Waste Disposal: Dispose of all waste materials according to the disposal plan outlined below.

    • Remove PPE: Remove PPE in the correct order to avoid cross-contamination, and wash hands thoroughly after handling.[1]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste:

    • Solid Waste: Collect unused this compound and any grossly contaminated disposable materials (e.g., weigh boats, contaminated gloves) in a designated, labeled hazardous waste container.

    • Liquid Waste: Collect solutions containing this compound in a labeled hazardous waste container for organic acids. Do not pour down the drain.[5]

  • Container Disposal:

    • Empty containers should be triple-rinsed with a suitable solvent. The first rinse should be collected as hazardous waste.[4] Subsequent rinses may be disposed of according to institutional guidelines.

  • Regulatory Compliance:

    • All chemical waste disposal must be conducted in accordance with local, regional, and national regulations.[7][8] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-2-pyrazinecarboxylic acid
Reactant of Route 2
5-Methyl-2-pyrazinecarboxylic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。